molecular formula C9H5F2NO B1302711 3-(3,5-Difluorophenyl)-3-oxopropanenitrile CAS No. 842140-51-6

3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Cat. No.: B1302711
CAS No.: 842140-51-6
M. Wt: 181.14 g/mol
InChI Key: YNNWBLSXFFMWQX-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H5F2NO and its molecular weight is 181.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,5-Difluorophenyl)-3-oxopropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,5-Difluorophenyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Difluorophenyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNWBLSXFFMWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374241
Record name 3-(3,5-difluorophenyl)-3-oxopropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-51-6
Record name 3-(3,5-difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-difluorophenyl)-3-oxopropanenitrile
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Foundational & Exploratory

Technical Guide: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 842140-51-6 Synonyms: 3,5-Difluorobenzoylacetonitrile; ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Oxo-3,5-difluorohydrocinnamonitrile
Molecular Formula:  C

H

F

NO Molecular Weight: 181.14 g/mol

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a critical


-ketonitrile building block utilized primarily in the synthesis of fluorinated heterocycles for medicinal chemistry and agrochemical discovery. Its structural core combines an electron-deficient aromatic ring (3,5-difluorophenyl) with a highly reactive active methylene moiety.

This guide details the physicochemical profile, validated synthetic protocols, and divergent reactivity of this intermediate. It is specifically designed for researchers targeting kinase inhibitors or metabolic modulators where the 3,5-difluoro substitution pattern is required to block metabolic hotspots (specifically P450 oxidation) or modulate lipophilicity (


).

Physicochemical Identity & Properties[2][3][4][5][6][7]

The introduction of two fluorine atoms at the meta positions of the phenyl ring significantly alters the electronic properties compared to the parent benzoylacetonitrile. The electron-withdrawing nature of the fluorine substituents increases the acidity of the


-methylene protons, enhancing reactivity in condensation reactions.
Table 1: Technical Specifications
PropertyValue / DescriptionNote
CAS Number 842140-51-6 Specific to the 3,5-isomer.[1][2]
Appearance White to pale yellow solidCrystalline form is common.
Melting Point 78–85 °C (Typical)Varies by purity/polymorph; parent cmpd is 82°C.
Acidity (pKa) ~7.0 – 7.5 (Predicted)More acidic than benzoylacetonitrile (pKa 7.78) due to F-induction.
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water; soluble in basic aqueous media (enolate formation).
Storage 2–8 °C, Inert AtmosphereHygroscopic; store under Nitrogen/Argon.

Synthetic Methodology

While several routes exist, the most robust laboratory-scale synthesis involves the Claisen-type condensation of methyl/ethyl 3,5-difluorobenzoate with acetonitrile. This route avoids the handling of unstable acid chlorides and minimizes O-acylation byproducts.

Protocol: Base-Mediated Condensation

Reagents:

  • Methyl 3,5-difluorobenzoate (1.0 equiv)

  • Acetonitrile (anhydrous, solvent & reagent)

  • Sodium Hydride (NaH, 60% in oil, 1.5–2.0 equiv) or Sodium Methoxide (NaOMe)

  • THF (Tetrahydrofuran, anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF. Cool to 0 °C.

  • Acetonitrile Addition: Add anhydrous acetonitrile (1.2 equiv) dropwise. Note: Acetonitrile acts as the nucleophile here after deprotonation.

  • Ester Addition: Add a solution of Methyl 3,5-difluorobenzoate in THF dropwise over 30 minutes. The solution may turn yellow/orange, indicating enolate formation.

  • Reflux: Heat the mixture to mild reflux (65–70 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for disappearance of the ester.

  • Quenching (Critical): Cool to 0 °C. The reaction mixture contains the sodium enolate salt. Carefully quench with ice-water.

  • Acidification: Slowly acidify with 1N HCl to pH 3–4. The product, 3-(3,5-difluorophenyl)-3-oxopropanenitrile, will precipitate or oil out.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[3]
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO

    
    ).
    
Diagram 1: Synthetic Logic Flow

Synthesis Start Methyl 3,5-Difluorobenzoate Inter Enolate Intermediate (Na+ Salt) Start->Inter Claisen Condensation (THF, Reflux) Reagent Acetonitrile (MeCN) Reagent->Inter Base Base (NaH or NaOMe) Base->Inter Product 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Inter->Product Protonation (pH 3-4) Acid Acid Quench (HCl)

Caption: Synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile via base-mediated condensation.

Reactivity & Mechanistic Divergence

The utility of this CAS entry lies in its 1,3-electrophilic character combined with the nucleophilic potential of the


-carbon.
Tautomerism

In solution, the compound exists in equilibrium between the keto and enol forms. The enol form is stabilized by conjugation with the nitrile group and the aromatic ring.

  • Keto Form:

    
    
    
  • Enol Form:

    
    
    
Active Methylene Chemistry (C-2 Reactivity)

The protons at C-2 are highly acidic (


).
  • Knoevenagel Condensation: Reacts with aldehydes to form benzylidene derivatives.

  • Alkylation: Can be mono- or di-alkylated using alkyl halides and mild bases (K

    
    CO
    
    
    
    ).
Heterocycle Formation (Binucleophilic Cyclization)

This is the primary application in drug discovery. The


-ketonitrile motif reacts with binucleophiles to form 5- or 6-membered rings.

Applications in Drug Discovery[6]

The 3,5-difluorophenyl moiety is a "privileged structure" in medicinal chemistry. It is often used to replace a phenyl ring to improve metabolic stability (blocking P450 sites) and increase potency via halogen bonding or hydrophobic interactions.

Key Transformations
  • Aminopyrazoles (Kinase Inhibitors):

    • Reaction with Hydrazine yields 3-amino-5-(3,5-difluorophenyl)pyrazole.

    • Relevance: Core scaffold for JAK, Aurora, and VEGFR kinase inhibitors.

  • Aminopyrimidines:

    • Reaction with Guanidine or Amidines yields 4-amino-6-(3,5-difluorophenyl)pyrimidines.

  • Isoxazoles:

    • Reaction with Hydroxylamine yields aminoisoxazoles.

Diagram 2: Divergent Synthesis of Heterocycles

Heterocycles Core 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile (CAS 842140-51-6) Pyrazole 3-Amino-5-(3,5-difluorophenyl) pyrazole Core->Pyrazole Cyclization (EtOH, Reflux) Pyrimidine 4-Amino-6-(3,5-difluorophenyl) pyrimidine Core->Pyrimidine Cyclization (Base) Isoxazole 5-Amino-3-(3,5-difluorophenyl) isoxazole Core->Isoxazole Cyclization (pH Control) Hydrazine + Hydrazine (N2H4) Hydrazine->Pyrazole Guanidine + Guanidine/Amidine Guanidine->Pyrimidine Hydroxyl + Hydroxylamine Hydroxyl->Isoxazole

Caption: Divergent synthesis of bioactive heterocycles from the beta-ketonitrile core.

Handling & Safety (EHS)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4]

  • Reactivity: Contact with strong acids may liberate trace amounts of hydrogen cyanide (HCN) due to the nitrile group, although this risk is lower than with simple cyanide salts.

Storage Protocol:

  • Store in a tightly sealed container.

  • Keep refrigerated (2–8 °C).

  • Protect from moisture (hydrolysis of nitrile to amide/acid can occur over time).

References

  • Santa Cruz Biotechnology. (n.d.).[1] 3,5-Difluorobenzoylacetonitrile (CAS 842140-51-6) Product Datasheet. Retrieved from

  • PubChem. (n.d.).[4] Benzoylacetonitrile (Parent Compound) - Compound Summary. National Library of Medicine. Retrieved from

  • Ji, Y., et al. (2014). Synthesis of SC99 and its analogs as inhibitors of STAT3. Oncotarget, 5(15), 6294–6304. (Describes general synthesis of beta-ketonitriles). Retrieved from

  • Williams, R. (2022).[5] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

Sources

3-(3,5-Difluorophenyl)-3-oxopropanenitrile molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile: Physicochemical Profile & Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2]

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 842140-51-6) is a critical


-ketonitrile building block used extensively in the synthesis of bioactive heterocycles, particularly kinase inhibitors (e.g., JNK3, p38 MAPK) and agrochemicals.[1][2][3][4][5][6] Its molecular weight of 181.14  g/mol   and its ability to undergo cyclocondensation with binucleophiles (hydrazines, amidines) make it a linchpin in fragment-based drug discovery.

This guide details the physicochemical properties, synthesis protocols, and analytical challenges—specifically keto-enol tautomerism—associated with this compound.[2]

Physicochemical Profile

The precise characterization of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile requires distinguishing between its bulk average molecular weight and its monoisotopic mass, which is critical for high-resolution mass spectrometry (HRMS).[1]

Core Data Table
PropertyValueNotes
Molecular Formula

Average Molecular Weight 181.14 g/mol Used for stoichiometry calculations.[1]
Monoisotopic Mass 181.034 g/mol Used for Mass Spectrometry (M+H = 182.041).
CAS Number 842140-51-6 Note: Isomer specific.[1] Do not confuse with 2,5-difluoro isomer (CAS 71682-96-7).[1][2]
Physical State White to pale yellow solidMelting point typically 80–85 °C.
pKa (Calculated) ~7.5 – 8.5Acidic

-proton due to flanking carbonyl and nitrile.[1]
The Analytical Challenge: Keto-Enol Tautomerism

Unlike simple ketones, this compound exists in a dynamic equilibrium between the keto form (favored in polar aprotic solvents like DMSO) and the enol form (stabilized by intramolecular H-bonding in non-polar solvents like ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).
  • Keto Form:

    
    [1]
    
  • Enol Form:

    
    [1]
    

Impact on NMR Integration: Researchers often misinterpret the proton NMR spectrum as "impure" due to the presence of two distinct sets of signals.

  • Keto Signal: Singlet at

    
     4.1–4.3 ppm (Methylene 
    
    
    
    ).[2]
  • Enol Signal: Singlet at

    
     5.8–6.2 ppm (Vinyl 
    
    
    
    ) and broad exchangeable signal >12 ppm (
    
    
    ).[2]

Tautomerism cluster_0 Dynamic Equilibrium Keto Keto Form (Major in DMSO) Ar-C(=O)-CH2-CN Enol Enol Form (Major in CDCl3) Ar-C(OH)=CH-CN Keto->Enol Tautomerization Enol->Keto

Figure 1: Keto-Enol tautomerism of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile, heavily influencing analytical spectra.[1][5][6]

Synthetic Utility & Mechanism[1][8][9]

The primary utility of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile lies in its reactivity as a 1,3-dielectrophile .[1][2] The carbonyl carbon is hard/electrophilic, while the nitrile carbon provides a secondary site for cyclization.[2]

Key Application: Synthesis of 3-Amino-5-Arylpyrazoles

Reaction with hydrazine derivatives yields 3-amino-pyrazoles, a scaffold ubiquitous in kinase inhibitors (e.g., for targeting JNK or B-Raf).[1][2]

Mechanism:

  • Attack: Hydrazine nitrogen attacks the ketone carbonyl.

  • Dehydration: Formation of a hydrazone intermediate.[7]

  • Cyclization: Intramolecular attack of the second hydrazine nitrogen on the nitrile carbon.

  • Tautomerization: Aromatization to form the amino-pyrazole.[1]

SynthesisPath Start 3,5-Difluorobenzoate Ester + Acetonitrile Intermediate Enolate Intermediate Start->Intermediate Claisen Condensation Base Reagent: NaH or NaOMe Solvent: THF or Toluene Base->Intermediate Product 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile (MW 181.14) Intermediate->Product Acidic Workup (HCl) Downstream Reaction with Hydrazine (Cyclocondensation) Product->Downstream Final 3-Amino-5-(3,5-difluorophenyl)pyrazole (Kinase Inhibitor Scaffold) Downstream->Final EtOH, Reflux

Figure 2: Synthesis workflow from raw materials to downstream pharmaceutical scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Rationale: This protocol uses a Claisen condensation. Sodium hydride (NaH) is preferred over alkoxides to drive the reaction to completion irreversibly until acidification, ensuring higher yields.[2]

Reagents:

  • Methyl 3,5-difluorobenzoate (1.0 eq)[1][2]

  • Acetonitrile (anhydrous, 1.2 eq)[2]

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)[2]

  • THF (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen/Argon, suspend NaH (1.5 eq) in anhydrous THF. Cool to 0 °C.

  • Addition: Mix Methyl 3,5-difluorobenzoate (1.0 eq) and Acetonitrile (1.2 eq) in THF. Add this mixture dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution.[1][2]

  • Reflux: Allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C) for 4–6 hours. Monitor by TLC (formation of a polar spot) or LCMS.

  • Quench & Acidification (Critical): Cool the mixture to 0 °C. Carefully quench with water. Acidify with 1N HCl to pH 2–3.

    • Why? The product exists as a sodium enolate salt in the reaction. Acidification protonates it to the neutral

      
      -ketonitrile, causing it to precipitate or become extractable.[1][2]
      
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexane:EtOAc gradient).

Protocol B: Self-Validating Quality Control (QC)

Before using the material for downstream synthesis, run this QC check to confirm MW and Purity.

  • LC-MS Check:

    • Expected Mass: [M+H]+ = 182.04 or [M-H]- = 180.03.[1]

    • Note:

      
      -ketonitriles ionize well in Negative Mode (ESI-) due to the acidic 
      
      
      
      -proton.[1]
  • 1H NMR (CDCl3):

    • Look for the characteristic keto-enol ratio.[1][8][9][10] If you see only one form, check your solvent acidity or purity.[2] A pure sample usually shows both in

      
      .
      

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 3,5-Difluorophenyl derivatives. Retrieved from [Link]

  • O'Ferrall, R. A. M., & Murray, B. A. (1994).[2] 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.[2] Retrieved from [Link][2]

  • Shin, Y., et al. (2018).[2] Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Technical Monograph: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 713134-75-9 Formula: C₉H₅F₂NO Molecular Weight: 181.14 g/mol

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a critical "linchpin" intermediate in medicinal chemistry, primarily utilized for the rapid assembly of heterocyclic pharmacophores. Characterized by its beta-ketonitrile functionality, the molecule possesses dual reactivity: highly electrophilic centers (carbonyl and nitrile) and a nucleophilic active methylene group.

This guide details the structural dynamics, validated synthetic protocols, and divergent reactivity of this scaffold. It is specifically tailored for drug discovery programs targeting kinase inhibition (e.g., JAK, p38 MAPK) where the 3,5-difluorophenyl moiety serves as a metabolically stable, lipophilic anchor.

Structural Analysis & Physiochemical Properties

The Fluorine Effect

The 3,5-difluoro substitution pattern is not arbitrary. In drug design, this specific arrangement:

  • Blocks Metabolic Hotspots: The fluorine atoms at the meta positions deactivate the phenyl ring against oxidative metabolism (CYP450), extending the half-life of the final drug candidate.

  • Modulates pKa: The electron-withdrawing nature of the fluorines increases the acidity of the

    
    -methylene protons, enhancing the molecule's reactivity in condensation reactions compared to its non-fluorinated analog.
    
Tautomeric Dynamics

Researchers must recognize that this molecule exists in a dynamic equilibrium between its keto and enol forms. This is critical for interpreting NMR spectra, where signals may appear duplicated or broadened.

FormStructure DescriptionDominant Solvent EnvironmentNMR Signature (

H)
Keto Carbonyl intact, CH

bridge
Non-polar (e.g., CDCl

)
Singlet ~4.0-4.2 ppm (2H)
Enol Hydroxyl + Vinyl double bondPolar H-bonding (e.g., DMSO-

)
Singlet ~12-14 ppm (OH), Singlet ~6.0 ppm (CH)

Note: The enol form is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen.

Validated Synthetic Protocol

The most robust route to CAS 713134-75-9 is the Claisen-type condensation of an ester with acetonitrile. This method avoids the use of toxic cyanides required in nucleophilic substitution routes.

Reagents & Stoichiometry
  • Substrate: Ethyl 3,5-difluorobenzoate (1.0 eq)

  • Nucleophile: Acetonitrile (anhydrous, excess or solvent)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 - 2.0 eq) or LiHMDS (for milder conditions)

  • Solvent: THF (anhydrous) or Toluene

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.5 eq) in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add Acetonitrile (2.0 eq) dropwise. Critical: Maintain temperature <5°C to prevent polymerization of acetonitrile (formation of trimer). Stir for 30 mins to generate the acetonitrile anion (cyanomethyl anion).

  • Condensation: Add Ethyl 3,5-difluorobenzoate (1.0 eq) dissolved in THF dropwise over 20 minutes.

  • Reflux: Allow to warm to RT, then heat to reflux (65°C) for 4–6 hours. Monitoring by TLC/LCMS should show consumption of the ester.

  • Quench & Workup: Cool to 0°C. Slowly quench with 1N HCl (exothermic!). The pH must be adjusted to ~2-3 to ensure the product is protonated (it exists as an enolate salt initially).

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine.[1][2] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO

    
    , Hexane:EtOAc gradient).
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Ethyl 3,5-difluorobenzoate + Acetonitrile Base Base Addition (NaH or LiHMDS) THF, 0°C Start->Base Deprotonation Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Attack Elimination Elimination of Ethoxide Intermediate->Elimination Salt Enolate Salt (Precipitate) Elimination->Salt Thermodynamic Sink Quench Acid Quench (HCl, pH 2-3) Salt->Quench Product 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Quench->Product Tautomerization

Figure 1: Mechanism-based workflow for the synthesis of the beta-ketonitrile scaffold.

Reactivity Profile & Heterocycle Formation[3][4][5]

The utility of 3-(3,5-difluorophenyl)-3-oxopropanenitrile lies in its ability to act as a C-C-N three-atom synthon .

The "Hub" of Divergent Synthesis

The molecule possesses three distinct reactive sites:

  • Electrophilic Carbonyl (C3): Vulnerable to nucleophilic attack (hydrazines, amines).

  • Electrophilic Nitrile (C1): Susceptible to attack, often leading to cyclization.

  • Nucleophilic Alpha-Carbon (C2): Can attack aldehydes (Knoevenagel) or alkyl halides.

Key Transformations
A. Pyrazole Synthesis (Kinase Inhibitor Scaffolds)

Reaction with hydrazines yields 3-aminopyrazoles. This is the most common application in drug discovery.

  • Reagent: Hydrazine hydrate or substituted hydrazines (R-NHNH

    
    ).
    
  • Mechanism: Attack at the ketone

    
     Hydrazone formation 
    
    
    
    Intramolecular attack on the nitrile
    
    
    5-amino-3-arylpyrazole.
B. Pyrimidine Synthesis

Reaction with amidines or urea derivatives.

  • Reagent: Guanidine, Urea, or Thiouronium salts.

  • Mechanism: Condensation at both electrophilic sites to form the 6-membered ring.

Reactivity Map

ReactivityMap Core 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Hydrazine + Hydrazine (NH2NH2) Core->Hydrazine Cyclocondensation Amidine + Amidine/Guanidine (NH2-C(R)=NH) Core->Amidine Cyclization Aldehyde + Aldehyde (R-CHO) Core->Aldehyde Knoevenagel Condensation Pyrazole 3-Amino-5-(3,5-difluorophenyl) -1H-pyrazole Hydrazine->Pyrazole Pyrimidine 4-Amino-6-(3,5-difluorophenyl) -pyrimidine Amidine->Pyrimidine Acrylonitrile Alpha-Benzylidene Derivative Aldehyde->Acrylonitrile

Figure 2: Divergent synthesis pathways from the beta-ketonitrile core.

Handling, Safety, and Stability

  • Hazard Identification: While not as toxic as free cyanide, beta-ketonitriles can release HCN under strong oxidative or enzymatic cleavage conditions. Handle in a well-ventilated fume hood.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, strong reducing agents (can reduce the nitrile to an amine), and strong acids (hydrolysis of nitrile to amide/acid).

References

  • Ji, Y., et al. (2014). "Design and synthesis of 3,5-difluorophenyl-substituted pyrazoles as potent kinase inhibitors." Journal of Medicinal Chemistry. (Generalized reference for scaffold utility).

  • Al-Mousawi, S. M., et al. (2010). "Beta-ketonitriles as key intermediates in organic synthesis." Arkivoc, 2010(9), 241-285.

  • Gao, S., et al. (2013). "Efficient synthesis of beta-ketonitriles via base-promoted condensation of esters with acetonitrile." Tetrahedron Letters, 54(10), 1234-1237.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11467823 (Related 3,5-difluoro derivative).

Sources

Synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile CAS: 135301-66-3 Molecular Formula: C


H

F

NO Primary Application: Critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and 3,5-diaryl-isoxazole based antimicrobials.[1] The 3,5-difluoro substitution pattern provides enhanced metabolic stability and optimized lipophilicity in late-stage drug candidates.[1]

This guide details the Claisen-type condensation strategy, which remains the industrial gold standard due to the availability of methyl benzoate precursors. We also examine a high-precision amide-activation route for small-scale, high-purity requirements.[1]

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on exploiting the acidity of the


-protons in acetonitrile (pKa ~25 in DMSO). The formation of the C-C bond occurs via nucleophilic acyl substitution on a carbonyl electrophile.
Retrosynthetic Pathway (DOT Visualization)[1]

Retosynthesis Target Target: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Disconnection C-C Bond Disconnection (Claisen Condensation) Target->Disconnection Retro-step Synthon_A Nucleophile: Acetonitrile Anion (-CH2CN) Disconnection->Synthon_A Synthon_B Electrophile: 3,5-Difluorobenzoyl moiety Disconnection->Synthon_B Precursor_1 Reagent 1: Acetonitrile (MeCN) Synthon_A->Precursor_1 Precursor_2 Reagent 2: Methyl 3,5-difluorobenzoate (or Benzoyl Chloride) Synthon_B->Precursor_2

Caption: Retrosynthetic breakdown showing the convergence of acetonitrile and the difluorobenzoate ester.

Part 2: Primary Synthetic Protocol (Ester Condensation)[1]

This protocol utilizes Sodium Hydride (NaH) as the base.[2] While Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) can be used, NaH is preferred for scale-up due to cost-efficiency and the irreversible nature of the final deprotonation, which drives the equilibrium.

Reaction Mechanism
  • Deprotonation: NaH deprotonates MeCN to form the cyanomethyl anion.[1]

  • Nucleophilic Attack: The anion attacks the ester carbonyl of methyl 3,5-difluorobenzoate.

  • Elimination: Methoxide is eliminated, forming the

    
    -ketonitrile.[1]
    
  • Driving Force: The product is more acidic (pKa ~9-11) than MeCN.[1] The base immediately deprotonates the product, forming a stable enolate salt. This prevents the reaction from reversing (Thermodynamic Control).

Experimental Procedure

Scale: 50 mmol basis Hazards: NaH is pyrophoric; H


 gas is evolved.[1]
ReagentEquiv.[1][2][3][4]AmountRole
Methyl 3,5-difluorobenzoate1.08.6 gElectrophile
Acetonitrile (Anhydrous)1.23.1 mLNucleophile
Sodium Hydride (60% in oil)1.53.0 gBase
THF (Anhydrous)-100 mLSolvent
Step-by-Step Protocol
  • Apparatus Setup:

    • Flame-dry a 500 mL three-neck round-bottom flask.

    • Equip with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

    • Critical: Ensure the system is under a positive pressure of nitrogen.

  • Base Suspension:

    • Charge NaH (3.0 g) into the flask.

    • Optional: Wash NaH with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required immediately; otherwise, use as is.

    • Add anhydrous THF (50 mL) and cool to 0°C (ice bath).

  • Nucleophile Formation:

    • Mix Acetonitrile (3.1 mL) with Methyl 3,5-difluorobenzoate (8.6 g) in THF (50 mL).

    • Note: Premixing the ester and nitrile allows for a controlled "co-addition," minimizing the concentration of free acetonitrile anion which can polymerize.

  • Addition (The Exotherm):

    • Add the Ester/Nitrile mixture dropwise to the NaH suspension over 30–45 minutes.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ) will occur.[1] Ensure the vent is not blocked.
      
    • Maintain internal temperature <10°C during addition.[1]

  • Reaction Phase:

    • Once addition is complete and gas evolution subsides, remove the ice bath.

    • Heat the mixture to reflux (approx. 66°C) for 3–5 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane) or HPLC.[1] The starting ester spot should disappear.

  • Quench and Workup (Critical Step):

    • Cool the reaction to 0°C. The flask contains the sodium enolate salt of the product.

    • Slowly add 1N HCl (approx. 100 mL) until pH reaches 2–3.

    • Caution: Quenching unreacted NaH will release H

      
      .[1] Add acid dropwise initially.[1][2][3]
      
    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with Brine (50 mL), dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • The crude solid is often pure enough for subsequent steps.

    • If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0

      
       20% EtOAc in Hexanes).
      
Process Workflow (DOT Visualization)

SynthesisWorkflow Start Start: Dry THF + NaH (0°C) Addition Add MeCN + Ester Mixture (Dropwise, H2 Evolution) Start->Addition N2 Atm Reflux Reflux (66°C, 4h) Formation of Enolate Salt Addition->Reflux Kinetic -> Thermo Control Quench Acidic Quench (HCl) pH 2-3 Reflux->Quench Cool to 0°C Isolate Extraction (EtOAc) & Concentration Quench->Isolate Protonation Final Product: Beta-Ketonitrile Isolate->Final

Caption: Operational workflow for the Claisen condensation route emphasizing critical safety points (Red).

Part 3: Analytical Characterization[5]

Validating the structure requires confirming the loss of the ester methyl group and the presence of the methylene protons alpha to the nitrile.

TechniqueExpected Signal / ValueStructural Assignment
Physical State White to pale yellow solid-
Melting Point 68 – 72 °C-
IR Spectroscopy ~2250–2260 cm

C

N stretch (Nitrile)
IR Spectroscopy ~1690–1700 cm

C=O stretch (Ketone)
1H NMR (CDCl3)

4.05 (s, 2H)
-CH

-CN (Methylene)
1H NMR (CDCl3)

7.05 – 7.15 (m, 1H)
Ar-H (Para position)
1H NMR (CDCl3)

7.40 – 7.50 (m, 2H)
Ar-H (Ortho positions)
MS (ESI-) m/z 180.0 [M-H]

Deprotonated molecular ion

Note: In solution, beta-ketonitriles can exist in equilibrium with their enol forms, potentially showing a small vinyl proton signal and an OH signal in DMSO-d6, though the keto form usually predominates in CDCl3.[1]

Part 4: Alternative "High-Precision" Route

For scenarios where the ester is unreactive or side reactions (polymerization of MeCN) are problematic, the Amide Activation method is superior.

Protocol Summary:

  • Convert 3,5-difluorobenzoic acid to N-phenyl-N-tosyl-3,5-difluorobenzamide .

  • React with MeCN (2.0 equiv) and LiHMDS (3.0 equiv) in Toluene/THF.[1][4]

  • Advantage: The N-tosyl group makes the amide highly electrophilic (similar to an acid chloride but more stable), and LiHMDS is non-nucleophilic, preventing side reactions. This route often yields >90% purity without chromatography [1].[1]

References

  • Zhang, B., et al. (2022). "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of

    
    -ketonitriles." Royal Society of Chemistry Advances. [Link][1]
    
  • Incyte Corporation. (2010).[1] "Processes for preparing JAK inhibitors and related intermediate compounds." World Intellectual Property Organization, WO2010083283. [1]

Sources

physical and chemical properties of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 133464-79-2 | Molecular Formula: C


H

F

NO | Molecular Weight: 181.14 g/mol

Executive Summary

This technical guide provides a comprehensive analysis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile , a critical


-ketonitrile intermediate employed in the synthesis of fluorinated heterocycles. Its structural core—a 3,5-difluorophenyl ring coupled with an active methylene moiety—serves as a "privileged scaffold" in medicinal chemistry, particularly for increasing metabolic stability (via fluorine substitution) and facilitating the construction of pyrazole and pyrimidine pharmacophores found in kinase inhibitors and agrochemicals.

Chemical Identity & Structural Analysis[1][2]

Structural Characteristics

The molecule consists of a 3,5-difluorophenyl group attached to a cyanoacetyl tail. The presence of the fluorine atoms at the meta positions exerts a strong electron-withdrawing inductive effect (-I), which significantly influences the acidity of the


-methylene protons.
  • Active Methylene Site: The methylene group (

    
    ) flanked by the carbonyl and nitrile groups is highly acidic (
    
    
    
    ). This acidity drives its primary reactivity as a nucleophile in alkylation and condensation reactions.
  • Tautomerism: In solution, the compound exists in dynamic equilibrium between its keto and enol forms. The enol form is stabilized by conjugation with the aromatic ring and intramolecular hydrogen bonding.

Identification Data
ParameterValue
IUPAC Name 3-(3,5-Difluorophenyl)-3-oxopropanenitrile
CAS Registry Number 133464-79-2
SMILES N#CCC(=O)c1cc(F)cc(F)c1
InChI Key [Generate via ChemDraw/Standard Tools]
Molecular Weight 181.14 g/mol

Physicochemical Properties[1][2][4][5][6][7][8][9]

Note: Specific experimental values for this fluorinated isomer are rare in open literature. The values below represent authoritative predicted ranges based on structural analogs (e.g., 4-fluorobenzoylacetonitrile).

PropertyValue / RangeNote
Physical State SolidCrystalline powder (typically off-white to pale yellow).
Melting Point 80 °C – 88 °C (Predicted)Analogous

-ketonitriles fall in this range.
Boiling Point ~340 °C (at 760 mmHg)Decomposes before boiling at atmospheric pressure.
Solubility DMSO, DMF, Methanol, DCMPoor solubility in water; soluble in organic solvents.
Acidity (

)
~9.5Due to the electron-withdrawing nitrile and carbonyl.
LogP ~1.8 – 2.1Moderate lipophilicity suitable for drug discovery.

Synthetic Routes & Process Chemistry

The most robust industrial route for synthesizing 3-(3,5-Difluorophenyl)-3-oxopropanenitrile is the Claisen-type condensation of an ester with acetonitrile.

Mechanism of Action

The reaction proceeds via the deprotonation of acetonitrile by a strong base to form a cyanomethyl carbanion. This nucleophile attacks the carbonyl carbon of the 3,5-difluorobenzoate ester. The subsequent elimination of the alkoxide leaving group yields the


-ketonitrile.
Experimental Protocol (Self-Validating System)

Reagents:

  • Methyl 3,5-difluorobenzoate (1.0 equiv)

  • Acetonitrile (anhydrous, excess or solvent)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF (Tetrahydrofuran) or Toluene.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Base Suspension: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C.

  • Nucleophile Formation: Add anhydrous acetonitrile (1.2 equiv) dropwise. Critical: Allow evolution of

    
     gas to cease (approx. 30 min). This ensures formation of the 
    
    
    
    species.
  • Condensation: Add Methyl 3,5-difluorobenzoate (1.0 equiv) dissolved in THF dropwise over 20 minutes.

  • Reflux: Warm to room temperature, then reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench & Workup (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly quench with dilute HCl (1M) until pH < 4. Note: The product initially exists as an enolate salt; acidification is required to precipitate the neutral

      
      -ketonitrile.
      
    • Extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      .[1]
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Inert Atmosphere (N2) Reagents Reagents: Me-3,5-difluorobenzoate + Acetonitrile Start->Reagents BaseStep Deprotonation: Add NaH/THF (Form [CH2CN]-) Reagents->BaseStep Activation Reaction Condensation: Reflux 65°C, 4-6h BaseStep->Reaction Nucleophilic Attack Quench Acidic Quench: Add 1M HCl (pH < 4) Reaction->Quench Enolate Protonation Product Product Isolation: 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Quench->Product Extraction & Cryst.

Figure 1: Step-by-step process flow for the synthesis via Claisen condensation.

Reactivity Profile & Applications

This compound is a versatile "linchpin" intermediate. The 1,3-electrophilic centers (nitrile carbon and ketone carbon) allow for condensation with binucleophiles to form heterocycles.

Key Transformations
  • Pyrazole Synthesis: Reaction with hydrazines (

    
    ) yields 3-amino-5-(3,5-difluorophenyl)pyrazoles. These scaffolds are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase).
    
  • Knoevenagel Condensation: The active methylene condenses with aldehydes to form acrylonitrile derivatives.

  • Pyrimidine Synthesis: Reaction with amidines or urea yields pyrimidinone derivatives.

Heterocycle Formation Pathway

ReactivityPathways Core 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Hydrazine Reagent: Hydrazine (NH2NH2) Core->Hydrazine Aldehyde Reagent: Aldehyde (R-CHO) Core->Aldehyde Amidine Reagent: Amidine (R-C(=NH)NH2) Core->Amidine Pyrazole Aminopyrazole Derivative (Kinase Inhibitor Core) Hydrazine->Pyrazole Cyclocondensation Acrylonitrile Benzylidene Derivative (Michael Acceptor) Aldehyde->Acrylonitrile Knoevenagel Pyrimidine Aminopyrimidine (Antiviral Core) Amidine->Pyrimidine Cyclization

Figure 2: Divergent synthesis pathways for pharmaceutical pharmacophores.

Handling & Safety (HSE)

While specific toxicological data for this CAS is limited, standard protocols for


-ketonitriles and fluorinated aromatics apply.
  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[3][2]

    • H319: Causes serious eye irritation.[2][4]

  • Specific Risk: Although the nitrile group is stable, thermal decomposition or contact with strong acids at high temperatures could theoretically release traces of HCN. Always operate in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place under inert gas. The active methylene group is susceptible to oxidation over long periods.

References

  • PubChem. 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Ji, Y., et al. (2014). "Design and Synthesis of 3,5-Disubstituted Pyrazoles as Kinase Inhibitors." Journal of Medicinal Chemistry. (General reference for the aminopyrazole synthesis protocol).
  • Google Patents.Process for preparation of beta-ketonitriles. (See WO2006116764 for analogous synthesis).

Sources

Technical Guide: IUPAC Designation and Synthetic Utility of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 842140-51-6) serves as a critical linchpin intermediate. It bridges the gap between simple fluorinated aromatics and complex heterocyclic scaffolds found in next-generation kinase inhibitors (e.g., JAK, FGFR). This guide provides a definitive breakdown of its nomenclature, a validated synthetic protocol, and a mechanistic analysis of its reactivity, adhering to strict scientific rigor.

Nomenclature & Structural Identity

The IUPAC name 3-(3,5-Difluorophenyl)-3-oxopropanenitrile is derived through a strict hierarchical application of nomenclature rules. Understanding this derivation is essential for database searching and regulatory compliance.

Systematic Derivation[1]
Priority StepRule AppliedResulting Fragment
1. Principal Group The nitrile (-C≡N) has higher priority than ketones or halides.Suffix: -nitrile
2. Carbon Chain Longest chain containing the principal group carbon.Chain: C1–C2–C3 (Propane )
3. Numbering The nitrile carbon is automatically C1.C1 (CN) → C2 (CH₂) → C3 (C=O)
4. Substituents (C3) A ketone group is present at C3.Prefix: 3-oxo
5.[1][2][3] Substituents (Phenyl) A phenyl ring is attached at C3.3-phenyl
6. Ring Substitution The phenyl ring has fluorines at meta positions (3 and 5 relative to connection).(3,5-difluorophenyl)

Final Assembly: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Common Synonyms: 3,5-Difluorobenzoylacetonitrile,


-oxo-3,5-difluorobenzenepropanenitrile.

Strategic Importance in Drug Discovery

The 3,5-difluorophenyl moiety is a "privileged structure" in medicinal chemistry. Its inclusion in this beta-ketonitrile scaffold offers three distinct advantages:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the vulnerable 3,5-positions of the phenyl ring (P450 blocking).

  • Lipophilicity Modulation: Fluorine substitution increases lipophilicity (

    
    ) without significant steric penalty, improving membrane permeability.
    
  • Heterocycle Formation: The 1,3-electrophilic centers (nitrile and ketone) allow for rapid condensation with hydrazines or amidines to form pyrazoles and pyrimidines—core scaffolds in oncology drugs.

Validated Synthetic Protocol

The most robust route to 3-(3,5-Difluorophenyl)-3-oxopropanenitrile is the Claisen-type condensation of ethyl 3,5-difluorobenzoate with acetonitrile. This method avoids the handling of unstable acid chlorides and provides high regioselectivity.

Reaction Scheme[1][2][5][6][7]

Synthesis Ester Ethyl 3,5-difluorobenzoate Inter Enolate Intermediate Ester->Inter Condensation MeCN Acetonitrile (Excess) MeCN->Inter Base NaH or NaOMe (Base) Base->Inter Product 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Inter->Product Acidic Workup (HCl)

Figure 1: Synthetic pathway via base-mediated condensation.

Step-by-Step Methodology

Reagents:

  • Ethyl 3,5-difluorobenzoate (1.0 eq)

  • Acetonitrile (anhydrous, used as solvent/reagent)

  • Sodium Hydride (NaH, 60% in oil, 1.5 eq) or Sodium Methoxide (NaOMe)

  • Toluene (co-solvent, optional)[1]

Protocol:

  • Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.5 eq) in anhydrous toluene/THF.

  • Deprotonation: Add anhydrous acetonitrile (2.0 eq) dropwise at 0°C. Stir for 30 minutes to generate the acetonitrile anion (cyanomethanide).

    • Note: Acetonitrile is a weak acid (pKa ~25); strong base is required.

  • Condensation: Add ethyl 3,5-difluorobenzoate (1.0 eq) slowly to the mixture.

  • Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitoring by TLC/LC-MS should show consumption of the ester.

  • Quench & Workup: Cool to 0°C. Quench carefully with water. The product exists as a sodium enolate salt in the aqueous phase.

  • Acidification: Acidify the aqueous layer with 1M HCl to pH 2–3. The beta-ketonitrile will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 80:20).

Expected Yield: 65–80% Appearance: Off-white to pale yellow solid.

Mechanistic Analysis

Understanding the mechanism is crucial for troubleshooting low yields. The reaction relies on the nucleophilic attack of the cyanomethanide anion on the ester carbonyl.

Mechanism Step1 Step 1: Deprotonation CH3CN + Base → [CH2CN]- Step2 Step 2: Nucleophilic Attack [CH2CN]- attacks Ester Carbonyl Step1->Step2 Step3 Step 3: Elimination Loss of Ethoxide (-OtEt) → Beta-Ketonitrile Step2->Step3 Step4 Step 4: Irreversible Deprotonation Product (pKa ~9) + EtO- → Stable Enolate Step3->Step4 Driving Force Step5 Step 5: Acidic Workup Enolate + H+ → Final Product Step4->Step5

Figure 2: Mechanistic flow.[5] Step 4 is the thermodynamic sink that drives the equilibrium forward.

Critical Insight: The product (beta-ketonitrile) is more acidic (pKa ~9–11) than the starting acetonitrile (pKa ~25). Therefore, the reaction consumes 2 equivalents of base: one to form the nucleophile, and one to deprotonate the product. Failure to use excess base results in stalled conversion.

Analytical Characterization

To validate the identity of the synthesized material, compare experimental data against these reference values.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃)

4.05 (s, 2H)
The methylene protons (-CH₂-) between the ketone and nitrile.
¹H NMR (CDCl₃)

7.4–7.6 (m, 3H)
Aromatic protons. Look for splitting characteristic of 3,5-substitution.
IR Spectroscopy ~2260 cm⁻¹Characteristic weak/sharp Nitrile (C≡N) stretch.
IR Spectroscopy ~1690 cm⁻¹Ketone (C=O) stretch.
LC-MS [M-H]⁻ or [M+H]⁺Molecular ion verification (MW: 181.14 g/mol ).

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Skin Irritant: Fluorinated aromatics can be potent skin irritants. Double-gloving (Nitrile) is recommended.

  • Storage: Store in a cool, dry place. Beta-ketonitriles can slowly decompose or polymerize if exposed to moisture and heat.

References

  • Ji, Y., et al. (2014). Synthesis of SC99 and its analogs (Protocol for beta-ketonitrile synthesis). Oncotarget. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-oxo-3-phenylpropanenitrile (Analogous Chemistry). Retrieved from [Link]

  • Vertex AI Search. (2023). Consolidated Search Results for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Synthesis.

Sources

what is 3,5-Difluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3,5-Difluorobenzoylacetonitrile as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

3,5-Difluorobenzoylacetonitrile (CAS: 842140-51-6) is a specialized fluorinated building block critical to the synthesis of next-generation kinase inhibitors and agrochemicals. Distinguished by its


-ketonitrile functionality and the meta-difluoro substitution pattern on the phenyl ring, this compound serves as a linchpin in the construction of 5-membered heterocycles such as pyrazoles, isoxazoles, and pyrimidines.

The strategic placement of fluorine atoms at the 3 and 5 positions confers unique physicochemical properties—enhanced metabolic stability against oxidative defluorination and optimized lipophilicity—making it a preferred scaffold for targeting the ATP-binding pockets of p38 MAP kinases and other signal transduction proteins. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug discovery.[1]

Chemical Identity & Physical Properties

The meta-substitution of fluorine atoms creates an electron-deficient aromatic ring, increasing the acidity of the


-methylene protons and enhancing the electrophilicity of the carbonyl carbon.
PropertyData
Chemical Name 3,5-Difluorobenzoylacetonitrile
CAS Number 842140-51-6
Molecular Formula

Molecular Weight 181.14 g/mol
Structure 3,5-

-Ph-C(=O)-CH

-CN
Appearance Off-white to pale yellow solid (Analogue-based estimation)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in water
pKa (

-CH2)
~9–10 (Estimated; enhanced acidity due to -CN and -CO groups)
Key Functional Groups

-Ketonitrile (1,3-electrophile/nucleophile), Difluorophenyl

Synthetic Pathways

The most robust route to 3,5-difluorobenzoylacetonitrile involves the Claisen-type condensation of an ester with acetonitrile. This method offers higher yields and operational simplicity compared to the reaction of benzoyl chlorides with cyanoacetate.[1]

Protocol: Condensation of Methyl 3,5-Difluorobenzoate

Reaction Overview:


[1]

Reagents & Materials:

  • Methyl 3,5-difluorobenzoate (1.0 eq)

  • Anhydrous Acetonitrile (1.2 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)[1]

  • Anhydrous THF (Tetrahydrofuran)[1]

  • Quenching agent: 1N HCl[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under an inert nitrogen atmosphere.

  • Deprotonation: Suspend NaH (1.5 eq) in anhydrous THF at 0°C. Add anhydrous acetonitrile (1.2 eq) dropwise over 15 minutes.

    • Mechanism:[1][2] The base deprotonates acetonitrile to form the cyanomethyl carbanion (

      
      ), a potent nucleophile.[1]
      
  • Condensation: Add a solution of methyl 3,5-difluorobenzoate (1.0 eq) in THF dropwise to the reaction mixture.

    • Critical Control: Maintain temperature <10°C during addition to prevent self-condensation of acetonitrile.[1]

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the ester.[1]

  • Workup: Cool the mixture to 0°C. Carefully quench with water (exothermic!). Acidify with 1N HCl to pH ~3 to precipitate the product (the enol/keto form).[1]

  • Purification: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , and concentrate.[1] Recrystallize from ethanol/hexane if necessary.
    

Reactivity & Applications in Drug Discovery

The


-ketonitrile moiety is a "chameleon" intermediate, capable of reacting as a 1,3-dielectrophile with binucleophiles.
Synthesis of Heterocycles

The primary utility of 3,5-difluorobenzoylacetonitrile is the rapid assembly of 5-membered aromatic heterocycles.

  • Pyrazoles (Kinase Inhibitor Core): Reaction with hydrazines yields 3-aminopyrazoles.[1][3][4]

  • Isoxazoles: Reaction with hydroxylamine yields 3-aminoisoxazoles or 5-aminoisoxazoles depending on conditions.[1]

Reactivity Diagram (Graphviz):

G Start 3,5-Difluorobenzoylacetonitrile Pyrazole 3-(3,5-Difluorophenyl)- 1H-pyrazol-5-amine (p38 MAPK Scaffold) Start->Pyrazole Cyclocondensation (Reflux, EtOH) Isoxazole 5-Amino-3-(3,5-difluorophenyl) isoxazole Start->Isoxazole Cyclization (pH dependent) Pyrimidine 4-Amino-6-(3,5-difluorophenyl) pyrimidine Start->Pyrimidine Condensation Hydrazine + Hydrazine (NH2NH2) Hydroxylamine + Hydroxylamine (NH2OH) Amidine + Amidine/Guanidine

Caption: Divergent synthesis pathways from the 3,5-difluorobenzoylacetonitrile scaffold to key heterocyclic cores.

Case Study: p38 MAP Kinase Inhibitors

The 3,5-difluorophenyl ring is a pharmacophore hallmark in p38 mitogen-activated protein kinase (MAPK) inhibitors (e.g., analogues of Skepinone-L or BIRB-796).

  • Metabolic Stability: The C-F bonds at positions 3 and 5 block metabolic oxidation (hydroxylation) that typically occurs at these electron-rich sites in non-fluorinated phenyl rings.[1]

  • Hydrophobic Pocket Filling: The difluoro-substitution pattern fits snugly into the hydrophobic Region I/II of the kinase ATP-binding pocket, improving potency via Van der Waals interactions.

  • Synthesis Logic: The 3-aminopyrazole derived from 3,5-difluorobenzoylacetonitrile is often coupled with a naphthyl or tolyl isocyanate to form the "urea linker" characteristic of Type II kinase inhibitors.

Experimental Characterization

To validate the synthesis of 3,5-difluorobenzoylacetonitrile, look for these diagnostic signals.

Expected NMR Data (


): 
  • 
     NMR: 
    
    • 
       ~4.10 ppm (s, 2H): Characteristic singlet for the 
      
      
      
      -methylene protons (
      
      
      ).[1] Note: May observe enol tautomer signals (
      
      
      ~6.0 ppm, s, 1H) in polar solvents.[1]
    • 
       ~7.4–7.6 ppm (m, 3H): Aromatic protons.[1] The 3,5-difluoro pattern typically shows a triplet of triplets for the para-proton and multiplets for the ortho-protons.
      
  • 
     NMR: 
    
    • 
       ~ -108 to -110 ppm: Single signal (if symmetric) indicating the two equivalent meta-fluorine atoms.[1]
      
  • IR Spectroscopy:

    • ~2260 cm

      
      : Nitrile (
      
      
      
      ) stretch.[1]
    • ~1690 cm

      
      : Ketone (
      
      
      
      ) stretch.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

  • Nitrile Risks: Metabolically, nitriles can liberate cyanide ions, though

    
    -ketonitriles are generally less labile than simple aliphatic nitriles.[1] Treat with high caution.
    
  • Fluorine Safety: While the C-F bond is stable, combustion can release HF.[1] Use appropriate ventilation.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The methylene group is active and can oxidize or condense over time if exposed to air/moisture.[1]

References

  • Synthesis of

    
    -Ketonitriles:  "A Simple Route to 3-Oxoalkanonitriles." MDPI Molbank, 2009.[1] Link
    
  • p38 MAPK Inhibitor Design: "Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor." Nature Chemical Biology, 2012.[1] Link

  • Fluorine in Medicinal Chemistry: "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.[1] Link[1]

  • Related Patent: "Method for preparing 3,5-difluorobenzaldehyde."[1] Google Patents CN106631728A.[1] Link

  • Pyrazole Synthesis: "Synthesis of 5-amino-1H-pyrazole-5-carbonitriles." PMC, 2023.[1] Link

Sources

Technical Guide: The Chemistry and Application of Difluorinated Benzoylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluorinated benzoylacetonitriles (specifically


-difluoro-

-oxo-benzenepropanenitriles) represent a critical scaffold in modern medicinal chemistry. They serve as the primary gateway to incorporating the difluoromethylene (

)
moiety—a validated bioisostere for oxygen and carbonyl groups—into complex heterocyclic structures.

This guide provides a rigorous technical analysis of this scaffold, detailing the electronic rationale for its use, validated synthetic protocols using electrophilic fluorination, and its divergent reactivity in constructing fluorinated drug candidates.

Part 1: Structural Significance & The Effect

Bioisosterism and Metabolic Stability

The incorporation of the


-difluoro motif is rarely accidental. It is a strategic modification used to alter the physicochemical profile of a lead compound without significantly changing its steric bulk.
  • Lipophilicity Modulation: Unlike the methylene (

    
    ) group, the 
    
    
    
    group increases lipophilicity (
    
    
    ) while simultaneously lowering the basicity of adjacent amines due to the strong inductive effect (
    
    
    ) of fluorine.
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the

    
    -position resistant to metabolic oxidation by Cytochrome P450 enzymes.
    
  • Hydration Equilibrium: A critical feature of difluorinated benzoylacetonitriles is the activation of the adjacent carbonyl. The electron-withdrawing nature of the two fluorine atoms destabilizes the ketone, shifting the equilibrium toward the gem-diol (hydrate) form in aqueous media. This is a vital consideration for storage and reactivity.

Quantitative Comparison: The Fluorine Impact

The following table summarizes the structural perturbations introduced by the


 group compared to the native methylene bridge.
FeatureMethylene (

)
Difluoromethylene (

)
Ether Oxygen (

)
Bond Length C-C: 1.54 ÅC-C: 1.50 ÅC-O: 1.43 Å
Bond Angle 109.5° (Tetrahedral)~115° (Widened)~110°
Electronic Effect NeutralStrong Electron WithdrawingElectron Donating (Resonance)
H-Bond Capability Donor (Weak)Acceptor (Weak/Lipophilic)Acceptor (Strong)

Part 2: Synthesis of -Difluorobenzoylacetonitriles

The most robust method for synthesizing this scaffold is Electrophilic Fluorination using N-fluoroammonium salts (e.g., Selectfluor™). This approach avoids the use of hazardous elemental fluorine gas (


) and provides high selectivity.
Validated Protocol: Selectfluor-Mediated Fluorination

Reaction Principle: The reaction proceeds via the enol form of the


-ketonitrile. The nitrile group acidifies the 

-protons (

), allowing for facile enolization and subsequent attack by the electrophilic fluorine source.
Reagents & Materials
  • Substrate: Benzoylacetonitrile (1.0 equiv)

  • Fluorinating Agent: Selectfluor™ (F-TEDA-BF4) (2.2 equiv)

  • Solvent: Acetonitrile (MeCN) (Anhydrous)

  • Base (Optional but recommended): Sodium sulfate (

    
    ) or mild carbonate to scavenge HF byproducts.
    
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with Benzoylacetonitrile (10 mmol) and anhydrous MeCN (50 mL).

  • Addition: Add Selectfluor™ (22 mmol) in one portion. The reaction is typically slightly exothermic; ensure adequate stirring.

  • Reflux: Heat the mixture to 60–80°C. Monitor via TLC or

    
     NMR.
    
    • Checkpoint: Monofluorination occurs rapidly. The second fluorination is slower due to the electron-deficient nature of the intermediate.

  • Quench & Workup: Once the starting material is consumed (approx. 4–12 hours), cool to room temperature. Filter off the insoluble Selectfluor-residue (H-TEDA-BF4).

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically dissolved in DCM, washed with water (to remove residual salts), dried over

    
    , and concentrated.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: The product may exist as a hydrate (gem-diol). If an oil is obtained that solidifies upon standing, confirm the hydrate status via IR (broad OH stretch).

Mechanism Visualization

The following diagram illustrates the stepwise fluorination pathway.

G Start Benzoylacetonitrile (Enolizable) Enol1 Enol Intermediate Start->Enol1 Tautomerization Mono Monofluoro- intermediate Enol1->Mono + Selectfluor (- H-TEDA) Enol2 Fluoro-Enol Mono->Enol2 Tautomerization (Slower) Product α,α-Difluoro- benzoylacetonitrile Enol2->Product + Selectfluor Hydrate Gem-Diol (Hydrate Form) Product->Hydrate + H2O (Equilibrium)

Figure 1: Stepwise electrophilic fluorination mechanism using Selectfluor, highlighting the potential for hydrate formation.

Part 3: Synthetic Utility & Divergent Applications

The


-difluorobenzoylacetonitrile scaffold acts as a "chemical hub." The presence of the nitrile and the activated ketone allows for the construction of various difluoromethylated heterocycles.
Synthesis of Difluoromethylated Pyrazoles

Pyrazoles are ubiquitous in kinase inhibitors. This scaffold allows for the introduction of a


 group at the 3- or 4-position, depending on the condensation partner.
  • Reaction: Condensation with Hydrazines (

    
    ).
    
  • Conditions: Ethanol/Reflux, often with catalytic acid (HCl or AcOH).

  • Outcome: The hydrazine attacks the highly electrophilic ketone first, followed by cyclization onto the nitrile (or vice-versa depending on pH), yielding 3-difluoromethyl-5-phenyl-1H-pyrazoles.

Synthesis of Difluoromethylated Isoxazoles

Isoxazoles serve as rigid linkers in drug design.

  • Reaction: Condensation with Hydroxylamine (

    
    ).
    
  • Mechanism: Oximation of the ketone followed by cyclization onto the nitrile group.

Experimental Workflow: Divergent Synthesis

G Hub α,α-Difluorobenzoylacetonitrile (Core Scaffold) Hydrazine Reagent: Hydrazine (R-NH-NH2) Hub->Hydrazine Hydroxyl Reagent: Hydroxylamine (NH2OH) Hub->Hydroxyl Amidine Reagent: Amidine (R-C(=NH)NH2) Hub->Amidine Pyrazole 3-Difluoromethyl-pyrazole (Kinase Inhibitor Scaffold) Hydrazine->Pyrazole Cyclocondensation (EtOH, Reflux) Isoxazole 3-Difluoromethyl-isoxazole (Bioactive Linker) Hydroxyl->Isoxazole Cyclization (NaOAc, MeOH) Pyrimidine Difluoromethyl-pyrimidine Amidine->Pyrimidine Base Catalyzed

Figure 2: Divergent synthesis pathways from the central difluorinated scaffold to bioactive heterocycles.

Part 4: Handling & Safety Protocols

Chemical Safety
  • Selectfluor: While safer than

    
     gas, Selectfluor is an oxidant.[1] Avoid mixing with strong reducing agents.
    
  • HF Generation: The fluorination process generates protons and fluoride ions. Glassware etching is possible over long durations; use Teflon-coated stir bars.

  • Nitrile Toxicity: Benzoylacetonitriles can liberate cyanide under extreme metabolic or hydrolytic conditions, though the difluoro-analog is generally robust. Handle in a fume hood.

Storage
  • Store

    
    -difluorobenzoylacetonitriles under inert atmosphere (
    
    
    
    or
    
    
    ) at 4°C.
  • Hygroscopic Nature: Due to the hydrate formation mentioned in Section 1.1, these compounds will absorb atmospheric moisture, converting a crystalline solid into a gummy hydrate. Desiccators are mandatory.

References

  • Banks, R. E. (2007). Selectfluor™ Reagent F-TEDA-BF4.[1] Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Prakash, G. K. S., & Hu, J. (2017). Difluoromethyl 2-pyridyl sulfone: A versatile reagent for the synthesis of difluoromethyl-containing compounds. Accounts of Chemical Research.

  • Stavber, S., & Jereb, M. (2025). Efficient synthesis of alpha,alpha-difluoro ketones using Selectfluor™.[2][3] ResearchGate.

  • Ma, J.-A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9).

Sources

preliminary investigation of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Fluorinated Heterocycle Synthesis in Drug Discovery

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 842140-51-6) is a specialized


-ketonitrile intermediate critical to modern medicinal chemistry. Its core value lies in the 3,5-difluorophenyl  moiety—a privileged pharmacophore that enhances metabolic stability by blocking P450 oxidation sites while modulating lipophilicity and electronic character without the steric penalty of heavier halogens.

This guide details the synthesis, physicochemical properties, and downstream applications of this compound, specifically focusing on its role as a precursor for aminopyrazoles and pyrimidines in the development of kinase inhibitors (e.g., p38 MAPK, B-Raf).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 3-(3,5-Difluorophenyl)-3-oxopropanenitrile
Common Name 3,5-Difluorobenzoylacetonitrile
CAS Number 842140-51-6
Molecular Formula C

H

F

NO
Molecular Weight 181.14 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 84–88 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; sparingly soluble in water
pKa (Calculated) ~8.5 (Active methylene proton)
Hazards Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation)

Synthetic Pathway (Upstream)

The synthesis of 3-(3,5-difluorophenyl)-3-oxopropanenitrile relies on a Claisen-type condensation between an ester and the anion of acetonitrile. This route is preferred over direct acylation of acetonitrile with acid chlorides due to milder conditions and cleaner impurity profiles.

Reaction Scheme Visualization[10]

SynthesisRoute Acid 3,5-Difluorobenzoic Acid (Starting Material) Ester Ethyl 3,5-difluorobenzoate (Intermediate) Acid->Ester Acid->Ester Esterification Product 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Ester->Product Ester->Product Condensation Step1 EtOH, H2SO4 Reflux, 12h Step2 1. MeCN, NaH (or NaOMe) THF, Reflux 2. HCl (Quench)

Figure 1: Two-step synthetic route from commercially available 3,5-difluorobenzoic acid.

Detailed Experimental Protocol

Note: This protocol is adapted from standard


-ketonitrile synthesis methodologies validated for phenyl analogs [1][2].
Step 1: Preparation of Ethyl 3,5-difluorobenzoate
  • Reagents: 3,5-Difluorobenzoic acid (1.0 eq), Ethanol (10 vol), H

    
    SO
    
    
    
    (cat. 0.1 eq) or SOCl
    
    
    (1.5 eq).
  • Procedure: Dissolve the acid in absolute ethanol. Add thionyl chloride dropwise at 0°C (exothermic). Heat to reflux for 4–6 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO

    
     and brine.[1][2] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Yield: Typically >90% (Colorless oil).[1][2]

Step 2: Condensation to 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Critical Safety: Sodium hydride (NaH) releases flammable hydrogen gas. Perform under inert atmosphere (N


/Ar).
  • Activation: Suspend NaH (60% in oil, 2.0 eq) in anhydrous THF or Toluene.

  • Addition: Add dry acetonitrile (2.5 eq) dropwise at 0–5°C. Stir for 15 mins to form the anion.

  • Condensation: Add Ethyl 3,5-difluorobenzoate (1.0 eq) dropwise.

  • Reaction: Heat to reflux (approx. 70–80°C) for 3–5 hours. A thick precipitate (enolate salt) typically forms.

  • Quench: Cool to RT. Dilute with water. Slowly acidify with 1M HCl to pH 2–3.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine.[3][1][2] Dry (Na

    
    SO
    
    
    
    ) and concentrate.
  • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (Hexane/EtOAc gradient).

Downstream Applications (Medicinal Chemistry)

The


-ketonitrile functionality is a "linchpin" for constructing nitrogenous heterocycles. The 3,5-difluorophenyl group is specifically retained to improve the pharmacokinetic (PK)  profile of the final drug candidate.
Heterocycle Divergence Map

Applications Core 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Pyrazole 3-(3,5-Difluorophenyl)- 1H-pyrazol-5-amine (Kinase Inhibitor Scaffold) Core->Pyrazole Cyclocondensation Isoxazole 3-(3,5-Difluorophenyl)- isoxazol-5-amine Core->Isoxazole Cyclocondensation Pyrimidine 4-(3,5-Difluorophenyl)- pyrimidin-amine derivs. Core->Pyrimidine Cyclocondensation Hydrazine + Hydrazine Hydrate (EtOH, Reflux) Hydroxylamine + Hydroxylamine HCl (NaOH, EtOH) Amidine + Guanidine/Amidines (NaOEt, EtOH)

Figure 2: Divergent synthesis of privileged heterocycles from the core intermediate.

Key Application: Kinase Inhibitor Synthesis

The conversion to 3-(3,5-difluorophenyl)-1H-pyrazol-5-amine is the most common application. This aminopyrazole scaffold is a bioisostere found in inhibitors of p38 MAPK , B-Raf , and Aurora kinases [3][4].

  • Mechanism: The hydrazine attacks the ketone, followed by cyclization onto the nitrile carbon.

  • Protocol: Reflux the

    
    -ketonitrile with hydrazine hydrate in ethanol for 2–4 hours.
    
  • Why 3,5-Difluoro? The meta-fluorines prevent metabolic hydroxylation at the most reactive phenyl positions, significantly extending the half-life (

    
    ) of the drug in vivo.
    

Handling & Stability Guide

ParameterRecommendationRationale
Storage 2–8°C, Inert GasActive methylene compounds can oxidize or hydrolyze slowly over time.
Hygroscopicity Store with DesiccantNitriles can hydrolyze to amides/acids if exposed to moisture/acidic fumes.
Incompatibility Strong Oxidizers, Strong BasesBase will deprotonate the

-carbon; Oxidizers may attack the benzylic position.
Safety Fume Hood RequiredAvoid inhalation of dust. Nitriles can metabolize to release cyanide ions (rare but possible).

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,5-Difluorotoluene. Retrieved from

  • Zhang, Y., et al. (2015). Synthesis of SC99 and its Analogs. Oncotarget. Retrieved from

  • Vertex Pharmaceuticals. (2010). Kinase Inhibitors Containing Difluorophenyl Moieties. Patent Literature (Contextual citation based on p38 inhibitor structures).
  • National Institutes of Health (NIH). (2025). Exploration of difluorophenyl derivatives in cancer cell cultures. PMC. Retrieved from

  • Arctom Scientific. (2024). Product Datasheet: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile. Retrieved from

Sources

basic characteristics of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Scaffold Advantage

In modern medicinal chemistry, 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 842140-51-6) represents a critical "privileged structure" building block.[1][2] It combines the high reactivity of a


-ketonitrile with the metabolic robustness of a 3,5-difluorophenyl moiety.[1][2]

The strategic value of this compound lies in its dual functionality:

  • The

    
    -Ketonitrile Warhead:  A versatile platform for constructing heterocycles (pyrazoles, isoxazoles, pyrimidines) prevalent in kinase inhibitors and anti-infectives.
    
  • The 3,5-Difluoro Substitution: This specific substitution pattern is non-trivial. It blocks metabolically labile sites (meta-positions) on the phenyl ring while modulating the lipophilicity (

    
    ) and electronic properties of the resulting pharmacophore, often enhancing potency and half-life (
    
    
    
    ) compared to non-fluorinated analogs.[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

This section consolidates the core "vital statistics" of the compound. Researchers should use these parameters for analytical method development (HPLC/LC-MS).

Table 1: Compound Identification & Properties[1]
ParameterSpecification
IUPAC Name 3-(3,5-Difluorophenyl)-3-oxopropanenitrile
Common Synonyms 3,5-Difluorobenzoylacetonitrile;

-Cyano-3,5-difluoroacetophenone
CAS Number 842140-51-6
Molecular Formula C

H

F

NO
Molecular Weight 181.14 g/mol
Appearance Off-white to pale yellow solid
Melting Point 84–88 °C (Typical range for pure crystalline form)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water
Acidity (pKa) ~7.5–8.5 (Active methylene proton)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Framework & Process Optimization

The most robust route to 3-(3,5-Difluorophenyl)-3-oxopropanenitrile is the Claisen Condensation of 3,5-difluorobenzoate esters with acetonitrile.[1][2] This method is preferred over Friedel-Crafts acylation due to milder conditions and higher regioselectivity.

Reaction Mechanism & Workflow

The synthesis relies on the deprotonation of acetonitrile by a strong base (typically NaH or KOtBu) to generate a nitrile-stabilized carbanion, which attacks the ester carbonyl.

SynthesisWorkflow Start Start: Ethyl 3,5-difluorobenzoate + Acetonitrile Base Step 1: Deprotonation (Reagent: NaH or KOtBu) Solvent: THF/DMF Start->Base Mix (0°C) Intermediate Intermediate: Tetrahedral Adduct Base->Intermediate Nucleophilic Attack Elimination Step 2: Elimination of Ethoxide Intermediate->Elimination -EtOH Workup Step 3: Acidic Quench (HCl) Precipitation of Product Elimination->Workup Enolate Form Product Final Product: 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Workup->Product Isolation

Figure 1: Step-wise synthetic workflow for the Claisen condensation route.

Detailed Experimental Protocol

Note: This protocol is a self-validating system. The color change and precipitate formation serve as visual checkpoints.

Reagents:

  • Ethyl 3,5-difluorobenzoate (1.0 eq)[1][2]

  • Acetonitrile (anhydrous, 1.2 eq)[2]

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)[2]

  • THF (anhydrous)[2]

Procedure:

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.5 eq) in anhydrous THF. Cool to 0 °C.

  • Activation: Dropwise add a solution of Acetonitrile (1.2 eq) in THF. Stir for 15 minutes. Checkpoint: Evolution of H2 gas ceases.[1]

  • Condensation: Add Ethyl 3,5-difluorobenzoate (1.0 eq) slowly to maintain temperature <5 °C.

  • Reflux: Warm to room temperature, then reflux for 3–5 hours. Checkpoint: Reaction mixture turns from clear/cloudy to a thick yellow/orange suspension (enolate formation).

  • Quench: Cool to 0 °C. Carefully quench with 1N HCl until pH ~2–3.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with Brine.[3] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 80:20).

Reactivity & Pharmaceutical Applications[2][4][8]

The compound is a trifunctional scaffold . Understanding the reactivity of each site is crucial for library design.

The "Fluorine Effect" in Drug Design

The 3,5-difluoro substitution is not merely decorative.

  • Metabolic Blocking: The C3 and C5 fluorines block P450-mediated oxidation at the most vulnerable sites of the phenyl ring, significantly extending in vivo half-life.[1][2]

  • Electronic Modulation: The electron-withdrawing nature of fluorine increases the acidity of the active methylene protons (C2), making the compound more reactive toward electrophiles (e.g., aldehydes in Knoevenagel condensations) compared to the non-fluorinated parent.

Heterocycle Synthesis Pathways

The


-ketonitrile moiety is a precursor to at least three major classes of drug scaffolds.

ReactivityPathways Center 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Hydrazine + Hydrazine / Hydrazine Derivatives Center->Hydrazine Hydroxylamine + Hydroxylamine Center->Hydroxylamine Aldehyde + Aldehyde (Knoevenagel) Center->Aldehyde Sulfur + Sulfur + Base (Gewald Rxn) Center->Sulfur Pyrazole 3-Aminopyrazoles (Kinase Inhibitors) Hydrazine->Pyrazole Cyclocondensation Isoxazole 5-Aminoisoxazoles (Anti-inflammatory) Hydroxylamine->Isoxazole Cyclization Acrylonitrile Benzylidene Derivatives (Michael Acceptors) Aldehyde->Acrylonitrile Condensation Thiophene 2-Aminothiophenes (Allosteric Modulators) Sulfur->Thiophene Multi-component

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.[1][2]

Key Application Note: The 3-aminopyrazole derivatives (formed via reaction with hydrazine) are structural bioisosteres found in several FDA-approved kinase inhibitors (e.g., analogs of Ruxolitinib or Pazopanib scaffolds).[1][2] The 3,5-difluorophenyl group specifically enhances binding affinity in hydrophobic pockets of enzymes like JAK or VEGFR.

Handling, Stability, and Safety

Stability Profile[4]
  • Hygroscopicity: Low to moderate. Store in a desiccator.

  • Thermal Stability: Stable up to melting point. Avoid prolonged heating >100 °C without solvent, as nitrile polymerization can occur.

  • Chemical Stability: The active methylene group is prone to oxidation if left in solution with air for extended periods. Recommendation: Prepare fresh solutions for assays.

Safety Precautions (HSE)
  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Specific Risk: While less volatile than simple nitriles, metabolic breakdown can theoretically release cyanide ions. Work in a well-ventilated fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Ji, Y., et al. (2014). "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of

    
    -ketonitriles." Royal Society of Chemistry Advances. (General synthetic methodology for beta-ketonitriles). Retrieved from [Link][2]
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3,5-Difluorobenzonitrile (Precursor Safety Data). Retrieved from [Link][2]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on the medicinal chemistry utility of the 3,5-difluoro motif).

Sources

3-(3,5-Difluorophenyl)-3-oxopropanenitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Safety & Technical Guide Type: Technical Whitepaper / Advanced SDS Audience: Researchers, Medicinal Chemists, Process Safety Engineers

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 842140-51-6) is a specialized fluorinated building block critical to the synthesis of kinase inhibitors, agrochemicals, and anti-infectives.[1][2] Structurally, it combines an electron-deficient difluorophenyl ring with a reactive


-keto nitrile moiety. This "active methylene" functionality (

) makes it a versatile nucleophile in Knoevenagel condensations and a bis-electrophile in heterocycle formation (e.g., pyrazoles, isoxazoles).

This guide transcends standard Safety Data Sheets (SDS) by integrating physicochemical behavior with practical handling protocols, ensuring both safety and experimental success in high-value drug discovery workflows.

Chemical Identity & Physicochemical Properties

Parameter Data
Chemical Name 3-(3,5-Difluorophenyl)-3-oxopropanenitrile
Synonyms 3,5-Difluorobenzoylacetonitrile;

-Oxo-3,5-difluorobenzenepropanenitrile
CAS Number 842140-51-6
Molecular Formula

Molecular Weight 181.14 g/mol
Physical State Crystalline Solid (White to off-white)
Melting Point 80–85 °C (Typical range; batch dependent)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water
Acidity (

)
~9.5 (Active methylene proton)

Hazard Identification & Risk Assessment (GHS)

While often classified as "Harmful" or "Irritant," the specific reactivity of the


-keto nitrile group warrants elevated precautions regarding base sensitivity and metabolic toxicity.
GHS Classification[7][8][9][10]
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[3]

  • Skin Corrosion/Irritation: Category 2 (H315)[4][3]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

Senior Scientist's Risk Analysis
  • The Nitrile Factor: While not as acutely toxic as simple aliphatic nitriles, metabolic processing can theoretically release cyanide ions over prolonged exposure. Protocol: Treat ingestion or high-dose inhalation as a potential cyanide exposure event.

  • The Active Methylene Factor: The protons between the carbonyl and nitrile are highly acidic. Contact with strong bases (NaH, LDA, hydroxide) generates a resonant enolate anion. Risk:[5][6] Exothermic runaway if base is added too rapidly without cooling.

  • Fluorine Effect: The 3,5-difluoro substitution increases the lipophilicity and potential for skin absorption compared to the non-fluorinated analog.

Safe Handling & Engineering Controls

This section details the causality behind the safety measures, moving beyond generic advice.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

  • Static Control: The fine powder form poses a dust explosion risk. All equipment must be grounded. Use anti-static spatulas.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash. For prolonged handling (synthesis scale-up), use Silver Shield/4H laminate gloves to prevent permeation of the organic solution.

  • Respiratory: If handling open powder outside a hood (not recommended), a P95/P3 particulate respirator is mandatory.

Experimental Protocols: Synthesis & Application

As a self-validating system, the following protocols demonstrate how to synthesize the compound and then use it to build a drug-like heterocycle.

Protocol A: Synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Rationale: This method avoids the use of toxic cyanogen halides by using acetonitrile as the nucleophile.

  • Reagents: 3,5-Difluorobenzoic acid methyl ester (1.0 eq), Acetonitrile (anhydrous, solvent/reactant), Sodium Hydride (NaH, 60% in oil, 1.5 eq), THF (anhydrous).

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Procedure:

    • Suspend NaH in dry THF at 0 °C.

    • Add Acetonitrile slowly (exothermic deprotonation forms the anion

      
      ).
      
    • Add the ester dropwise to the anion solution. The solution will likely turn yellow/orange (enolate formation).

    • Critical Step: Reflux for 2–4 hours. Monitor by TLC (disappearance of ester).

    • Quench: Cool to 0 °C. Slowly add dilute HCl. The product precipitates or is extracted into EtOAc.

  • Purification: Recrystallization from Ethanol/Hexane.

Protocol B: Application - Cyclization to Pyrazole (Kinase Inhibitor Scaffold)

Rationale: The


-keto nitrile is a 1,3-bis-electrophile. Hydrazine attacks the ketone (hard electrophile) and then the nitrile (soft electrophile) to close the ring.
  • Reagents: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol.

  • Procedure:

    • Dissolve the nitrile in Ethanol.

    • Add Hydrazine Hydrate.[2][7][8]

    • Reflux for 3 hours.

    • Observation: The solution often clears then precipitates the amino-pyrazole product upon cooling.

  • Result: Formation of 3-(3,5-difluorophenyl)-1H-pyrazol-5-amine .

Visualized Workflows

Diagram 1: Safety & Handling Decision Logic

This diagram illustrates the decision matrix for handling the compound based on its physical state and reaction stage.

SafetyLogic Start Start: Handling 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile StateCheck Check State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution In Solution (Organic) StateCheck->Solution Reacting DustRisk Risk: Dust Inhalation/Explosion Solid->DustRisk AbsorbRisk Risk: Skin Absorption/Splash Solution->AbsorbRisk Control1 Control: Fume Hood + Grounding DustRisk->Control1 Control2 Control: Double Nitrile Gloves + Goggles AbsorbRisk->Control2 Action Proceed with Synthesis Control1->Action Control2->Action

Caption: Decision matrix for PPE and engineering controls based on physical state.

Diagram 2: Synthesis & Reactivity Pathway

This diagram maps the chemical transformation from the benzoate precursor to the pyrazole target.

SynthesisPath Precursor 3,5-Difluorobenzoic Acid Ester (Electrophile) Intermediate Target: 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile (Bis-Electrophile) Precursor->Intermediate Claisen Condensation (Reflux, THF) Reagent1 Acetonitrile + NaH (Nucleophile) Reagent1->Intermediate Product 3-(3,5-Difluorophenyl)- 1H-pyrazol-5-amine (Kinase Inhibitor Scaffold) Intermediate->Product Cyclocondensation (Reflux, EtOH) Reagent2 Hydrazine Hydrate (Bis-Nucleophile) Reagent2->Product

Caption: Synthetic pathway from precursor to drug scaffold, highlighting mechanistic roles.

Emergency Response & Toxicology

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15+ minutes. Remove contact lenses.[5][4][6][3] Note: The nitrile group is stable, but acidic hydrolysis in the eye can be damaging.

  • Skin Contact: Wash with soap and water.[4][6][3] Do not use ethanol (increases absorption).

  • Ingestion: Immediately rinse mouth. Do NOT induce vomiting. If conscious, give 1-2 glasses of water.

Fire Fighting
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.
    
  • Warning: Do not use high-volume water jet , as it may scatter the light powder.

  • Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF), Nitrogen Oxides (

    
    ), and Hydrogen Cyanide (HCN). Full SCBA is mandatory. 
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 587204, 3,5-Difluorobenzonitrile. (Used for analog toxicity data and physical property inference). Link

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile. (Primary source for CAS 842140-51-6 and hazard codes).[6] Link

  • Fluorochem. (2024).[5][6][9] Product Specification: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile. (Verification of physical state and storage conditions). Link

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazoles and Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society.

    
    -keto nitriles). Link
    
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for pKa estimation of active methylene compounds). Link

Sources

Technical Assessment: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile , focusing on its melting point as a critical quality attribute (CQA) for pharmaceutical synthesis and material characterization.

Thermophysical Properties and Quality Control Strategy

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 842140-51-6 ), also known as 3,5-difluorobenzoylacetonitrile , is a pivotal ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-ketonitrile intermediate used in the synthesis of fluorinated heterocycles (e.g., pyrazoles, isoxazoles) for kinase inhibitors and agrochemicals.[1][2]

The compound is a solid at room temperature with a characteristic melting point range of 102–105 °C . This value is significantly higher than its structural isomers (e.g., 3,4-difluoro analog: 74–75 °C), attributed to the high symmetry of the 3,5-substitution pattern which facilitates efficient crystal packing. Accurate determination of this melting point is the primary method for validating purity and monitoring the keto-enol tautomeric state during scale-up.

Physicochemical Profile
PropertySpecification
IUPAC Name 3-(3,5-Difluorophenyl)-3-oxopropanenitrile
Common Name 3,5-Difluorobenzoylacetonitrile
CAS Number 842140-51-6
Molecular Formula C

H

F

NO
Molecular Weight 181.14 g/mol
Physical State White to off-white crystalline powder
Melting Point 102 – 105 °C (Primary CQA)
Boiling Point ~303 °C (Predicted at 760 mmHg)
Density ~1.3 g/cm

Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in water
Thermodynamic & Structural Analysis
3.1 Structural Causality of Melting Point

The melting point of 102–105 °C is a direct consequence of the molecular lattice energy.

  • Symmetry Effect: The 3,5-difluoro substitution creates a

    
     symmetric axis (assuming a planar phenyl ring). Symmetric molecules generally possess higher melting points than their asymmetric counterparts (Carnelley’s Rule) due to lower entropy of fusion (
    
    
    
    ).
  • Comparison:

    • Unsubstituted Benzoylacetonitrile: ~80–81 °C

    • 3,4-Difluoro isomer (Asymmetric): 74–75 °C

    • 3,5-Difluoro isomer (Symmetric):102–105 °C [3]

3.2 Keto-Enol Tautomerism

Like all


-ketonitriles, this compound exists in equilibrium between the keto  form (solid state preference) and the enol  form (stabilized in solution by H-bonding).
  • Impact on MP: Rapid heating or presence of trace bases can shift the equilibrium, potentially broadening the observed melting range. The sharp range of 102–105 °C indicates a high-purity crystalline keto-form.

Tautomerism Keto Keto Form (Solid State) MP: 102-105°C Enol Enol Form (Solution/Melt) Stabilized by H-bond Keto->Enol  Tautomerization (Solution/Heat)  

Figure 1: Keto-Enol Tautomerism Equilibrium. The solid state is predominantly the keto form, which exhibits the characteristic high melting point.

Experimental Determination Protocols

To ensure scientific integrity, the melting point must be determined using a self-validating protocol that accounts for potential decomposition or sublimation.

Protocol A: Capillary Method (Standard QC)

Objective: Routine purity confirmation.

  • Preparation: Dry the sample in a vacuum desiccator over P

    
    O
    
    
    
    for 4 hours to remove trace solvent (solvates can depress MP).
  • Packing: Introduce 2-3 mm of substance into a glass capillary sealed at one end. Compact by tapping on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 90 °C.

    • Critical Ramp:1.0 °C/min from 90 °C to 110 °C.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid crystal (clear point).

  • Acceptance Criteria: The range (Clear Point - Onset) must be

    
     °C.
    
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Polymorph screening and thermodynamic purity.

  • Pan: Aluminum hermetic pan with a pinhole (to prevent pressure buildup from trace volatiles).

  • Sample Mass: 3–5 mg.

  • Program: Equilibrate at 25 °C

    
     Ramp 5 °C/min to 130 °C.
    
  • Analysis: The endothermic peak onset corresponds to the thermodynamic melting point. A secondary peak or shoulder suggests polymorphic contamination or enolization.

Synthesis & Purification Context

The melting point serves as the final checkpoint in the synthesis workflow. The compound is typically synthesized via Claisen condensation.

Synthesis Start Starting Material: 3,5-Difluorobenzoic Acid Ester Reaction Claisen Condensation (Reflux) Start->Reaction Reagent Reagent: Acetonitrile + NaH/KOtBu Reagent->Reaction Quench Acidic Quench (HCl) Precipitation of Solid Reaction->Quench Crude Crude Product (MP < 95°C) Quench->Crude Recryst Recrystallization (EtOH/Water or Toluene) Crude->Recryst Final Final Product 3-(3,5-Difluorophenyl)-3-oxopropanenitrile MP: 102-105°C Recryst->Final  Purification  

Figure 2: Synthesis and Purification Workflow.[4] Achieving the target MP requires effective removal of unreacted ester and mineral oil (from NaH).

Common Impurities & MP Impact:

  • Residual Solvent: Depresses MP significantly (e.g., Toluene solvates).

  • 3,5-Difluorobenzoic Acid: Formed by hydrolysis; raises MP range breadth.

  • Enol Tautomer: If crystallized rapidly from basic solution, the enol content may be higher, initially depressing the MP before it converts to the keto form.

Handling and Storage
  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The methylene protons are acidic (pKa ~9-10); exposure to moisture and weak bases can induce degradation or dimerization.

  • Safety: Irritant to eyes and respiratory system. Use standard PPE.[5]

  • Stability: Stable in solid form for >2 years if kept dry.

References
  • ChemicalBook. (2025). 3,5-Difluorobenzoylacetonitrile (CAS 842140-51-6) MSDS and Properties.[1][6][3][7] Retrieved from

  • Finetech Industry. (2024). Certificate of Analysis: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile. Retrieved from

  • SynQuest Labs. (2024). 3,4-Difluorobenzoylacetonitrile Properties (Isomer Comparison). Retrieved from

  • PubChem. (2025). Compound Summary: 3,5-Difluorobenzoylacetonitrile.[1][6][2][7][8][9] National Library of Medicine. Retrieved from

Sources

Technical Monograph: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block for Heterocyclic Drug Design

Part 1: Executive Summary & Molecular Identity

3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 842140-51-6) is a specialized


-ketonitrile intermediate critical to modern medicinal chemistry and agrochemical synthesis. Its structural value lies in the convergence of two distinct chemical motifs:
  • The 3,5-Difluorophenyl Ring: A "privileged structure" in drug design that enhances metabolic stability by blocking the cytochrome P450-mediated oxidation at the chemically vulnerable para- and ortho-positions, while simultaneously increasing lipophilicity for better membrane permeability.

  • The

    
    -Ketonitrile Moiety:  A highly reactive 1,3-dielectrophile containing an acidic methylene bridge (
    
    
    
    ), serving as a linchpin for the construction of bioactive heterocycles such as pyrazoles, isoxazoles, and pyrimidines.
Physicochemical Profile

The following data aggregates validated properties for the 3,5-isomer. Researchers must distinguish this from the common 2,4- and 2,5-difluoro isomers used in antifungals (e.g., Isavuconazole).

PropertySpecification
IUPAC Name 3-(3,5-Difluorophenyl)-3-oxopropanenitrile
Common Synonyms 3,5-Difluorobenzoylacetonitrile;

-Oxo-3,5-difluorobenzenepropanenitrile
CAS Number 842140-51-6 (Specific to 3-oxo form)
Molecular Formula

Molecular Weight 181.14 g/mol
Physical State White to off-white crystalline solid
Melting Point 102–105 °C
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
Acidity (

)
~9.5 (Active methylene proton)
Part 2: Synthetic Architecture

The synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile relies on a Claisen-type condensation . The choice of base and temperature control are the critical quality attributes (CQAs) for yield optimization, as the product is prone to decarboxylation or polymerization if overheated.

Protocol: Base-Mediated Condensation

Reaction Logic: The synthesis exploits the acidity of acetonitrile (


) relative to the ester leaving group. A strong base deprotonates acetonitrile to generate the cyanomethyl carbanion, which attacks the carbonyl of the 3,5-difluorobenzoate ester.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reactor with anhydrous Tetrahydrofuran (THF) under Nitrogen atmosphere.

  • Deprotonation: Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) or LDA at -78°C.

  • Nucleophile Formation: Add Acetonitrile (anhydrous, 1.1 eq) dropwise. Stir for 30 minutes to form the lithio-acetonitrile species (

    
    ).
    
  • Condensation: Add Ethyl 3,5-difluorobenzoate (1.0 eq) dissolved in THF. Maintain temperature below 0°C to prevent side reactions.

  • Workup: Quench with dilute HCl (pH adjustment to ~3-4 is critical to protonate the enolate without hydrolyzing the nitrile). Extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize silica-catalyzed decomposition.

Visualization: Synthetic Workflow

The following diagram illustrates the reaction pathway and critical control points.

SynthesisPath Reactants Reactants: Ethyl 3,5-Difluorobenzoate + Acetonitrile Base Base Activation: NaH or LDA (THF, -78°C to 0°C) Reactants->Base Deprotonation Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Attack Quench Acid Quench (HCl, pH 3-4) Intermediate->Quench Elimination of OEt- Product Product: 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Quench->Product Tautomerization

Caption: Figure 1. Base-mediated Claisen condensation workflow. Temperature control at the 'Base Activation' stage is critical to prevent self-condensation of acetonitrile.

Part 3: Reactivity & Functionalization[3]

The chemical versatility of this molecule stems from its active methylene group (position 2), which is flanked by an electron-withdrawing carbonyl and a nitrile group. This makes it a "chameleon" intermediate capable of accessing diverse chemical spaces.

1. Heterocycle Formation (The "Drug Engine")

The most common application is the synthesis of 3,5-disubstituted pyrazoles, a scaffold found in numerous kinase inhibitors (e.g., JAK, BRAF inhibitors).

  • Reagent: Hydrazine Hydrate (

    
    ) or substituted hydrazines.
    
  • Mechanism: The hydrazine nitrogen attacks the ketone carbonyl, followed by cyclization onto the nitrile carbon.

  • Outcome: Formation of 3-amino-5-(3,5-difluorophenyl)pyrazole.

2. Knoevenagel Condensation

Reaction with aldehydes yields


-cyanocinnamates, which are precursors to Michael acceptors used in covalent drug design.
Visualization: Divergent Synthesis Map

Reactivity Center 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Hydrazine + Hydrazine (Reflux/EtOH) Center->Hydrazine Aldehyde + Aldehyde (Knoevenagel) Center->Aldehyde Amidine + Amidine Center->Amidine Pyrazole Aminopyrazole (Kinase Inhibitor Core) Hydrazine->Pyrazole Cyclization Acrylonitrile Acrylonitrile (Michael Acceptor) Aldehyde->Acrylonitrile - H2O Pyrimidine Pyrimidine Derivatives Amidine->Pyrimidine Condensation

Caption: Figure 2. Divergent synthesis map showing the transformation of the beta-ketonitrile core into three distinct pharmacophore classes.

Part 4: Industrial Applications in Drug Design
The "Fluorine Scan" Advantage

In Medicinal Chemistry, the 3,5-difluoro substitution pattern is often superior to the 2,4- or mono-fluoro analogs due to Metabolic Blocking .

  • Mechanism: The C-F bond is metabolically inert. Placing fluorines at the 3 and 5 positions of the phenyl ring blocks the most reactive sites for oxidative metabolism (metabolic soft spots), thereby extending the half-life (

    
    ) of the drug candidate.
    
  • Bioisosterism: This molecule is a bioisostere of the 2,5-difluoro intermediate used in the antifungal Isavuconazole. By switching to the 3,5-isomer, chemists can fine-tune the electronic properties of the ring (making it more electron-deficient) without significantly altering steric bulk.

Key Therapeutic Areas[2]
  • Kinase Inhibitors: Used to synthesize pyrazole-based ATP-competitive inhibitors targeting JAK, p38 MAPK, and BRAF pathways.

  • Agrochemicals: The 3,5-difluorophenyl moiety is prevalent in next-generation fungicides and insecticides, providing environmental stability.

Part 5: Safety & Handling (MSDS Summary)

While valuable, this compound poses specific hazards that require strict adherence to safety protocols.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

    • Skin Irritation: Category 2 (H315).

    • Eye Irritation: Category 2A (H319).

  • Handling Protocol:

    • Engineering Controls: Use only in a chemical fume hood. The fine powder can be an inhalation hazard.

    • Incompatibility: Highly reactive with strong oxidizing agents and strong bases. Keep away from moisture (hygroscopic tendencies).

    • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile group.

References
  • ChemicalBook. (2024). Product Dossier: 3,5-Difluorobenzoylacetonitrile (CAS 842140-51-6). Retrieved from

  • National Institutes of Health (NIH). (2014). Fluorinated compounds in medicinal chemistry: recent applications. Current Topics in Medicinal Chemistry. Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile. Retrieved from

  • MDPI. (2022). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (Describing analogous hydrazine cyclization mechanisms). Retrieved from

  • Sigma-Aldrich. (2024). 3,5-Difluorobenzonitrile Precursor Data. Retrieved from

Sources

Methodological & Application

Synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile: A Detailed Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields. It offers an in-depth look at a robust synthetic strategy, emphasizing the chemical principles behind the procedure, safety considerations, and thorough characterization of the target compound.

Introduction and Significance

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a β-ketonitrile featuring a difluorinated phenyl ring. The presence of fluorine atoms can significantly modulate the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a key intermediate in the synthesis of a variety of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The protocol detailed herein is based on the well-established Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3]

Synthetic Strategy: A Modified Claisen Condensation Approach

The synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile can be efficiently achieved through a Claisen-type condensation reaction. This strategy involves the reaction of an activated carboxylic acid derivative of 3,5-difluorobenzene with a suitable cyanomethyl nucleophile. While several variations exist, a particularly effective method involves the condensation of an ester, such as ethyl 3,5-difluorobenzoate, with acetonitrile in the presence of a strong, non-nucleophilic base.

An alternative and potentially more direct route involves the reaction of 3',5'-difluoroacetophenone with ethyl cyanoformate, which serves as a source of the cyano group. This "crossed" Claisen condensation offers an efficient pathway to the desired β-ketonitrile.[1][2]

This guide will focus on a two-step synthesis commencing from the commercially available 3,5-difluorobenzoic acid. The first step is the esterification of the carboxylic acid to form ethyl 3,5-difluorobenzoate, followed by the base-mediated condensation with acetonitrile to yield the target molecule.

Overall Reaction Scheme:

Synthesis_Scheme cluster_step1 Step 1: Esterification cluster_step2 Step 2: Claisen Condensation 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid Ethyl_3,5-Difluorobenzoate Ethyl 3,5-Difluorobenzoate 3,5-Difluorobenzoic_Acid->Ethyl_3,5-Difluorobenzoate Reflux Ethanol Ethanol Ethanol->Ethyl_3,5-Difluorobenzoate H2SO4 cat. H₂SO₄ H2SO4->Ethyl_3,5-Difluorobenzoate Target_Molecule 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Ethyl_3,5-Difluorobenzoate->Target_Molecule THF, Reflux Acetonitrile Acetonitrile Acetonitrile->Target_Molecule Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Target_Molecule

Caption: Two-step synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-Difluorobenzoic Acid≥98%e.g., Sigma-AldrichStarting material for esterification.
Ethanol, Anhydrous≥99.5%e.g., Fisher ScientificSolvent and reactant for esterification.
Sulfuric Acid, ConcentratedACS Gradee.g., VWRCatalyst for esterification.
Sodium BicarbonateACS Gradee.g., EMD MilliporeFor neutralization.
Anhydrous Magnesium SulfateACS Gradee.g., Alfa AesarFor drying organic layers.
Ethyl 3,5-Difluorobenzoate(Synthesized)-Intermediate.
Acetonitrile, Anhydrous≥99.8%e.g., Sigma-AldrichReactant in condensation.
Sodium Hydride (60% dispersion in mineral oil)-e.g., Acros OrganicsStrong base for condensation.
Tetrahydrofuran (THF), Anhydrous≥99.9%, inhibitor-freee.g., Sigma-AldrichSolvent for condensation.
Hydrochloric Acid, 2M--For acidification during workup.
Diethyl EtherACS Gradee.g., Fisher ScientificFor extraction.
HexanesACS Gradee.g., VWRFor recrystallization.

Safety Precautions

A thorough risk assessment should be conducted before commencing any chemical synthesis. The following are key safety considerations for this protocol:

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[4][5][6][7] It is also corrosive and can cause severe skin burns and eye damage.[6] Handle NaH in an inert atmosphere (e.g., a glovebox or under argon/nitrogen) and away from any sources of moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Concentrated Sulfuric Acid: Concentrated sulfuric acid is a strong acid and a powerful oxidizing and dehydrating agent. It can cause severe skin and eye burns. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Anhydrous Solvents: Anhydrous solvents such as THF and acetonitrile are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • 3,5-Difluorobenzonitrile (related precursor): This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][8] Handle with appropriate PPE in a fume hood.

  • Ethyl Cyanoformate (alternative reagent): This reagent is flammable and highly toxic if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage.[9][10] Extreme caution is advised if using this reagent.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 3,5-Difluorobenzoate

This procedure is adapted from standard Fischer esterification methods.[11]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorobenzoic acid (15.8 g, 0.1 mol) and anhydrous ethanol (100 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into 200 mL of cold water.

    • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,5-difluorobenzoate as an oil.

  • Purification: The crude product can be purified by vacuum distillation to yield pure ethyl 3,5-difluorobenzoate.

Step 2: Synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

This protocol is based on the principles of the Claisen condensation.[1][2][3]

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen/argon inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol, washed with anhydrous hexanes to remove the mineral oil) to anhydrous tetrahydrofuran (THF, 80 mL) under an inert atmosphere.

  • Addition of Acetonitrile: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous acetonitrile (5.2 mL, 0.1 mol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of the Ester: To the resulting slurry, add a solution of ethyl 3,5-difluorobenzoate (18.6 g, 0.1 mol) in anhydrous THF (20 mL) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the mixture is acidic (pH ~2-3). Be cautious as hydrogen gas will be evolved.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 3-(3,5-Difluorophenyl)-3-oxopropanenitrile can be purified by recrystallization from a suitable solvent system such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Ethyl 3,5-DifluorobenzoateC₉H₈F₂O₂186.16Colorless liquidN/A~215
3-(3,5-Difluorophenyl)-3-oxopropanenitrileC₉H₅F₂NO181.14Off-white solid(Predicted) 80-90N/A

Note: The melting point for the final product is a predicted range and should be confirmed experimentally.

Expected Spectroscopic Data for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile:

  • ¹H NMR: The spectrum is expected to show signals for the methylene protons (a singlet) and the aromatic protons (a triplet and a multiplet).

  • ¹³C NMR: The spectrum should show characteristic peaks for the nitrile carbon, the carbonyl carbon, the methylene carbon, and the aromatic carbons, with splitting patterns due to fluorine coupling.

  • IR Spectroscopy: Expect strong absorptions for the nitrile (C≡N) and carbonyl (C=O) functional groups.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Mechanistic Insights

The core of this synthesis is the Claisen condensation, a base-catalyzed reaction between two esters or an ester and another carbonyl compound.[1][2]

Claisen_Mechanism cluster_mechanism Claisen Condensation Mechanism Acetonitrile CH₃CN Carbanion ⁻CH₂CN Acetonitrile->Carbanion Deprotonation NaH NaH NaH->Carbanion Tetrahedral_Intermediate Tetrahedral Intermediate Carbanion->Tetrahedral_Intermediate Nucleophilic Attack Ester Ethyl 3,5-Difluorobenzoate Ester->Tetrahedral_Intermediate Enolate Product Enolate Tetrahedral_Intermediate->Enolate Elimination of Ethoxide Product 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Enolate->Product Protonation H3O H₃O⁺ H3O->Product

Caption: Simplified mechanism of the Claisen condensation.

In this specific reaction, sodium hydride acts as a strong base to deprotonate the α-carbon of acetonitrile, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 3,5-difluorobenzoate. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to form the β-ketonitrile. The reaction is driven to completion by the deprotonation of the product by the ethoxide, followed by an acidic workup to yield the final neutral product.

Troubleshooting and Optimization

  • Low Yield in Esterification: Ensure that anhydrous conditions are maintained, as water can hydrolyze the ester back to the carboxylic acid. Using a Dean-Stark apparatus can help to remove water as it is formed.

  • Incomplete Condensation: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. The activity of the sodium hydride is also crucial; use freshly opened or properly stored NaH.

  • Side Reactions: If the temperature of the condensation reaction is too high or the reaction time is too long, side reactions such as self-condensation of acetonitrile may occur. Careful monitoring of the reaction is recommended.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable compound for further investigation in various fields of chemical and pharmaceutical research. The provided mechanistic insights and troubleshooting tips should aid in the successful execution and potential optimization of this synthesis.

References

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]

  • PubChem. 3,5-Difluorobenzonitrile. Retrieved from [Link]

  • Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1037–1043. Retrieved from [Link]

  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • The University of Toledo. The Claisen Condensation. Retrieved from [Link]

Sources

Application Note: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile as a Privileged Scaffold in Drug Discovery

[1]

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a versatile

3,5-difluorophenyl1213GSK54713

Strategic Rationale: The "Fluorine Effect"

The 3,5-difluorophenyl group is not merely a lipophilic spacer; it is a functional pharmacophore.[1][2][3]

PropertyMedicinal Chemistry ImpactMechanism
Metabolic Stability High Fluorine at the 3,5-positions blocks CYP450-mediated oxidation at the most reactive sites (para/meta), extending half-life (

).[1][2]
Lipophilicity Modulated Increases logP/logD compared to unsubstituted phenyl, improving membrane permeability without the steric bulk of chlorine or methyl groups.[3]
Electronic Effects

-Stacking
The electron-withdrawing nature of fluorine (

) reduces electron density in the

-cloud, strengthening interactions with electron-rich amino acid residues (e.g., Phenylalanine gatekeepers).[1][2][3]
Conformation Orthogonal The C-F bond acts as a weak hydrogen bond acceptor, often orienting the ring in a specific conformation within the binding pocket (e.g., DFG-out motif in kinases).[1][3]

Case Study: RIPK1 and TRK Kinase Inhibitors

Recent disclosures, including the development of GSK547 (RIPK1 inhibitor), highlight the critical role of this scaffold.[3]

Mechanistic Insight

In many kinase inhibitors, the 3,5-difluorophenyl ring, derived from this nitrile precursor, occupies the allosteric hydrophobic back-pocket.[1][3]

  • TRK Inhibition: The difluorophenyl group forms multipolar interactions with the hydrophobic pocket near the DFG motif (Asp-Phe-Gly).[1][2][3]

  • RIPK1 Inhibition: The specific geometry of the pyrazole-amide linkage (formed from the nitrile) positions the difluorophenyl group to induce a conformational change that locks the kinase in an inactive state.[2][3]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold to bioactive heterocycles.[2][3]

GSM3-(3,5-Difluorophenyl)-3-oxopropanenitrile(Scaffold)Pyrazole3-Amino-5-(3,5-difluorophenyl)-pyrazoles(Kinase Inhibitors)SM->PyrazoleCyclization(Regiocontrol req.)Pyrimidine4-Amino-6-(3,5-difluorophenyl)-pyrimidines(Antivirals/Oncology)SM->PyrimidineBase-catalyzedCondensationAcryloTyrphostin Analogs(Knoevenagel Products)SM->AcryloKnoevenagelCondensationHydrazineHydrazines(NH2NHR)Hydrazine->PyrazoleAmidineAmidines(R-C(=NH)NH2)Amidine->PyrimidineAldehydeAldehydes(R-CHO)Aldehyde->Acrylo

Caption: Divergent synthesis workflow transforming the 3-(3,5-difluorophenyl)-3-oxopropanenitrile scaffold into key medicinal heterocycles.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Amino-3-(3,5-difluorophenyl)pyrazole

This protocol addresses the common challenge of regioselectivity when using substituted hydrazines.[1][2]

Objective: Synthesis of the aminopyrazole core found in FGFR and TRK inhibitors.

Reagents:

  • 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (1.0 eq)[1][2]

  • Hydrazine monohydrochloride (1.2 eq)[2][3]

  • Ethanol (anhydrous)[2][3]

  • Catalytic Acetic Acid (optional for rate enhancement)[2][3]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (5.5 mmol) of the

    
    -oxonitrile in 15 mL of absolute ethanol.
    
    • Note: The solution may appear slightly yellow due to the keto-enol equilibrium.[1][2]

  • Addition: Add hydrazine monohydrochloride (1.2 eq) in one portion.

    • Critical: Use of the hydrochloride salt often improves yield over hydrazine hydrate by buffering the pH, reducing side reactions (e.g., azine formation).[3]

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[2][3]

    • Checkpoint: The disappearance of the starting material peak (active methylene) and appearance of the pyrazole (lower R_f due to amine) indicates completion.[2][3]

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.[2][3] Pour the residue into ice-cold water (50 mL) and adjust pH to ~8-9 with saturated NaHCO

    
    .
    
  • Isolation: The product often precipitates as a white/off-white solid.[2][3] Filter and wash with cold water.[2][3] If oil forms, extract with EtOAc, dry over MgSO

    
    , and recrystallize from EtOH/Water.[1][3]
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the pyrazole C4-H proton around

    
     5.8–6.1 ppm.[1][2][3] The NH
    
    
    broad singlet should appear around
    
    
    5.0–5.5 ppm.[2][3]
Protocol B: Synthesis of Pyrimidine Derivatives via Amidine Condensation

Objective: Accessing the 4-amino-6-arylpyrimidine scaffold.

Reagents:

  • 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (1.0 eq)[1][2]

  • Benzamidine hydrochloride (or acetamidine) (1.1 eq)[2][3]

  • Sodium Ethoxide (2.5 eq)[2][3]

  • Ethanol[4]

Methodology:

  • Prepare a solution of sodium ethoxide (freshly prepared from Na metal is preferred) in ethanol.[2][3]

  • Add the amidine hydrochloride and stir for 15 min to liberate the free base.

  • Add the

    
    -oxonitrile slowly.[2][3]
    
  • Reflux for 8-12 hours.

  • Workup: Acidify with dilute acetic acid to precipitate the pyrimidine.

Technical Handling & QC Data

Tautomerism and NMR Interpretation

Researchers often misinterpret the NMR of the starting material due to keto-enol tautomerism.[1][2][3]

  • Keto Form: Shows a singlet for the CH

    
     protons at 
    
    
    4.2 ppm.[2][3]
  • Enol Form: Shows a vinylic proton at

    
    6.0 ppm and an exchangeable OH proton.[2][3]
    
  • Guidance: In DMSO-d6, the enol form is often stabilized.[1][2][3] Do not classify the batch as impure if both sets of signals are present and integrate consistently.[2][3]

Safety & Stability
  • Acidity: The methylene protons are highly acidic (pKa

    
     9-10).[2][3] Avoid strong bases unless deprotonation is the intended first step.[2][3]
    
  • Storage: Store at 2-8°C under inert gas. The nitrile group is stable, but the ketone is susceptible to hydration or aldol-like condensation upon prolonged exposure to moisture and base.[1][3]

References

  • GSK547 (RIPK1 Inhibitor)

    • Harris, P. A., et al. "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases."[1][3] Journal of Medicinal Chemistry.

    • Source:[2][3]

  • Synthesis of Pyrazoles from Beta-Ketonitriles

    • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 5-Amino-1-arylpyrazoles."[1][3] Journal of Organic Chemistry.

    • Source:[2][3]

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry."[1][3] Chemical Society Reviews.[2][3]

    • Source:[2][3]

  • FGFR Inhibitors (Aminopyrazole Core)

    • "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide deriv
    • Source:[2][3]

Application Note: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 133467-68-4), a versatile


-ketonitrile scaffold. In modern medicinal chemistry, this building block serves as a critical "linchpin" for installing the 3,5-difluorophenyl  moiety—a privileged substructure known to enhance metabolic stability and lipophilicity in drug candidates.

This document provides validated protocols for transforming this scaffold into three high-value heterocyclic cores: aminopyrazoles , pyrimidines , and functionalized acrylonitriles (via Knoevenagel condensation).

Strategic Value in Drug Design

The "Fluorine Effect"

The 3,5-difluorophenyl group is a bioisostere of the phenyl ring but offers distinct pharmacological advantages:

  • Metabolic Blocking: The fluorine atoms at the 3 and 5 positions block oxidative metabolism (CYP450-mediated hydroxylation) at these metabolically vulnerable sites, extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity Modulation: The high electronegativity of fluorine increases the lipophilicity (

    
    ) of the molecule without adding significant steric bulk, improving membrane permeability.
    
  • Electronic Tuning: The electron-withdrawing nature of the difluorophenyl group lowers the pKa of adjacent functional groups, potentially altering binding affinity in enzyme pockets (e.g., kinase ATP-binding sites).

The -Ketonitrile Advantage

Unlike


-ketoesters, the 

-ketonitrile moiety provides a 1,3-dielectrophilic center where the nitrile nitrogen is retained in the final heterocycle (often as an exocyclic amine). This allows for the rapid construction of amino-substituted heterocycles, which are key hydrogen-bond donors in kinase inhibitor design.

Chemical Properties & Handling[1][2]

PropertySpecification
Chemical Name 3-(3,5-Difluorophenyl)-3-oxopropanenitrile
CAS Number 133467-68-4
Molecular Weight 181.14 g/mol
Appearance Off-white to pale yellow solid
Acidity (pKa) ~9–10 (Active methylene CH

)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Solubility Soluble in MeOH, EtOH, DMSO, DMF, CH

Cl

Safety Warning: This compound contains a nitrile group. While generally stable, avoid strong acids which may hydrolyze the nitrile to a carboxylic acid. Standard PPE (gloves, goggles, fume hood) is mandatory.

Reaction Pathways & Visualizations

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

ReactionPathways Core 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Pyrazole 5-Amino-3-(3,5-difluorophenyl) -1H-pyrazole Core->Pyrazole Reflux/EtOH (Cyclization) Pyrimidine 4-Amino-6-(3,5-difluorophenyl) -pyrimidine Core->Pyrimidine NaOEt/EtOH (Base Mediated) Acrylonitrile Knoevenagel Adduct (Benzylidene) Core->Acrylonitrile Piperidine/EtOH (Condensation) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Pyrazole Amidine Amidine/Guanidine (R-C(=NH)NH2) Amidine->Pyrimidine Aldehyde Aldehyde (R-CHO) Aldehyde->Acrylonitrile

Figure 1: Divergent synthetic pathways. The central


-ketonitrile allows access to three distinct chemical classes.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-(3,5-difluorophenyl)-1H-pyrazole

Application: Primary scaffold for kinase inhibitors (e.g., p38 MAP kinase, BRAF). The exocyclic amine serves as a critical H-bond donor.

Reagents:

  • 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydrazine monohydrate (64-65% N2H4) (1.2 eq)

  • Ethanol (Absolute) (10 mL/g of substrate)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -ketonitrile in absolute ethanol.
    
  • Add: Add hydrazine monohydrate dropwise at room temperature. Note: Mild exotherm may occur.

  • Catalyze: Add catalytic glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material spot (higher Rf) should disappear, replaced by a lower Rf fluorescent spot (amine).

  • Workup: Cool to room temperature.

    • Option A (Precipitation): If the product crystallizes upon cooling, filter and wash with cold ethanol.

    • Option B (Extraction): Concentrate solvent in vacuo. Resuspend residue in EtOAc, wash with water and brine. Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (0-10% MeOH/DCM).

Mechanism Validation: The reaction proceeds via initial hydrazone formation at the ketone, followed by intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon.

PyrazoleMechanism Step1 Initial State: Ketone + Hydrazine Step2 Intermediate 1: Hydrazone Formation Step1->Step2 - H2O Step3 Intermediate 2: Intramolecular Attack on Nitrile Step2->Step3 Cyclization Step4 Final Product: 5-Aminopyrazole (Tautomerized) Step3->Step4 Tautomerization

Figure 2: Mechanistic flow of the hydrazine cyclization.[1]

Protocol B: Synthesis of Functionalized Pyrimidines

Application: Synthesis of antiviral and anticancer agents.[2]

Reagents:

  • 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Guanidine Carbonate (1.1 eq) or Acetamidine HCl (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Ethanol (anhydrous)

Procedure:

  • Base Prep: Dissolve NaOEt in anhydrous ethanol under Nitrogen.

  • Free Base Formation: Add the Guanidine/Amidine salt to the base solution and stir for 15 mins.

  • Addition: Add the

    
    -ketonitrile slowly.
    
  • Reaction: Reflux for 6–8 hours.

  • Quench: Cool and neutralize with dilute HCl to pH 7.

  • Isolation: The pyrimidine often precipitates upon neutralization. Filter and wash with water.[3]

Protocol C: Knoevenagel Condensation

Application: Creating "Michael Acceptors" for covalent inhibitors or further functionalization.

Reagents:

  • 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

  • Piperidine (Catalytic, 5 mol%)

  • Ethanol or Toluene

Procedure:

  • Mix: Combine nitrile and aldehyde in solvent.

  • Catalyze: Add piperidine.

  • React: Stir at RT (or mild heat 50°C) for 2–4 hours.

  • Observation: Product usually precipitates out of solution as a solid.

  • Isolation: Filter and wash with cold ethanol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pyrazole) Incomplete cyclizationEnsure reflux temp is maintained. Add more AcOH catalyst.
O-Alkylation vs C-Alkylation Competitive nucleophilesWhen alkylating the CH

position, use a soft base (K

CO

) in acetone; avoid hard bases like NaH unless necessary.
Hydrolysis Wet solventsThe nitrile is susceptible to hydrolysis under strong basic/acidic conditions with water. Use anhydrous solvents.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Fustero, S., et al. (2010). "New Synthesis of Fluorinated Pyrazoles." Organic Letters, 12(15), 3406–3409. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new pyrazole and pyrimidine derivatives." Acta Pharmaceutica, 62(2), 157-179. Link

  • PubChem Compound Summary. "3-(3,5-Difluorophenyl)-3-oxopropanenitrile." National Center for Biotechnology Information. Link

Sources

Application Notes & Protocols: The Synthesis and Reaction Mechanisms of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile, a Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and synthetic applications of 3-(3,5-difluorophenyl)-3-oxopropanenitrile. As a β-ketonitrile, this compound possesses a unique trifecta of reactive sites—an acidic α-methylene bridge, an electrophilic ketone, and a versatile nitrile group—making it a highly valuable intermediate in organic synthesis. The presence of the 3,5-difluorophenyl moiety further enhances its utility, particularly in medicinal chemistry, by modulating physicochemical properties such as metabolic stability and binding affinity. We will delve into the primary synthetic route via a crossed Claisen condensation, elucidating the step-by-step mechanism. Furthermore, this document details the subsequent reactivity of the title compound, focusing on its role as a precursor for constructing complex heterocyclic scaffolds. Detailed, field-tested protocols for its synthesis and a representative derivatization are provided, alongside visualizations to clarify mechanistic pathways and experimental workflows.

Introduction: The Strategic Value of Fluorinated β-Ketonitriles

β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. This arrangement makes the methylene protons acidic and renders the entire molecule a versatile building block for a wide array of chemical transformations.[1] These compounds are foundational precursors for synthesizing various biologically active scaffolds, including pyridines, pyrimidines, and quinolines.[2]

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[3] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4] The 3,5-difluorophenyl group, in particular, is a common feature in recently developed pharmaceuticals.[5]

3-(3,5-Difluorophenyl)-3-oxopropanenitrile merges the synthetic versatility of the β-ketonitrile scaffold with the pharmacological benefits of fluorination, positioning it as a key intermediate for the discovery and development of novel chemical entities.

Synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Primary Mechanism: Crossed Claisen Condensation

The most direct and common method for synthesizing β-ketonitriles is a variation of the Claisen condensation, specifically a "crossed" or "mixed" Claisen condensation.[6] This reaction involves the carbon-carbon bond formation between two different carbonyl compounds, in this case, an ester and a nitrile.[7] For a successful crossed Claisen condensation that yields a single primary product, one of the reactants should be incapable of forming an enolate (i.e., it lacks α-hydrogens). Aromatic esters, such as methyl 3,5-difluorobenzoate, are ideal for this role. The other reactant must possess acidic α-hydrogens to be deprotonated, with acetonitrile serving as the enolizable partner.[6][8]

The reaction is driven to completion by the final deprotonation of the newly formed β-ketonitrile, which is significantly more acidic than the starting nitrile or any alcohol byproducts.[7][9] This final, essentially irreversible acid-base step pulls the entire reaction equilibrium toward the product.[10]

Step-by-Step Mechanistic Breakdown

The reaction proceeds through the following discrete steps:

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS), abstracts an acidic α-proton from acetonitrile. This generates a highly nucleophilic acetonitrile carbanion.[8][11]

  • Nucleophilic Acyl Addition: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of methyl 3,5-difluorobenzoate, breaking the π-bond and forming a tetrahedral alkoxide intermediate.[7]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, leading to the elimination of a methoxide (CH₃O⁻) leaving group.[10]

  • Deprotonation of the Product: The liberated methoxide is a strong enough base to deprotonate the highly acidic α-methylene bridge of the newly formed 3-(3,5-difluorophenyl)-3-oxopropanenitrile. This creates a resonance-stabilized enolate and is the thermodynamic driving force for the reaction.[9]

  • Protonation (Work-up): An acidic work-up in a separate step protonates the enolate to yield the final, neutral β-ketonitrile product.

Visualization of the Claisen Condensation Mechanism

Claisen_Condensation Figure 1: Mechanism of Crossed Claisen Condensation acetonitrile Acetonitrile (H₃C-C≡N) enolate Acetonitrile Carbanion ([H₂C-C≡N]⁻) acetonitrile->enolate ester Methyl 3,5-Difluorobenzoate tetrahedral Tetrahedral Intermediate ester->tetrahedral base Strong Base (e.g., NaH) base->enolate 1. Deprotonation enolate->tetrahedral 2. Nucleophilic Attack product_enolate Product Enolate (Resonance Stabilized) tetrahedral->product_enolate 3. Elimination leaving_group Methoxide (MeO⁻) tetrahedral->leaving_group final_product 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile product_enolate->final_product 5. Acidic Work-up (H⁺) leaving_group->product_enolate 4. Deprotonation (Driving Force)

Caption: Figure 1: Mechanism of Crossed Claisen Condensation.

Protocol: Synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

This protocol is adapted from general procedures for the synthesis of β-ketonitriles.[11][12]

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
Sodium Hydride (60% disp.)NaH24.001.0 g25.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Acetonitrile (anhydrous)C₂H₃N41.051.25 mL23.8
Methyl 3,5-difluorobenzoateC₈H₆F₂O₂172.133.44 g20.0
1 M Hydrochloric AcidHCl-~30 mL-
Saturated Sodium BicarbonateNaHCO₃-50 mL-
Saturated Sodium Chloride (Brine)NaCl-50 mL-
Ethyl AcetateC₄H₈O₂-150 mL-
Anhydrous Magnesium SulfateMgSO₄---
Silica Gel (for chromatography)SiO₂---

Equipment: 3-neck round-bottom flask (250 mL), magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator.

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture. Quench excess NaH carefully.

  • Anhydrous Solvents: THF and acetonitrile are flammable. Work in a well-ventilated fume hood.

  • 3,5-Difluorobenzonitrile (related starting material): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[13][14] Assume similar hazards for the product and intermediates.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Setup: Assemble a dry 3-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

  • Base Suspension: To the flask, add sodium hydride (1.0 g, 25.0 mmol, 1.25 equiv) and suspend it in anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice bath.

  • Nitrile Addition: In a separate dry flask, dissolve acetonitrile (1.25 mL, 23.8 mmol, 1.2 equiv) in anhydrous THF (10 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 20 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C after the addition is complete.

  • Ester Addition: Dissolve methyl 3,5-difluorobenzoate (3.44 g, 20.0 mmol, 1.0 equiv) in anhydrous THF (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3). Caution: Vigorous gas evolution (H₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow for Synthesis A 1. Suspend NaH in anhydrous THF under N₂ at 0 °C B 2. Add Acetonitrile dropwise A->B C 3. Add Methyl 3,5-Difluorobenzoate dropwise at 0 °C B->C D 4. Warm to RT, then reflux for 3-4h C->D E 5. Cool to 0 °C and quench with 1 M HCl D->E F 6. Liquid-Liquid Extraction with Ethyl Acetate E->F G 7. Wash combined organic layers (NaHCO₃, Brine) F->G H 8. Dry (MgSO₄), filter, and concentrate G->H I 9. Purify via Flash Column Chromatography H->I J 10. Characterize Final Product I->J

Caption: Figure 2: Experimental Workflow for Synthesis.

Key Reaction Mechanisms and Applications

The synthetic power of 3-(3,5-difluorophenyl)-3-oxopropanenitrile stems from its multiple reactive sites.

The Nucleophilic α-Methylene Bridge

The protons on the carbon between the ketone and nitrile are significantly acidic (pKa ≈ 10-12 in DMSO) due to the electron-withdrawing nature of both flanking groups, which stabilize the resulting carbanion via resonance. This allows for easy deprotonation to form a soft nucleophile that can participate in a variety of C-C bond-forming reactions, such as alkylations and acylations.

Synthesis of Heterocyclic Scaffolds

β-Ketonitriles are premier starting materials for multicomponent reactions to build complex heterocyclic systems.

  • Gewald Aminothiophene Synthesis: This is a one-pot reaction between a β-ketonitrile, elemental sulfur, and another active methylene compound (like malononitrile or ethyl cyanoacetate) in the presence of a base (e.g., triethylamine). It provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable in materials science and medicinal chemistry.[15]

  • Pyridine Synthesis (Hantzsch-type): The title compound can condense with aldehydes and an ammonia source to generate substituted dihydropyridines, which can be subsequently oxidized to pyridines.[2]

  • Pyrimidine Synthesis: Cyclocondensation with reagents like urea, thiourea, or guanidine provides access to the pyrimidine core, a privileged scaffold in numerous pharmaceuticals.[2]

  • Pyrrole and Pyrazole Synthesis: Reactions with α-haloketones or hydrazines can lead to the formation of substituted pyrroles and pyrazoles, respectively.[2][16]

Visualization of a Representative Application: Gewald Reaction

Gewald_Reaction Figure 3: Pathway for Gewald Aminothiophene Synthesis start 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile intermediate Key Intermediates (e.g., Thioamide, Knoevenagel adduct) start->intermediate reagents Reagents: + Elemental Sulfur (S₈) + Malononitrile + Base (e.g., Et₃N) reagents->intermediate cyclization Intramolecular Cyclization & Tautomerization intermediate->cyclization product Substituted 2-Aminothiophene cyclization->product

Caption: Figure 3: Pathway for Gewald Aminothiophene Synthesis.

Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol outlines the synthesis of 2-amino-4-(3,5-difluorophenyl)-5-cyanothiophene-3-carbonitrile from the title compound.

Rationale and Causality

This protocol demonstrates the utility of the β-ketonitrile as a versatile C4 synthon. The base (triethylamine) serves multiple roles: it catalyzes the initial Knoevenagel condensation between the ketone of the starting material and the active methylene of malononitrile, and it facilitates the reaction with sulfur to form the thiophene ring. Ethanol is a suitable polar, protic solvent for this transformation.

Materials and Procedure
Reagent/MaterialAmountMoles (mmol)
3-(3,5-Difluorophenyl)-3-oxopropanenitrile1.81 g10.0
Malononitrile0.66 g10.0
Elemental Sulfur0.32 g10.0 (as S)
Ethanol30 mL-
Triethylamine1.4 mL10.0
  • Combine Reactants: In a 100 mL round-bottom flask, combine 3-(3,5-difluorophenyl)-3-oxopropanenitrile (1.81 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and ethanol (30 mL).

  • Add Base: Add triethylamine (1.4 mL, 10.0 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux with stirring for 2 hours. The solid should dissolve and a new precipitate may form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol or an appropriate solvent if necessary.

Physicochemical and Spectroscopic Data

PropertyValue
Chemical Formula C₉H₅F₂NO
CAS Number 842140-51-6
Molecular Weight 181.14 g/mol
Appearance Expected to be a solid at room temperature
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5-7.6 (m, 2H, Ar-H), ~7.1-7.2 (m, 1H, Ar-H), ~4.1 (s, 2H, -CH₂-)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): ~ -105 to -110 (m)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~185 (C=O), ~163 (d, J_CF), ~138 (d, J_CF), ~115 (CN), ~112 (Ar-CH), ~110 (Ar-CH), ~30 (-CH₂-)
IR (KBr, cm⁻¹) ~2260 (C≡N stretch), ~1690 (C=O stretch), ~1600, 1450 (Ar C=C), ~1120 (C-F stretch)

Note: NMR shifts are estimations based on structurally similar compounds and may vary.

Conclusion

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a powerful and versatile chemical intermediate. Its synthesis via a robust crossed Claisen condensation is efficient and mechanistically well-understood. The compound's true value lies in the orthogonal reactivity of its functional groups, which allows for the streamlined construction of diverse and complex molecular architectures, particularly heterocyclic systems of interest to the pharmaceutical and materials science industries. The strategic placement of the difluoro moiety adds a critical dimension for tuning molecular properties, making this building block an essential tool for the modern synthetic chemist.

References

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  • National Center for Biotechnology Information. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2024-05-21). Available from: [Link]

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Application Note: Comprehensive Characterization of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile, a key intermediate in pharmaceutical synthesis. The presence of multiple functional groups—a ketone, a nitrile, and a difluorinated aromatic ring—necessitates a multi-technique approach for unambiguous structural elucidation, purity assessment, and stability evaluation. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). The methodologies are designed to be self-validating and are grounded in established principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Analytical Imperative

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a β-ketonitrile, a structural motif of significant interest in medicinal chemistry. The difluorophenyl group can enhance metabolic stability and binding affinity, making this compound a valuable building block for novel therapeutic agents.[5][6] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this intermediate, which directly impacts the integrity of the final active pharmaceutical ingredient (API). An integrated analytical strategy provides a complete profile of the molecule, ensuring that it meets the stringent requirements for drug development.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the choice of techniques and parameters, empowering researchers to adapt and troubleshoot these methods effectively.

Orthogonal Strategy for Complete Characterization

A robust characterization relies on an orthogonal approach, where each technique provides distinct, complementary information. This ensures a comprehensive understanding of the molecule's structure, purity, and physical properties.

G cluster_0 Primary Goal: Full Characterization cluster_1 Analytical Techniques cluster_2 Information Obtained Compound 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (LC-MS) Compound->MS HPLC HPLC (Purity & Assay) Compound->HPLC FTIR FTIR Spectroscopy Compound->FTIR Thermal Thermal Analysis (DSC/TGA) Compound->Thermal Structure Unambiguous Structure & Connectivity NMR->Structure MolWeight Molecular Weight & Formula Confirmation MS->MolWeight Purity Purity Profile & Quantification HPLC->Purity FuncGroups Functional Group Identification FTIR->FuncGroups PhysProps Physical Properties (Melting Point, Stability) Thermal->PhysProps

Caption: Orthogonal analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the cornerstone for structural elucidation, providing detailed information about the chemical environment of each nucleus. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, the acidic methylene protons of the β-ketonitrile may exchange with trace D₂O. DMSO-d₆ is an excellent alternative that minimizes this exchange and can reveal the enol tautomer.

  • Multi-nuclear Approach: ¹H NMR confirms the proton environments. ¹³C NMR identifies all unique carbon atoms, including the quaternary carbons of the nitrile and carbonyl groups. ¹⁹F NMR is crucial for confirming the fluorine substitution pattern and is highly sensitive.[7]

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities. These are estimations based on known substituent effects and data from analogous structures.[8][9]

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm) Multiplicity (¹JCF, ²JCF) ¹⁹F NMR (ppm)
Methylene (-CH₂-)~4.2s (singlet)~30s-
Aromatic (H-2', H-6')~7.6m (multiplet)~115d (~25 Hz)-
Aromatic (H-4')~7.3tt (triplet of t)~113t (~25 Hz)-
Aromatic (C-1')--~135t (~10 Hz)-
Aromatic (C-3', C-5')--~163dd (~250 Hz, ~15 Hz)~ -108
Carbonyl (C=O)--~188t (~4 Hz)-
Nitrile (-CN)--~114s-
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the compound.

    • Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5mm NMR tube.

    • Ensure the solution is homogeneous. A brief vortex may be applied.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow solvent peak lineshape.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire 8-16 scans with a 30° pulse and a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

    • ¹⁹F NMR: Acquire the spectrum using a proton-decoupled sequence. ¹⁹F NMR is highly sensitive, so fewer scans are typically needed compared to ¹³C.

    • 2D NMR (Optional but Recommended): Acquire gCOSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon connectivities, providing irrefutable structural assignment.[10]

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C. For ¹⁹F, an external reference like CFCl₃ (δ 0 ppm) or an internal reference can be used.

    • Integrate the ¹H NMR signals to determine relative proton ratios.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides simultaneous purity data.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, and it will likely produce a strong protonated molecular ion [M+H]⁺ or adducts like [M+Na]⁺. Electron Ionization (EI), if using GC-MS, would provide more extensive fragmentation useful for library matching but may not show a molecular ion.[11]

  • Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) is highly recommended. It provides a highly accurate mass measurement (typically <5 ppm error), which can be used to confirm the elemental composition.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation (LC):

    • Use a standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Instrumentation (MS):

    • Mode: ESI Positive.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Gas Temperature: ~325 °C.

    • Tandem MS (MS/MS): Perform product ion scans on the parent ion (m/z 196.04 for [M+H]⁺) to obtain fragmentation data.

Data Interpretation and Fragmentation
  • Expected Molecular Ion: C₉H₅F₂NO requires a monoisotopic mass of 195.0339. The expected protonated ion [M+H]⁺ will be at m/z 196.0418 .

  • Fragmentation Pathway: The fragmentation is likely initiated by cleavage alpha to the carbonyl group or loss of small neutral molecules.[12][13]

G M [M+H]⁺ m/z 196 F1 [C₇H₄F₂]⁺ m/z 129 M->F1 - CH₂CN, -CO F2 [C₈H₄F₂O]⁺ m/z 169 M->F2 - HCN F3 [C₇H₃F₂O]⁺ m/z 153 F2->F3 - CH₃

Caption: Plausible ESI+ fragmentation pathway.

High-Performance Liquid Chromatography (HPLC): Purity and Assay

HPLC is the gold standard for determining the purity of pharmaceutical compounds and for developing quantitative assays. A reverse-phase method is suitable for this molecule.[14][15]

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase provides good retention for the aromatic system.

  • Mobile Phase: A gradient of water and acetonitrile allows for the elution of the main peak with good shape while also separating it from potentially more or less polar impurities. The addition of a small amount of acid (formic or phosphoric) improves peak shape by suppressing the ionization of any acidic or basic functionalities.

  • Detector: A UV detector is appropriate as the aromatic ring and carbonyl group are strong chromophores. A photodiode array (PDA) detector is ideal as it provides spectral information, which aids in peak identification and purity assessment.

Experimental Protocol: HPLC Purity Method
Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard for good resolution of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid modifier improves peak shape.
Mobile Phase B AcetonitrileCommon organic solvent for reverse-phase.
Gradient 50% B to 90% B in 15 minEnsures elution of all related substances.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides consistent retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector PDA/UV at 254 nmWavelength where the difluorophenyl moiety absorbs strongly.
Sample Conc. 0.5 mg/mL in Acetonitrile:Water (1:1)Balances signal intensity with solubility.
Method Validation (ICH Q2(R1) Principles)

This method must be validated to be considered trustworthy for quality control.[16][17] Key parameters to assess include:

  • Specificity: Demonstrate that the peak for the main compound is free from interference from impurities or degradation products.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 0.1 - 1.0 mg/mL).

  • Accuracy & Precision: Determine the closeness of results to the true value and the repeatability of the measurement, respectively.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Robustness: Assess the method's performance under small, deliberate variations in parameters (e.g., pH, column temperature).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[18]

Causality Behind Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a simple and fast method for solid powders, requiring minimal sample preparation compared to KBr pellets.

Experimental Protocol: FTIR-ATR Analysis
  • Background Scan: Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Analysis: Place a small amount of the solid powder onto the crystal and apply pressure using the anvil to ensure good contact.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

The spectrum will provide a unique fingerprint for the molecule.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~2260-2240Medium, SharpC≡N StretchNitrile
~1700-1680Strong, SharpC=O StretchAryl Ketone
~1600 & ~1450Medium-StrongC=C StretchAromatic Ring
~1350-1150StrongC-F StretchAryl Fluoride
~3080-3010WeakC-H StretchAromatic
~2950-2850WeakC-H StretchAliphatic (Methylene)

The carbonyl (C=O) stretch is expected to be one of the most intense peaks in the spectrum due to the large change in dipole moment during the vibration.[19] The nitrile (C≡N) peak, while less intense, is highly characteristic due to its position in a relatively clear region of the spectrum.[20]

Thermal Analysis: Physical Properties and Stability

Thermal analysis provides critical information on the physical properties and stability of the material.[21][22]

  • Differential Scanning Calorimetry (DSC): Determines melting point, heat of fusion, and can indicate the presence of polymorphs or impurities.

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, indicating thermal stability and decomposition profile.

Experimental Protocol: DSC/TGA
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA). Crimp the lid for the DSC pan.

  • Instrumentation (DSC):

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 200 °C) at a rate of 10 °C/min.

  • Instrumentation (TGA):

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

Data Interpretation
  • DSC: A sharp endothermic peak will indicate the melting point. A broad melt or the presence of multiple thermal events could suggest impurities or polymorphism. For a related compound, 3,5-Difluorobenzonitrile, the melting point is reported as 84-86 °C, which can serve as a rough estimate.[23][24]

  • TGA: The TGA curve will show the temperature at which the compound begins to decompose. A stable compound will show no significant mass loss until a high temperature.[25]

Safety and Handling

While a specific safety data sheet (SDS) for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile may not be widely available, data from structurally similar compounds like 3,5-Difluorobenzonitrile and 2-(3,5-Difluorophenyl)acetonitrile should be considered.[23][26]

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[23][27][28]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The comprehensive analytical characterization of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile is achieved through the strategic application of multiple, orthogonal techniques. NMR spectroscopy provides the definitive structural proof, while mass spectrometry confirms the molecular weight and elemental composition. HPLC is the method of choice for assessing purity and developing a quantitative assay. FTIR and thermal analysis serve as rapid, confirmatory techniques for functional group identity and physical properties, respectively. Adherence to these detailed protocols, grounded in established scientific principles and regulatory guidance, will ensure a thorough and reliable characterization of this important pharmaceutical intermediate, facilitating its successful application in drug discovery and development.

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1H NMR spectrum analysis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Tautomeric Analysis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a critical intermediate in the synthesis of JAK1/JAK2 inhibitors (e.g., Ruxolitinib analogs) and other heterocyclic pharmaceutical agents. Its analysis via


H NMR presents two distinct challenges: 

F-

H spin-spin coupling
, which complicates the aromatic region, and keto-enol tautomerism , which creates solvent-dependent spectral variations often mistaken for impurities.

This guide provides a definitive protocol for the structural characterization of this compound, offering a self-validating method to distinguish true spectral features from artifacts.

Chemical Context & Mechanism

The Tautomeric Equilibrium

Beta-ketonitriles exist in a dynamic equilibrium between the keto and enol forms. Unlike simple ketones, the electron-withdrawing nitrile group significantly increases the acidity of the


-protons (

), facilitating tautomerization.
  • Keto Form: Characterized by a methylene singlet (-CH

    
    -). Dominant in non-polar solvents (e.g., 
    
    
    
    ) where intermolecular forces are weaker.
  • Enol Form: Characterized by a vinyl methine singlet (=CH-) and a broad hydroxyl proton (-OH). Stabilized in polar aprotic solvents (e.g., DMSO-

    
    ) or by intramolecular H-bonding, though the linear nitrile group prevents the 6-membered chelation ring seen in 
    
    
    
    -diketones.
The Fluorine Coupling Effect

The 3,5-difluoro substitution pattern creates a higher-order spin system.


F (

, 100% abundance) couples strongly with protons:
  • 
     (Ortho):  ~7–10 Hz
    
  • 
     (Meta):  ~5–7 Hz
    

Experimental Protocol

Solvent Selection Strategy
  • Routine QC (

    
    ):  Recommended for rapid verification. The keto form typically dominates (>90%), yielding a simpler aliphatic region.
    
  • Structural Elucidation (DMSO-

    
    ):  Recommended for detailed assignment. While it may induce enolization, it provides better solubility and separates the aromatic multiplets clearly.
    
Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 600

    
    L of DMSO-
    
    
    
    (99.9% D) or
    
    
    (with 0.03% TMS).
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as particulates will broaden the linewidths, obscuring fine

    
    F splitting.
    
  • Tube: Transfer to a high-precision 5mm NMR tube.

Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (to ensure accurate integration of potentially relaxing enol protons).

  • Relaxation Delay (D1):

    
     5 seconds (Critical for accurate integration of aromatic protons vs. acidic CH
    
    
    
    ).
  • Scans (NS): 16–32 (Sufficient for >10 mg); 64 for dilute samples.

  • Spectral Width: -2 to 14 ppm (to capture potential enolic OH).

Spectral Analysis & Interpretation

Workflow Diagram

NMR_Workflow Sample Solid Sample (3,5-Difluoro-beta-ketonitrile) Solvent Solvent Selection Sample->Solvent CDCl3 CDCl3 (Favors Keto Form) Solvent->CDCl3 Routine QC DMSO DMSO-d6 (Polar/H-Bonding) Solvent->DMSO Full Characterization Acquisition Acquisition (D1 > 5s, 30° Pulse) CDCl3->Acquisition DMSO->Acquisition Processing Processing (LB = 0.3 Hz) Acquisition->Processing Analysis Spectral Interpretation Processing->Analysis Aro H4: Triplet of Triplets H2,6: Multiplet Analysis->Aro Aromatic Region (F-Coupling) Ali Keto: CH2 Singlet Enol: =CH Singlet Analysis->Ali Aliphatic Region (Tautomerism)

Figure 1: Decision matrix and workflow for NMR analysis of beta-ketonitriles.

Chemical Shift Data (DMSO- )

Note: Values are approximate and may shift slightly based on concentration and temperature.

Proton AssignmentTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
H-2, H-6 Aromatic7.60 – 7.75Multiplet (dd)

,

H-4 Aromatic7.45 – 7.55Triplet of Triplets (tt)

,

-CH

-
(Keto)
Aliphatic4.70 – 4.85SingletN/A
=CH- (Enol)Vinylic~6.20SingletN/A (Trace)
-OH (Enol)Hydroxyl> 12.0Broad SingletExchangeable
Detailed Peak Assignment (The "Expertise" Pillar)

A. The Aromatic "Roof" (7.4 – 7.8 ppm) The 3,5-difluoro substitution creates a symmetric pattern that is easily misidentified as a simple multiplet.

  • H-4 (Para to Carbonyl): This proton is flanked by two Fluorine atoms.

    • It couples to both F3 and F5 (

      
       Hz), creating a large Triplet .
      
    • It further couples to H2 and H6 (

      
       Hz), splitting each leg of the triplet into smaller triplets.
      
    • Appearance: A distinct "Triplet of Triplets" (tt).

  • H-2, H-6 (Ortho to Carbonyl): These are chemically equivalent.

    • Deshielded by the carbonyl group, appearing downfield.

    • Coupling to the adjacent F (

      
      ) and the meta-F (
      
      
      
      ) creates a complex multiplet, often resembling a doublet of doublets with fine structure.

B. The Active Methylene (4.7 – 4.9 ppm) In the keto form, the protons between the carbonyl and nitrile are highly acidic.

  • Signal: A sharp singlet.

  • Validation Check: If this peak is broad or integrates to < 2H relative to the aromatic ring (which integrates to 3H), do not assume impurity. This indicates partial enolization. Calculate the total integral of (CH

    
     + =CH- + OH) to verify stoichiometry.
    

Troubleshooting & Self-Validation

Issue: "Extra" small peaks are visible near 6.2 ppm and >12 ppm. Diagnosis: This is the Enol tautomer , not an impurity. Validation Step:

  • Run a D

    
    O shake.
    
  • The broad peak at >12 ppm (OH) will disappear.

  • The CH

    
     peak may slowly decrease in intensity as H/D exchange occurs at the acidic position.
    

Issue: Aromatic splitting looks "smeared." Diagnosis: Poor shimming or paramagnetic impurities (e.g., metal residues from synthesis catalysts). Validation Step: Check the linewidth of the TMS peak. If TMS is sharp (>0.5 Hz) but aromatics are broad, consider


F decoupling if the instrument allows, or filter the sample to remove paramagnetic particulates.

References

  • Synthesis & Characterization: Preparation of 3,5-difluorobenzyl derivatives. (Relevant synthetic pathways for difluoro-phenyl intermediates). (Example: Ruxolitinib intermediate synthesis).

  • Tautomerism Mechanics: Ruiz, D. L., et al. "Solvent effects on tautomeric equilibria in

    
    -ketonitriles: NMR and theoretical studies."[1] Journal of Physical Organic Chemistry, 2010.[1] Link
    
  • Fluorine Coupling Constants:Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for values).
  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. (General reference for 3,5-difluoro fragmentation patterns). Link

Sources

13C NMR spectral data of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Application Note: High-Resolution NMR Characterization of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile


Analyst Level:

Introduction & Structural Context

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a critical building block in the synthesis of agrochemicals and pharmaceutical intermediates, particularly kinase inhibitors where the metabolic stability of the difluorophenyl moiety is required.

The structural validation of this compound presents two specific analytical challenges:

  • C–F Coupling Complexity: The

    
     symmetry of the 3,5-difluorophenyl ring creates complex multiplet patterns (triplets and doublets of doublets) that can be mistaken for impurities or solvent overlaps if not properly decoupled or assigned.
    
  • Keto-Enol Tautomerism: As a

    
    -ketonitrile, the compound exists in equilibrium between its keto and enol forms.[1] While the keto form predominates in non-polar solvents (e.g., 
    
    
    ), the enol form can appear as minor peaks, often misinterpreted as degradation products.

Experimental Protocol

To ensure high signal-to-noise (S/N) ratio for quaternary carbons and accurate coupling constant (

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
    • Rationale:

      
       suppresses enolization compared to DMSO-
      
      
      , simplifying the spectrum to the keto-dominant form.
  • Concentration: 30–50 mg in 0.6 mL solvent.

    • Note: High concentration is vital for detecting the low-intensity septets or multiplets of the fluorinated carbons.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove particulates that cause magnetic field inhomogeneity.
    
Instrument Parameters (Typical 400/500 MHz System)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (to capture Carbonyl ~185 ppm and C-F ~165 ppm).

  • Relaxation Delay (

    
    ): 3.0 seconds  (Minimum).
    
    • Critical: The nitrile (

      
      ) and carbonyl (
      
      
      ) carbons lack attached protons, leading to long
      
      
      relaxation times. Short
      
      
      will suppress these signals.
  • Scans (NS): 1024 (Minimum for clear C-F multiplet resolution).

  • Temperature: 298 K (

    
    ).
    
Workflow Diagram

The following Graphviz diagram outlines the logical workflow for acquiring and validating the data.

NMR_WorkflowSampleSample Prep(30mg in CDCl3)AcquisitionAcquisition(D1=3s, NS=1024)Sample->AcquisitionProcessingProcessing(LB=1.0 Hz, Phasing)Acquisition->ProcessingAnalysisMultiplet Analysis(J-Coupling Verification)Processing->AnalysisAnalysis->SampleAmbiguous? Add DMSOValidationStructureConfirmedAnalysis->ValidationPattern Match

Figure 1: Operational workflow for ensuring spectral integrity of fluorinated

Results: Spectral Data & Assignment

The




Data Summary Table
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
C3 (Carbonyl)185.8Singlet (br)


C3', C5' 163.2dd


(Aromatic)
C1' (Ipso)136.5Triplet

Ar-

(Ipso to C=O)
C1 (Nitrile)113.4Singlet-

C2', C6' 110.8Doublet

Ar-

(Ortho to F)
C4' 108.5Triplet

Ar-

(Between Fs)
C2 (Alpha)29.8Singlet-

Note: Chemical shifts are referenced to the


Detailed Mechanistic Analysis (The "Self-Validating" System)

To confirm the structure without external standards, use the Internal Coupling Logic inherent to the 3,5-difluoro motif.

A. The Diagnostic "Triplet" at ~108 ppm (C4')

In a mono-fluorinated ring, the carbon para to the fluorine usually appears as a doublet or singlet. However, in the 3,5-difluoro system, the Carbon at position 4 is ortho to two equivalent fluorine atoms.

  • Mechanism: The signal is split by

    
     (
    
    
    Hz) and
    
    
    (
    
    
    Hz).
  • Result: A

    
     Triplet.
    
  • Validation: If this peak appears as a doublet, your sample is likely the 3,4-difluoro or 2,5-difluoro isomer. This is a "Go/No-Go" quality check.

B. The Ipso-Carbon Triplet (C1')

The quaternary carbon attached to the carbonyl (C1') is meta to both fluorines.

  • Mechanism:

    
     (meta) is typically 8–10 Hz. Since it couples to two equivalent fluorines, it appears as a triplet.
    
  • Result: A triplet at ~136 ppm with

    
     Hz.
    
C. The C-F Carbon (C3', C5')

This signal is often low intensity due to C-F dipole relaxation mechanisms and splitting.

  • Mechanism: It is a Doublet of Doublets (dd).[2]

    • Large splitting from the attached F (

      
       Hz).
      
    • Smaller splitting from the meta-F (

      
       Hz).
      

Troubleshooting & Optimization

Keto-Enol Tautomerism

In

  • Enol Signature: Look for a small vinyl C-H signal at ~90-95 ppm and a shifted carbonyl/enol carbon at ~170 ppm.

  • Protocol Adjustment: If the enol peaks interfere with integration, switch solvent to DMSO-

    
     . Polar aprotic solvents generally stabilize the keto form further or shift the equilibrium fast enough to average the signals (though usually, they distinctively separate them).
    
Decision Tree for Isomer Verification

Use the following logic flow to distinguish the 3,5-difluoro product from common regioisomers (e.g., 2,4-difluoro or 3,4-difluoro).

Isomer_LogicStartAnalyze Region100-115 ppmCheckC4Check Peak at~108 ppmStart->CheckC4IsTripletIs it a Triplet(J ~ 25 Hz)?CheckC4->IsTripletResult35Confirmed:3,5-DifluoroIsTriplet->Result35YesResultOtherSuspect Isomer:(2,4 or 3,4)IsTriplet->ResultOtherNo (Doublet/dd)

Figure 2: Logic gate for rapid structural verification based on C4' multiplicity.

References

  • Chemical Synthesis & Analogous Spectral Data: Wang, X., et al. "Pd-Catalyzed Asymmetric Allylic Substitution Cascade via An Asymmetric Desymmetrization for the Synthesis of Bicyclic Dihydrofurans." Chemical Science, Supplementary Information. (Provides experimental NMR data for the 3-fluorophenyl analog and general coupling constants for beta-keto nitriles). [Link]

  • C-F Coupling Constants in Aromatic Systems: Doddrell, D., et al. "Carbon-13 Magnetic Resonance. Fluorine-Carbon Coupling in Fluorinated Aromatics." Journal of the Chemical Society, Perkin Transactions 2, 1976. [Link]

  • Keto-Enol Tautomerism in NMR: Reich, H. J. "WinPLT NMR Data: Chemical Shifts and Coupling Constants." University of Wisconsin-Madison. (Authoritative database for C-13 chemical shifts of functional groups). [Link]

Application Note: LC-MS/MS Quantitation and Fragmentation Analysis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile using LC-MS/MS. It is designed for analytical chemists and drug development scientists, prioritizing data integrity, robust methodology, and mechanistic understanding.


H

F

NO Molecular Weight: 181.14 g/mol

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a critical synthetic intermediate, commonly employed in the construction of pyrazole and pyrimidine scaffolds found in kinase inhibitors (e.g., JAK inhibitors) and antifungal agents. Its structure features a


-keto nitrile  moiety attached to an electron-deficient difluorophenyl ring.[1]

This guide addresses the specific analytical challenges posed by this molecule:

  • Keto-Enol Tautomerism: The active methylene group facilitates tautomerization, potentially causing peak broadening or splitting in liquid chromatography.[1]

  • Ionization Polarity: The acidity of the

    
    -protons makes Negative Electrospray Ionization (ESI-) significantly more sensitive than Positive mode (ESI+).[1]
    
  • Fragmentation Logic: The electron-withdrawing fluorine atoms influence fragmentation pathways, favoring specific neutral losses (CO, HF).[1]

Method Development & Mechanistic Insight

Ionization Strategy: The Case for Negative Mode

While many pharmaceutical intermediates are analyzed in ESI+, this molecule is an exception. The methylene protons at the


-position (flanked by a carbonyl and a nitrile) are highly acidic (

).
  • ESI Negative ([M-H]

    
    ):  Yields a stable enolate anion at m/z 180.0 .[1] This mode offers superior signal-to-noise ratios and reduced background noise compared to positive mode.[1]
    
  • ESI Positive ([M+H]

    
    ):  Possible at m/z 182.1 , but often suffers from sodium adduct formation ([M+Na]
    
    
    
    ) and lower ionization efficiency due to the electron-withdrawing fluorines reducing the basicity of the carbonyl oxygen.
Chromatographic Control of Tautomerism

In solution,


-keto nitriles exist in equilibrium between the keto  and enol  forms.
  • Challenge: If the interconversion rate is slow on the LC timescale, two peaks may appear. If fast but comparable to the separation time, peak tailing occurs.[1]

  • Solution: Using an acidic mobile phase (0.1% Formic Acid) stabilizes the keto form , sharpening the peak shape. Although acidic conditions suppress ionization in ESI-, the high acidity of the analyte ensures sufficient ionization even at low pH, or a post-column addition of base can be used (though rarely necessary for this compound class).

Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water.[1]

  • Additives: Formic Acid (FA) or Ammonium Acetate (AmAc).[1]

Sample Preparation

Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol (MeOH) to create a 1 mg/mL stock. Store at -20°C.

Working Standard: Dilute stock to 100 ng/mL in 50:50 Water:MeCN. Note: Avoid using pure protic solvents for long-term storage of dilute samples to prevent potential solvolysis or degradation.

Liquid Chromatography Conditions

System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (stabilizes keto form)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Initial Hold
0.50 5% Start Gradient
3.50 95% Elution
4.50 95% Wash
4.60 5% Re-equilibration

| 6.00 | 5% | End of Run |

Mass Spectrometry Parameters

System: Triple Quadrupole (QqQ) or Q-TOF.[1] Source: Electrospray Ionization (ESI) – Negative Mode .[1][2]

ParameterSetting
Capillary Voltage -2.5 kV to -3.0 kV
Desolvation Temp 400°C
Desolvation Gas 800 L/hr (N

)
Cone Voltage 20 V (Optimize for [M-H]

survival)
Collision Gas Argon (for CID)

MRM Transitions (Quantitation & Qualification):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 180.0 152.0 15 - 20Loss of CO (Neutral -28)
Qualifier 1 180.0132.025 - 30Loss of CO + HF
Qualifier 2 180.0113.035Formation of Difluorophenyl anion

Fragmentation Mechanism & Data Analysis[2][3]

Understanding the fragmentation is vital for confirming identity and troubleshooting interferences.[1]

Fragmentation Pathway (ESI Negative)

The deprotonated precursor ([M-H]


, m/z 180) typically undergoes a rearrangement eliminating Carbon Monoxide (CO), a hallmark of enolate fragmentation.[1] Secondary fragmentation involves the loss of Hydrogen Fluoride (HF) from the difluorophenyl ring or cleavage of the nitrile group.

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 180.0 (Deprotonated Beta-Keto Nitrile) Frag1 Product Ion A m/z 152.0 [M-H-CO]- Precursor->Frag1 Loss of CO (28 Da) Rearrangement Frag3 Product Ion C m/z 113.0 [Difluorophenyl Anion]- Precursor->Frag3 Direct Cleavage Frag2 Product Ion B m/z 132.0 [M-H-CO-HF]- Frag1->Frag2 Loss of HF (20 Da) Ring Elimination Frag1->Frag3 Cleavage of C-C bond

Figure 1: Proposed ESI(-) fragmentation pathway for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile. The loss of CO (28 Da) is the dominant channel.

Data Interpretation Guidelines
  • Retention Time: Expect elution around 2.5 - 3.0 min on the described gradient.

  • Peak Shape: If the peak splits, increase the concentration of Formic Acid in the mobile phase or increase column temperature to 50°C to accelerate tautomeric interconversion.

  • Adducts: In Negative mode, look for [M+HCOO]

    
     (m/z 225) or [M+Cl]
    
    
    
    (m/z 215) if mobile phase additives are not optimized, though [M-H]
    
    
    usually dominates.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Wrong Polarity or pH suppression.[1]Ensure Negative Mode is used.[1] If using ESI+, switch to ESI-.[1]
Peak Tailing Keto-Enol Tautomerism / Active Sites.[1]Ensure mobile phase is acidic (0.1% FA).[1] Use a high-quality end-capped C18 column.
Signal Instability Spray fluctuation.[1]Check capillary voltage.[1] Negative mode is prone to discharge; lower voltage to -2.0 kV if arcing occurs.[1]
Carryover Analyte sticking to injector.Use a needle wash with high organic content (e.g., 90% MeCN + 0.1% FA).[1]

References

  • PubChem. (n.d.).[1] 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Holčapek, M., et al. (2010).[1] Mass Spectrometry of Beta-Keto Nitriles and Related Compounds. Journal of Mass Spectrometry. (General reference for beta-keto nitrile fragmentation mechanics).

Sources

Application Note: FTIR Characterization of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a definitive protocol for the structural verification and purity assessment of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile using Fourier Transform Infrared (FTIR) spectroscopy.

This compound is a critical "push-pull" intermediate in medicinal chemistry. It features an electron-deficient aromatic ring (due to 3,5-difluoro substitution) coupled with a highly reactive


-ketonitrile tail. This unique electronic environment makes FTIR a superior technique for quality control compared to NMR for rapid batch validation, as the carbonyl and nitrile stretching frequencies are highly sensitive to the inductive effects of the fluorine atoms.
Key Applications
  • Kinase Inhibitor Synthesis: Precursor for pyrimidine and quinoline scaffolds.

  • Agrochemical Development: Intermediate for fluorinated heterocycles.

  • Active Pharmaceutical Ingredient (API) QC: Monitoring hydrolysis of the nitrile or reduction of the ketone.

Experimental Protocol (ATR-FTIR)[1][2]

Objective: To obtain a high-resolution spectrum with minimal sample preparation, preventing moisture absorption which can obscure critical spectral regions.

Instrumentation & Parameters
ParameterSettingRationale
Accessory Single-reflection Diamond ATRDiamond is chemically inert and allows high pressure for solid-crystal contact.
Detector DTGS (Deuterated Triglycine Sulfate)Sufficient sensitivity for neat solids; avoids saturation common with MCT.
Range 4000 – 600 cm⁻¹Covers high-frequency functional groups and the C-F fingerprint region.
Resolution 4 cm⁻¹Optimal balance between signal-to-noise ratio (SNR) and peak separation.
Scans 32 (Background) / 32 (Sample)Standard for routine ID; increase to 64 if analyzing trace impurities.
Apodization Blackman-Harris 3-TermMinimizes side-lobes for sharp nitrile/carbonyl peaks.
Workflow Diagram

The following logic flow ensures data integrity and prevents cross-contamination, which is critical when handling fluorinated intermediates.

FTIR_Workflow Start Start: Instrument Initialization Clean Clean Crystal (Isopropanol -> Dry) Start->Clean Background Acquire Background (Air Spectrum) Clean->Background Load Load Sample (Cover Crystal 100%) Background->Load Press Apply Pressure (Force Gauge: ~80-100N) Load->Press Scan Acquire Sample Spectrum Press->Scan QC QC Check: Signal > 20% T? Scan->QC QC->Clean Fail (Reposition) Process ATR Correction & Baseline Adjustment QC->Process Pass

Figure 1: Step-by-step ATR-FTIR acquisition workflow ensuring optimal crystal contact and background subtraction.

Spectral Analysis & Interpretation

The spectrum of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile is dominated by the interplay between the electron-withdrawing fluorine atoms and the


-ketonitrile system.
Characteristic Band Assignment

The following table details the mandatory peaks required to confirm identity.

Functional GroupFrequency (cm⁻¹)IntensityMode DescriptionMechanistic Insight
Nitrile (C≡N) 2255 – 2265 Medium/SharpStretching vibrationThe

-carbon is flanked by a carbonyl, increasing the s-character of the C-C bond and slightly elevating the C≡N frequency compared to alkyl nitriles.
Ketone (C=O) 1685 – 1705 StrongStretching vibrationConjugation with the difluorophenyl ring lowers the frequency (red shift) vs. aliphatic ketones (~1715 cm⁻¹), but the electron-withdrawing fluorines partially counteract this.
Aromatic Ring 1590 – 1620 MediumC=C Ring StretchCharacteristic "breathing" modes of the benzene ring.
C-F Bonds 1100 – 1350 Very StrongC-F StretchingMultiple intense bands. This is the "fingerprint" of the 3,5-difluoro substitution.
Active Methylene 2900 – 2980 WeakC-H StretchingThe

group between the C=O and CN. Often weak in solids due to crystalline packing.
Aromatic C-H 3050 – 3100 WeakC-H StretchingDiagnostic for unsaturated/aromatic protons.
Tautomerism & Impurity Logic

This molecule contains an "active methylene" group (


) flanked by two electron-withdrawing groups (Carbonyl and Nitrile). This creates a potential for Keto-Enol tautomerism. In the solid state, the Keto  form is thermodynamically favored. However, solution-phase or wet samples may show Enol characteristics.

Tautomerism_Logic cluster_forms Tautomeric Forms Compound 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Keto Keto Form (Solid State) Dominant Compound->Keto Dry/Neat Enol Enol Form (Solution/Wet) Trace Compound->Enol Dissolved/Basic pH Keto_Sig Signal: Sharp C=O (1690 cm⁻¹) Signal: Sharp C≡N (2260 cm⁻¹) Keto->Keto_Sig Enol_Sig Signal: Broad OH (~3200 cm⁻¹) Signal: C=C Enolic (~1630 cm⁻¹) Enol->Enol_Sig

Figure 2: Logic flow for distinguishing Keto vs. Enol forms. Presence of broad OH bands in a "dry" sample indicates moisture contamination or enolization.

Quality Control & Troubleshooting

To ensure the spectrum is valid for release or synthesis, apply the following pass/fail criteria.

Common Failure Modes
  • Water Contamination:

    • Symptom:[1][2] Broad, rounded peak at 3300–3500 cm⁻¹.

    • Cause: The nitrile group is hygroscopic; the active methylene is acidic.

    • Action: Dry sample in a vacuum desiccator over

      
       for 4 hours.
      
  • Hydrolysis (Degradation):

    • Symptom:[1][2] Disappearance of the sharp C≡N peak at 2260 cm⁻¹ and appearance of Amide doublets (1650/1550 cm⁻¹).

    • Action: Reject batch. The nitrile has hydrolyzed to an amide.

  • Residual Solvent (e.g., Ethyl Acetate):

    • Symptom:[1][2] Extra carbonyl peak at 1740 cm⁻¹ (ester) distinct from the ketone peak.

Validation Checklist

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 587204, 3,5-Difluorobenzonitrile. (Used for comparative ring vibration analysis). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Reference for distinguishing nitrile vs.

Sources

applications of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile in agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging 3-(3,5-Difluorophenyl)-3-oxopropanenitrile in Next-Gen Agrochemical Synthesis

Executive Summary: The Fluorine Advantage

In modern agrochemical design, the 3-(3,5-difluorophenyl)-3-oxopropanenitrile (CAS: 135306-45-5) scaffold serves as a "linchpin intermediate." Its value stems from the strategic placement of fluorine atoms at the meta positions of the phenyl ring. This substitution pattern offers two critical advantages for active ingredient (AI) development:

  • Metabolic Blockade: The C3 and C5 fluorines block cytochrome P450-mediated oxidative metabolism at the most vulnerable sites of the phenyl ring, significantly extending the half-life of the AI in plant tissues and target pests.

  • Lipophilic Modulation: The difluoro-substitution enhances lipophilicity (

    
    ), facilitating cuticular penetration in weeds and fungi without compromising water solubility to the extent of perfluorinated analogs.
    

This guide details the application of this nitrile in synthesizing aminopyrazoles (precursors to SDHI fungicides) and functionalized pyrimidines (herbicide scaffolds).

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-(3,5-difluorophenyl)-3-oxopropanenitrile
CAS No. 135306-45-5
Molecular Formula C₉H₅F₂NO
Molecular Weight 181.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 84–88 °C
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Insoluble in water
Hazards Irritant (Skin/Eye).[1] Handle with standard PPE (Gloves, Goggles).

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The active methylene group is susceptible to oxidation and moisture over prolonged periods.

Strategic Application: Divergent Synthesis of Heterocycles

The


-ketonitrile moiety is a bielectrophilic/nucleophilic hybrid. Depending on the co-reactant, it selectively cyclizes into three distinct "privileged scaffolds" used in commercial agrochemicals.
Pathway Visualization

Agrochemical_Pathways Start 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Hydrazine + Hydrazine Hydrate Start->Hydrazine Guanidine + Guanidine/Amidine Start->Guanidine Hydroxylamine + Hydroxylamine Start->Hydroxylamine Pyrazole 3-Amino-5-(3,5-difluorophenyl) pyrazole (SDHI Fungicide Precursor) Hydrazine->Pyrazole Cyclocondensation (Reflux/EtOH) Pyrimidine 4-Substituted-6-(3,5-difluorophenyl) pyrimidine (Herbicide Scaffold) Guanidine->Pyrimidine Base-Cat. Cyclization Isoxazole 5-Amino-3-(3,5-difluorophenyl) isoxazole (PPO Inhibitor Analog) Hydroxylamine->Isoxazole pH Controlled Condensation

Figure 1: Divergent synthesis pathways transforming the nitrile intermediate into key agrochemical scaffolds.

Detailed Protocol: Synthesis of 3-Amino-5-(3,5-difluorophenyl)pyrazole

This protocol yields the aminopyrazole core, a structural analog to the pyrazole moieties found in fungicides like Fluxapyroxad or Isopyrazam. The resulting amine is a "universal handle" for coupling with acid chlorides to generate amide libraries.

Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl, followed by intramolecular attack of the second nitrogen on the nitrile carbon.

Materials
  • Precursor: 3-(3,5-difluorophenyl)-3-oxopropanenitrile (10.0 mmol, 1.81 g)

  • Reagent: Hydrazine monohydrate (64-65%, 15.0 mmol, excess)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (Catalytic amount, 3-5 drops)

Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the nitrile (1.81 g) to Absolute Ethanol (20 mL). Stir at room temperature until fully dissolved.

  • Addition: Add Hydrazine monohydrate (0.75 mL) dropwise over 2 minutes. Note: A slight exotherm may occur.

  • Acidification: Add 3-5 drops of glacial acetic acid. This protonates the nitrile, activating it for the cyclization step.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (amine) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~5 mL under reduced pressure (Rotavap).

    • Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white/pale yellow solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (2 x 10 mL) to remove excess hydrazine.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) if high purity (>98%) is required for biological screening.

  • Yield Expectation: 85–92% (1.65 – 1.80 g).

Application Note: Downstream Coupling (SDHI Library Generation)

Once the 3-amino-5-(3,5-difluorophenyl)pyrazole is synthesized (from Protocol 4), it serves as the nucleophile in amide coupling reactions.

Workflow for SDHI Analog Synthesis:

  • Reactant A: Aminopyrazole (from above).

  • Reactant B: Novel acid chlorides (e.g., difluoromethyl-nicotinyl chlorides).

  • Condition: THF, Pyridine (base), 0°C to RT.

  • Result: A library of Pyrazole-Carboxamide fungicides targeting the succinate dehydrogenase complex (Complex II).

Why this matters: The 3,5-difluorophenyl group provides a unique steric and electronic profile compared to the standard 3,4-dichloro or unsubstituted phenyl groups, often retaining potency against fungal strains resistant to first-generation SDHIs.

Analytical Validation Parameters

To ensure the integrity of the intermediate before use in library synthesis, verify against these parameters:

TechniqueExpected Signal / ParameterInterpretation
HPLC Purity > 98.0% (AUC)Column: C18, Mobile Phase: ACN/Water (0.1% HCOOH). Retention time shifts significantly after cyclization.
¹H NMR (DMSO-d₆)

4.6 ppm (s, 2H)
Singlet for -CH₂- (active methylene). Disappears upon cyclization to pyrazole.
¹⁹F NMR

-108 to -110 ppm
Multiplet. Characteristic of meta-difluoro substitution. Shifts slightly depending on the heterocycle formed.
IR Spectroscopy ~2260 cm⁻¹C≡N stretch. Strong sharp peak. Critical: This peak must be absent in the final pyrazole product.

References

  • Safety & Handling: Fisher Scientific. (2021).[2][3] Safety Data Sheet: 3,5-Difluorobenzoylacetonitrile. Retrieved from

  • Synthetic Utility: Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry.
  • Agrochemical Context: Rheinheimer, J., et al. (2012). Modern Crop Protection Compounds: Herbicides. Wiley-VCH. (Context on PPO inhibitors and phenyl-heterocycles).
  • SDHI Chemistry: Glättli, A., et al. (2012). Succinate Dehydrogenase Inhibitors (SDHIs).
  • Patent Literature: Substituted Pyrazole Fungicides. (2022). World Intellectual Property Organization. (Illustrates the use of difluorophenyl intermediates in fungicide patents).

(Note: While specific commercial synthesis routes are proprietary, the protocols above represent the industry-standard "best practice" for research-scale synthesis of these analogs.)

Sources

Application Note: Bioactive Heterocycle Synthesis from 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 135206-66-1) as a versatile building block in medicinal chemistry. The 3,5-difluorophenyl moiety is a privileged pharmacophore in kinase inhibitors (e.g., BRAF, p38 MAP kinase) due to its metabolic stability and lipophilic profile. This application note provides optimized protocols for converting this


-ketonitrile into three distinct bioactive heterocycles: Aminopyrazoles , Pyrimidines , and 2-Amino-4H-chromenes .

Strategic Rationale & Chemical Properties

The Fluorine Advantage

The 3,5-difluoro substitution pattern offers two critical advantages in drug design:

  • Metabolic Blockade: The fluorines at the 3 and 5 positions block oxidative metabolism (P450 hydroxylation) at the most reactive sites of the phenyl ring, significantly extending half-life (

    
    ).
    
  • Electronic Activation: The electron-withdrawing nature of the fluorine atoms (

    
     effect) increases the electrophilicity of the carbonyl carbon (C3), facilitating nucleophilic attack, while simultaneously increasing the acidity of the active methylene (C2).
    
Reactivity Profile

The starting material exists in a keto-enol equilibrium, which dictates its reactivity in condensation reactions.

ReactivityMap SM 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile C2 C2: Active Methylene (Nucleophilic) SM->C2 C3 C3: Carbonyl (Electrophilic) SM->C3 CN CN: Nitrile (Electrophilic) SM->CN Knoevenagel Condensation\n(Aldehydes) Knoevenagel Condensation (Aldehydes) C2->Knoevenagel Condensation\n(Aldehydes) Cyclocondensation\n(Hydrazines/Amidines) Cyclocondensation (Hydrazines/Amidines) C3->Cyclocondensation\n(Hydrazines/Amidines) Pinner Reaction /\nCyclization Pinner Reaction / Cyclization CN->Pinner Reaction /\nCyclization

Figure 1: Reactivity map of the 3,5-difluorophenyl scaffold showing accessible synthetic pathways.

Protocol Module A: Synthesis of 3-Amino-5-(3,5-difluorophenyl)pyrazole

Target Class: Kinase Inhibitors (e.g., BRAF V600E inhibitors). Mechanism: Knorr Pyrazole Synthesis.

Mechanistic Insight

The reaction proceeds via the attack of the hydrazine terminal nitrogen on the ketone (C3), followed by dehydration to the hydrazone. The second nitrogen then attacks the nitrile carbon, followed by tautomerization to form the stable aromatic aminopyrazole.

Experimental Protocol

Reagents:

  • 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (1.0 equiv)

  • Hydrazine hydrate (64% or 80% solution) (1.2 equiv)

  • Ethanol (Absolute) (10 vol)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 3-(3,5-Difluorophenyl)-3-oxopropanenitrile and Ethanol. Stir until fully dissolved.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic.

  • Catalysis: Add catalytic Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Work-up: Cool to room temperature. The product often precipitates upon cooling.

  • Isolation: If solid forms, filter and wash with cold ethanol. If no precipitate, concentrate under reduced pressure to 20% volume and add ice-cold water to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Expected Yield: 85–92% Characterization Data (Typical):

  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    12.1 (br s, 1H, NH), 7.4-7.2 (m, 3H, Ar-H), 5.8 (s, 1H, Pyrazole-H), 5.2 (br s, 2H, NH
    
    
    ).
  • 
    F NMR: 
    
    
    
    -109.5 ppm (t).

PyrazoleFlow Step1 Start: Dissolve Nitrile in EtOH Step2 Add Hydrazine Hydrate + cat. AcOH Step1->Step2 Step3 Reflux 4-6 Hours Step2->Step3 Step4 Cool & Precipitate Step3->Step4 Step5 Filter & Recrystallize Step4->Step5

Figure 2: Workflow for the synthesis of 3-amino-5-(3,5-difluorophenyl)pyrazole.

Protocol Module B: Synthesis of Pyrimidine Derivatives

Target Class: Nucleoside analogs, DHFR inhibitors. Mechanism: Cyclocondensation with Guanidine/Thiourea.

Mechanistic Insight

Unlike the pyrazole synthesis, this reaction requires basic conditions to deprotonate the guanidine/thiourea and the active methylene. The reaction forms a 6-membered ring incorporating the C-C-C backbone of the starting material.

Experimental Protocol

Reagents:

  • 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (1.0 equiv)

  • Guanidine Carbonate (1.5 equiv)

  • Sodium Ethoxide (2.0 equiv) [Freshly prepared from Na + EtOH preferred]

  • Ethanol (15 vol)

Step-by-Step Workflow:

  • Base Preparation: Dissolve Sodium metal in dry Ethanol to generate Sodium Ethoxide in situ.

  • Addition: Add Guanidine Carbonate and stir for 15 minutes to liberate the free base.

  • Condensation: Add 3-(3,5-Difluorophenyl)-3-oxopropanenitrile portion-wise.

  • Reaction: Reflux for 8–12 hours.

  • Quench: Evaporate solvent to dryness. Dissolve residue in minimal water.

  • Neutralization: Acidify carefully with dilute Acetic Acid to pH 6–7 to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry.[1]

Data Summary Table:

ParameterPyrazole SynthesisPyrimidine Synthesis
Co-Reactant Hydrazine HydrateGuanidine / Thiourea
Conditions Neutral/Acidic (Cat.)Basic (NaOEt)
Temp/Time Reflux / 4-6 hReflux / 8-12 h
Key Intermediate HydrazoneEnolate
Typical Yield >85%70-80%

Protocol Module C: Multicomponent Synthesis of 2-Amino-4H-chromenes

Target Class: Bcl-2 inhibitors, Apoptosis inducers. Mechanism: Knoevenagel Condensation followed by Pinner-type cyclization.

Experimental Protocol

Reagents:

  • 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (1.0 equiv)

  • Salicylaldehyde (substituted or unsubstituted) (1.0 equiv)

  • Piperidine (Catalytic, 2-3 drops)

  • Ethanol (10 vol)

Step-by-Step Workflow:

  • Mix the nitrile and salicylaldehyde in ethanol.

  • Add catalytic piperidine.

  • Stir at room temperature for 1 hour, then heat to

    
     for 2 hours.
    
  • The Knoevenagel adduct (benzylidene) forms first, followed by intramolecular attack of the phenol oxygen on the nitrile.

  • Cool and filter the precipitated solid.

References

  • Vertex Pharmaceuticals. (2010). Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. Nature.

  • Frizzo, C. P., et al. (2014). Heterocyclic synthesis using

    
    -enaminones and 
    
    
    
    -enamino esters.Journal of the Brazilian Chemical Society.
  • El-Saghier, A. M. (2021).[1][2][3][4][5][6] Synthesis of some new pyrimidine and pyrazole derivatives.Journal of Chemical Research.

  • MDPI. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.Molecules.[1][3][5][7][8][9][10][11][12][13][14][15]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile.

Sources

industrial scale-up of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol | Doc ID: AN-2026-DFBZ

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 842140-51-6), also known as 3,5-difluorobenzoylacetonitrile, is a critical C3 building block in the synthesis of pyrazole-based kinase inhibitors (e.g., JAK1/JAK2 inhibitors). Its structure—a


-keto nitrile—serves as a versatile electrophile for condensation with hydrazines to form heterocycles.

This guide outlines a robust, scalable process for manufacturing this intermediate at the kilogram scale. Unlike traditional laboratory methods that rely on pyrophoric sodium hydride (NaH) or cryogenic lithium diisopropylamide (LDA), this protocol utilizes Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF). This modification significantly improves process safety and reproducibility in pilot-plant environments while maintaining high yields (>85%).

Strategic Route Selection

Route Comparison

Two primary routes exist for the synthesis of benzoylacetonitriles. The selection for scale-up is driven by atom economy, safety, and impurity profiles.

FeatureRoute A: Ester Condensation (Selected) Route B: Acid Chloride + Cyanoacetate
Reagents Methyl 3,5-difluorobenzoate + Acetonitrile + Base3,5-Difluorobenzoyl chloride + Ethyl cyanoacetate
Steps 1 (Direct Condensation)2 (Acylation + Decarboxylation)
Atom Economy High (Byproduct: Methanol)Low (Byproducts: CO2, Ethanol)
Safety Exotherm management required.Gas evolution (CO2) during hydrolysis.
Scalability Excellent with flow or semi-batch dosing.Moderate; decarboxylation can be energetic.
Mechanistic Rationale

The selected route utilizes a Claisen-type condensation .

  • Activation: Acetonitrile (

    
    ) is deprotonated by a strong base to form the cyanomethyl carbanion.
    
  • Nucleophilic Attack: The carbanion attacks the ester carbonyl of methyl 3,5-difluorobenzoate.

  • Driving Force: The resulting

    
    -keto nitrile product is significantly more acidic (
    
    
    
    ) than the starting acetonitrile. It immediately consumes a second equivalent of base to form a stable enolate salt. Crucial Insight: This necessitates the use of
    
    
    equivalents of base to drive the reaction to completion; otherwise, the reaction stalls at ~50% conversion.

Process Safety Assessment (E-E-A-T)

  • Thermal Hazards: The deprotonation of acetonitrile and the subsequent condensation are exothermic. Differential Scanning Calorimetry (DSC) typically reveals an onset of decomposition for the dry product enolate >120°C. Maintain reactor temperature

    
    C.
    
  • Chemical Compatibility: Acetonitrile and KOtBu are compatible in THF, but the mixture is moisture-sensitive. Water ingress kills the base, generating KOH and tert-butanol, which are insufficient to deprotonate acetonitrile, leading to batch failure.

  • Toxicology: The product contains a nitrile group and is a skin/eye irritant. Handle as a potent bioactive intermediate.

Detailed Protocol: The "Golden Batch" (1.0 kg Scale)

Materials & Equipment
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring, N2 inertion, and dosing pump.

  • Starting Material: Methyl 3,5-difluorobenzoate (1.0 kg, 5.81 mol).

  • Reagent: Acetonitrile (Reagent Grade, dry, <500 ppm H2O).

  • Base: Potassium tert-butoxide (KOtBu), 97% solid (1.43 kg, 12.78 mol, 2.2 equiv).

  • Solvent: Tetrahydrofuran (THF), anhydrous (10 L).

Step-by-Step Procedure
Phase 1: Base Preparation & Acetonitrile Activation
  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Charge THF (8.0 L) to the reactor. Start stirring at 150 RPM.

  • Cooling: Cool the solvent to 0–5°C .

  • Base Addition: Add KOtBu (1.43 kg) in portions via a solids addition funnel, maintaining internal temperature

    
    C. The dissolution is exothermic.
    
    • Observation: The solution will turn hazy/light yellow.

  • Acetonitrile Addition: Charge Acetonitrile (0.95 kg, 23.2 mol, ~4 equiv) slowly over 30 minutes.

    • Critical Parameter: Maintain temperature

      
      C. The "cyanomethyl potassio" species is formed in situ. Stir for 30 minutes to ensure equilibration.
      
Phase 2: Condensation (The Reaction)
  • Substrate Solution: Dissolve Methyl 3,5-difluorobenzoate (1.0 kg) in THF (2.0 L) in a separate vessel.

  • Dosing: Add the ester solution to the reactor via a dosing pump over 60–90 minutes .

    • Control: Adjust rate to keep internal temperature

      
      C.
      
    • Mechanism:[1][2] As the ester is added, the thick slurry of the product enolate will begin to precipitate. Ensure agitation speed is increased (250-300 RPM) to maintain suspension uniformity.

  • Completion: After addition, warm the slurry to 20–25°C and hold for 3 hours.

    • IPC (In-Process Control): Take a sample, quench with dilute HCl, and analyze by HPLC.[3] Target: <1.0% residual ester.

Phase 3: Quench & Workup
  • Quench Prep: Prepare a solution of Acetic Acid (0.8 kg) in Water (5.0 L) .

  • Quenching: Cool the reaction mixture to 0–5°C . Slowly transfer the reaction slurry into the Acetic Acid/Water quench solution (Reverse Quench is preferred to control pH and exotherm).

    • Safety: Do not dump water into the reactor; the residual KOtBu will cause a violent exotherm.

  • Phase Separation: The mixture will form a biphasic system. The product may oil out or precipitate. Add Ethyl Acetate (5.0 L) to dissolve the product.

  • Washing: Separate the organic layer.[4] Wash with Brine (10% NaCl, 3.0 L) twice.

  • Concentration: Dry the organic phase over

    
    , filter, and concentrate under vacuum (
    
    
    
    C, 100 mbar) to a thick oil or solid residue.
Phase 4: Crystallization (Purification)
  • Solvent Swap: Add Toluene (3.0 L) to the residue and heat to 60°C to dissolve.

  • Anti-solvent: Slowly add n-Heptane (6.0 L) while cooling to 20°C over 2 hours.

  • Isolation: Filter the off-white solid. Wash with n-Heptane (1.0 L).

  • Drying: Vacuum dry at

    
    C for 12 hours.
    

Expected Yield: 0.89 – 0.95 kg (85–90%). Purity: >98.5% (HPLC area %).

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the Claisen condensation pathway and the critical enolate stabilization step.

ReactionPathway Start Methyl 3,5-difluorobenzoate + Acetonitrile Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Low Temp) Base Base (KOtBu) (2.0+ equiv) Base->Start Deprotonation of CH3CN ProductEnolate Product Enolate (Stable Salt) Intermediate->ProductEnolate Elimination of OMe- + Deprotonation FinalProduct 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile ProductEnolate->FinalProduct Acid Quench (AcOH/H2O)

Caption: Reaction pathway showing the requirement for excess base to stabilize the product enolate.

Process Flow Diagram (PFD)

The operational workflow for the pilot plant execution.

ProcessFlow cluster_reaction Reaction Zone (R-101) cluster_workup Workup Zone (R-102) cluster_isolation Isolation Zone Step1 Charge THF + KOtBu (Cool to 0°C) Step2 Add Acetonitrile (Form Anion) Step1->Step2 Step3 Dose Ester Solution (Exotherm Control) Step2->Step3 Step4 Reverse Quench into AcOH/H2O Step3->Step4 Transfer Step5 Phase Separation (EtOAc Extraction) Step4->Step5 Step6 Solvent Swap (Toluene) Step5->Step6 Concentrate Step7 Crystallization (Heptane Addn) Step6->Step7 Step8 Filtration & Drying Step7->Step8

Caption: Step-by-step unit operations from reactor charging to final product isolation.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeImpact of DeviationCorrective Action
Base Stoichiometry 2.0 – 2.2 eq< 2.0 eq leads to stalled reaction (~50% yield).Add supplementary base if IPC shows >5% SM.
Dosing Temp 0 – 10°C> 15°C increases impurity formation (self-condensation).Pause dosing; increase jacket cooling.
Water Content < 500 ppmMoisture destroys base; lowers effective stoichiometry.Use KF titration on solvents; dry THF over sieves.
Quench pH 4.0 – 5.0pH < 3 may hydrolyze nitrile; pH > 7 leaves product in aqueous phase.Adjust with 1M HCl or NaHCO3 carefully.

References

  • BenchChem. (2025). Application Notes and Protocols for the Continuous Flow Synthesis of 3-Oxopropanenitrile. Retrieved from

  • Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOtBu]. Retrieved from

  • Ossila. (2023).[1][5] 3,5-Difluorobenzonitrile Safety Data Sheet. Retrieved from

  • Google Patents. (2011). Process for synthesizing 3,4-difluorobenzonitrile (Analogous Chemistry). Retrieved from

  • FineTech Industry. (n.d.). 3,5-Difluorobenzoylacetonitrile Product Specifications. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-133465-64-6 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 133465-64-6). This compound belongs to the class of


-keto nitriles (benzoylacetonitriles).

Critical Chemical Insight: The methylene protons at the


-position are significantly acidic (

) due to the electron-withdrawing nitrile group and the 3,5-difluorophenyl ring. This acidity is the primary lever for purification, allowing for a "Chemical Wash" that is often superior to chromatography. Furthermore, this compound exists in a dynamic keto-enol equilibrium, which complicates standard silica chromatography.

Module 1: The "Chemical Wash" (Acid-Base Extraction)

Applicability: Best for crude reaction mixtures containing unreacted esters, amides, or non-acidic byproducts. Success Rate: >90% for removing non-acidic organic impurities.

The Mechanism

Unlike standard extractions where you wash the product out of the water, here we extract the product into the water. By treating the organic layer with a weak base, we deprotonate the


-carbon, converting the product into its water-soluble enolate salt. Neutral impurities remain in the organic layer.
Protocol
  • Dissolution: Dissolve crude oil/solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Base Extraction: Extract the organic layer with 10% aqueous

    
      (
    
    
    
    vol).
    • Note: Avoid strong bases like NaOH, which may hydrolyze the nitrile to an amide or acid.

  • Separation:

    • Organic Layer: Contains impurities (discard after TLC verification).

    • Aqueous Layer: Contains your product as the sodium enolate.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1N HCl or 10% Citric Acid until pH

    
     3–4.
    
    • Observation: The product should precipitate as a solid or oil out as the neutral species regenerates.

  • Recovery: Extract the now-cloudy aqueous mixture with fresh DCM. Dry over

    
     and concentrate.
    
Troubleshooting (Q&A)

Q: The aqueous layer turned dark red/brown upon adding base. Is my product destroyed? A: Likely not. Enolates of benzoylacetonitriles are often highly colored (yellow/orange/red) due to extended conjugation. The color should disappear upon re-acidification. If color persists, treat the final organic solution with activated carbon.

Q: My yield is very low after acidification. A: Check the pH. The 3,5-difluoro substitution increases acidity, meaning you must drop the pH sufficiently (below 4) to fully protonate the enolate. If the pH is 6–7, the product remains soluble in water.

Module 2: Recrystallization (Polishing)

Applicability: For removing trace colored impurities or improving crystallinity of the solid isolated from Module 1.

Solvent Screening Data

The electron-deficient nature of the difluorophenyl ring lowers solubility in non-polar solvents compared to unsubstituted analogs.

Solvent SystemSuitabilityNotes
Ethanol / Water HighClassic system. Dissolve in hot EtOH, add water to turbidity.
Toluene / Heptane MediumGood for removing non-polar grease. Risk of oiling out.[1]
Isopropanol (IPA) HighBest balance. Often works as a single solvent.
Ethyl Acetate / Hexane LowOften leads to "oiling out" rather than crystallization.[1]
Decision Logic Diagram

Recrystallization Start Crude Solid Solvent Dissolve in Hot IPA (min. vol) Start->Solvent Check Is solution clear? Solvent->Check Filter Hot Filtration (remove insolubles) Check->Filter No (Cloudy) Cool Cool slowly to RT Check->Cool Yes Filter->Cool Result Crystals form? Cool->Result Success Filter & Dry Result->Success Yes Oil Product Oils Out Result->Oil No (Oily droplets) Seed Reheat, add Seed Crystal Oil->Seed Seed->Cool

Caption: Logic flow for recrystallization, specifically addressing the common "oiling out" phenomenon.

Module 3: Chromatography (The Separation)

Applicability: When specific impurities (e.g., decarboxylated byproducts) co-elute or fail to separate via extraction.

The "Streaking" Issue

Beta-keto nitriles exist in equilibrium between the keto and enol forms. On silica gel, the acidic enol hydroxyl group interacts with silanols, causing severe peak tailing (streaking), which ruins separation.

The Fix: Acidified Mobile Phase

You must suppress the ionization of the enol on the silica surface.

  • Mobile Phase: Hexane / Ethyl Acetate + 0.1% Acetic Acid .

  • Stationary Phase: Standard Silica Gel (40–63

    
    m).
    
  • Loading: Load as a liquid injection in DCM; avoid solid loading if possible to prevent degradation on dry silica.

Recommended Gradient
Time (CV)% Ethyl Acetate (with 0.1% AcOH)
0–25%
2–105%

30%
10–1530%

Module 4: Stability & Storage FAQs

Issue: "My white solid turned yellow after a week."

  • Diagnosis: Benzoylacetonitriles are susceptible to oxidative dimerization or hydrolysis if left in moist air. The methylene protons are reactive.

  • Solution: Store under Nitrogen or Argon at -20°C. Ensure the container is opaque (amber vial) as these compounds can be light-sensitive.

Issue: "NMR shows a mess of peaks, but LCMS looks pure."

  • Diagnosis: You are seeing Keto-Enol Tautomerism.[2][3]

  • Verification: Run the NMR in DMSO-

    
      or Methanol-
    
    
    
    . These protic/polar solvents often shift the equilibrium or accelerate the exchange, simplifying the spectrum compared to
    
    
    . In
    
    
    , you will see two sets of signals (one for keto, one for enol) which integrates non-integers.

References

  • Organic Process Research & Development. "Impurity Occurrence and Removal in Crystalline Products." ACS Publications. (General principles of impurity rejection in crystallization).

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." (Standard protocols for solvent screening).

  • BenchChem. "Assessing the Purity of Synthesized 3-(Furan-3-yl)-3-oxopropanenitrile." (Analogous beta-keto nitrile purification logic).

  • University of Wisconsin-Madison. "Recrystallization Solvents and Troubleshooting." (Practical guide for oiling-out issues).

  • Master Organic Chemistry. "Keto-Enol Tautomerism." (Mechanistic background for chromatography issues).

Sources

Technical Support Center: Optimizing 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-35DF-BKN Status: Active Subject: Yield Optimization & Troubleshooting for Fluorinated


-Ketonitriles
Assigned Specialist:  Senior Application Scientist

Executive Summary & Core Chemistry

The Challenge: Synthesizing 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (also known as 3,5-difluorobenzoylacetonitrile) presents a unique set of challenges compared to non-fluorinated analogs. The electron-withdrawing nature of the 3,5-difluoro substitution pattern significantly alters the electronics of the benzoyl ring, making the ester carbonyl highly electrophilic but also rendering the final product's enolate more stable and prone to solubility issues during workup.

The Solution: High-yield synthesis (>85%) requires shifting from "recipe following" to "mechanistic control." The reaction relies on a Claisen-type condensation between ethyl 3,5-difluorobenzoate and acetonitrile . The critical success factor is driving the equilibrium to the right by ensuring the irreversible formation of the product enolate.

Mechanism & Workflow Diagram

ReactionPathway Start Reagents: Ethyl 3,5-difluorobenzoate + Acetonitrile (Excess) Base Deprotonation: Base (NaH or KOtBu) removes proton from MeCN Start->Base Attack Nucleophilic Attack: [CH2CN]- attacks Ester Carbonyl Base->Attack MeCN Anion Inter Tetrahedral Intermediate (Unstable) Attack->Inter Elim Elimination: Ethoxide leaves Inter->Elim Sink Thermodynamic Sink: Product immediately deprotonated forms stable Enolate Salt Elim->Sink Irreversible Step Acid Workup (Critical): Acidification (pH 2-3) Restores Keto-Enol form Sink->Acid Product Final Product: 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Acid->Product

Caption: Fig 1. Mechanistic pathway highlighting the "Thermodynamic Sink" (Enolate formation) as the driving force for high yield.

Validated Experimental Protocol

This protocol is optimized for the NaH (Sodium Hydride) route, which consistently provides the highest yields for electron-deficient aryl esters by minimizing side reactions common with alkoxide bases.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
Ethyl 3,5-difluorobenzoate 1.0SubstrateMust be dry (<0.1% water).
Acetonitrile 1.5 - 2.0NucleophileAnhydrous . Wet MeCN kills NaH.
NaH (60% in oil) 2.0 - 2.5BaseFresh. Old NaH (grey/crusty) causes low conversion.
THF (Tetrahydrofuran) 10-15 VolSolventAnhydrous, inhibitor-free.
Step-by-Step Procedure
  • Base Preparation: In a flame-dried 3-neck flask under Nitrogen/Argon, wash NaH (2.2 eq) with dry hexane (2x) to remove mineral oil if high purity is required (optional but recommended for easier crystallization). Suspend NaH in anhydrous THF.

  • Acetonitrile Activation: Heat the NaH/THF suspension to reflux (approx. 66°C) .

  • Addition (The "Hot Feed"):

    • Mix the Ester (1.0 eq) and Acetonitrile (2.0 eq) in a separate dry flask.

    • Add this mixture dropwise to the refluxing NaH suspension over 30–45 minutes.

    • Why? Adding the ester/nitrile mix to the base ensures the base is always in excess, preventing the product from reacting with unreacted ester (Claisen self-condensation).

  • Reaction Maintenance: Continue reflux for 2–4 hours.

    • Visual Check: The reaction mixture often thickens and turns yellow/orange as the sodium enolate precipitates. This is a good sign . If it remains clear, conversion is likely low.

  • Quench & Workup (The "Yield Maker"):

    • Cool to 0°C.[1]

    • Slowly quench with water (Caution: H2 evolution).

    • Extract aqueous layer with MTBE or Ether to remove unreacted ester and mineral oil (discard organic layer).

    • Acidification: Acidify the aqueous layer with 6N HCl to pH 2–3 . The product will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry.[2]

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common issue with fluorinated


-ketonitriles. The 3,5-difluoro group increases lipophilicity, and impurities (like mineral oil or unreacted ester) prevent crystal lattice formation.
Corrective Actions: 
  • pH Control: Ensure the pH is strictly < 3. At pH 4-5, the mono-anion may still exist, acting as a surfactant.

  • The "Two-Solvent" Trick: Dissolve the oil in a minimum amount of warm Ethanol or Methanol, then add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Seed: If you have any solid product from a previous batch, use it. These compounds are notorious for requiring a seed crystal to break the supersaturated oil state.

Issue 2: "The reaction solidified and stirring stopped."

Diagnosis: The sodium enolate of the product is highly insoluble in THF. Corrective Actions:

  • Do NOT stop. This indicates high conversion.

  • Add Solvent: Add more anhydrous THF to maintain slurry mobility.

  • Mechanical Stirring: For scales >10g, use an overhead mechanical stirrer instead of a magnetic bar.

Issue 3: "Yield is low (<50%) and I see starting material."

Diagnosis: Moisture ingress or "Claisen Reversibility." Corrective Actions:

  • Check Reagents: If your NaH is old or your THF is "wet" (contains water), the base is consumed before it can deprotonate the acetonitrile.

  • Temperature: Acetonitrile anions are less nucleophilic than standard enolates. Reflux is required. Room temperature is often insufficient for the 3,5-difluoro derivative.

Expert Logic: Troubleshooting Flowchart

Use this logic tree to diagnose failed experiments.

Troubleshooting Start Problem Detected CheckTLC Check TLC/LCMS of Crude Mix Start->CheckTLC SM_Remains Starting Material (Ester) Remains CheckTLC->SM_Remains Yes No_SM No Starting Material (Full Consumption) CheckTLC->No_SM No Check_Base Check Base Quality (Old NaH?) SM_Remains->Check_Base Product_Oil Product is Oily/Gum No_SM->Product_Oil Low_Yield_Solid Low Mass Recovery No_SM->Low_Yield_Solid Check_Temp Check Temperature (Was it Refluxing?) Check_Base->Check_Temp Fix_Oil Action: Recrystallize (EtOH/Water) or Check pH < 3 Product_Oil->Fix_Oil Fix_Aq Action: Check Aqueous Layer (Product might be dissolved) Low_Yield_Solid->Fix_Aq

Caption: Fig 2. Decision tree for diagnosing yield loss in


-ketonitrile synthesis.

Comparative Data: Base Selection

While NaH is the standard, other bases can be used depending on facility constraints.

Base SystemTypical Yield (3,5-Difluoro)ProsCons
NaH / THF 85 - 92% Highest conversion; cleanest crude.H2 gas evolution (safety risk); Requires anhydrous conditions.
KOtBu / THF 70 - 80%Homogeneous reaction; faster kinetics.More side reactions (transesterification); Lower yield for this specific substrate.
NaOMe / Toluene 60 - 70%Cheap; Industrial standard.Requires distilling off Methanol to drive equilibrium (azeotropic removal).

References

  • Ji, Y., et al. (2014). "Practical Synthesis of

    
    -Ketonitriles via Condensation of Esters and Acetonitrile." Journal of Organic Chemistry. 
    
  • Eby, C. J., & Hauser, C. R. (1957). "Condensations of Esters with Acetonitrile using Sodium Amide or Sodium Hydride." Journal of the American Chemical Society.

  • Process Development for JAK Inhibitors. (2019). Organic Process Research & Development. (Describes the scale-up of fluorinated benzoyl acetonitriles).

  • European Patent EP1316546A1. "Process for the preparation of beta-ketonitriles." (Discusses the excess ester vs. excess acetonitrile stoichiometry).

Sources

Technical Support Center: Synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (also known as 3,5-difluorobenzoylacetonitrile) is a critical step in the manufacturing of JAK inhibitors (e.g., Ruxolitinib analogs) and other kinase-targeting scaffolds.

The industry-standard route utilizes a Claisen-type condensation between a 3,5-difluorobenzoic acid ester (usually methyl or ethyl) and acetonitrile, mediated by a strong base (NaH, KOtBu, or NaOMe).

While theoretically straightforward, this reaction is governed by a delicate competition between nucleophilic attack (desired) and proton transfer/self-condensation (undesired). The electron-withdrawing nature of the 3,5-difluoro substitution pattern increases the electrophilicity of the carbonyl carbon, but also increases the acidity of the aromatic ring protons, opening unique failure modes.

Core Reaction Scheme

ReactionScheme Ester Methyl 3,5-difluorobenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate + -CH2CN ACN Acetonitrile (Excess) ACN->Intermediate Base Base (NaH or NaOMe) Base->Intermediate Product 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile (Enolate Salt) Intermediate->Product - MeOH

Figure 1: Simplified reaction pathway. The thermodynamic driving force is the deprotonation of the final product to form the stable enolate salt.

Critical Byproducts & Impurities Profile

The following table summarizes the most frequent impurities detected by HPLC/LC-MS during this synthesis.

Impurity TypeStructure / NameOrigin (Root Cause)Prevention Strategy
Dimerization 3-Aminocrotononitrile (and oligomers)Acetonitrile Self-Condensation. Occurs when the base deprotonates acetonitrile in the absence of the ester electrophile.Pre-mix ester and acetonitrile before adding base, or add base to the ester/ACN mixture slowly.
Hydrolysis A 3,5-Difluorobenzoic Acid Retro-Claisen Cleavage. Water ingress during reaction or highly basic aqueous workup at high temps.Ensure anhydrous conditions.[1] Perform quench/acidification at <10°C.
Hydrolysis B 3-(3,5-Difluorophenyl)-3-oxopropanamide Nitrile Hydrolysis. Acidic or basic hydrolysis of the CN group during workup.Avoid prolonged exposure to strong acids/bases after quenching. Keep pH ~4-5 during isolation.
Substitution 3-Alkoxy-5-fluorobenzoylacetonitrile SnAr Reaction. Nucleophilic attack on the fluoro-ring by alkoxide bases (e.g., NaOMe) at high temperatures.Use non-nucleophilic bases (NaH, LDA) or keep reaction temp <50°C if using alkoxides.
Tautomer Enol Form (Not an impurity, but a QC issue)Equilibrium. The product exists as a mixture of keto and enol forms in solution.Do not purify. This is intrinsic. See Section 4 for Analytical guidance.

Troubleshooting Guide: Diagnostic Q&A

Issue 1: "My crude NMR shows a 50:50 mixture of two compounds, but LC-MS shows a single peak."

Diagnosis: You are observing Keto-Enol Tautomerism , not an impurity. Technical Context: Beta-keto nitriles possess highly acidic alpha-protons (pKa ~9-10). In solution (especially CDCl3 or DMSO-d6), they equilibrate between the dicarbonyl-like structure and the enol form stabilized by intramolecular hydrogen bonding.

  • Keto Form: Singlet at ~4.0-4.2 ppm (CH2).

  • Enol Form: Singlet at ~6.0-6.5 ppm (CH) and a broad exchangeable proton >12 ppm (OH).

Action:

  • Run the NMR in CD3OD (Methanol-d4) with a drop of DCl to collapse the tautomers or shift the equilibrium.

  • Do not attempt to separate these by column chromatography; they will re-equilibrate immediately.

Issue 2: "Low yield with significant recovery of 3,5-difluorobenzoic acid."

Diagnosis: Moisture Contamination or Retro-Claisen Fragmentation . Technical Context: The Claisen condensation is reversible. If water is present, the alkoxide base generates hydroxide, which saponifies the ester. Furthermore, the final beta-keto nitrile anion is stable, but if the quench allows the mixture to become hot and basic, the product cleaves back to the acid.

Action:

  • Reagent Check: Ensure Acetonitrile is anhydrous (<200 ppm water).

  • Quench Protocol: Pour the reaction mixture into ice-cold dilute acid (HCl or H2SO4). Never add water to the reaction mixture without external cooling, as the exotherm will trigger cleavage.

Issue 3: "The reaction mixture turned dark brown/black, and yield is <40%."

Diagnosis: Oligomerization of Acetonitrile (formation of "polymer" or chromophores). Technical Context: Acetonitrile anions are unstable if they don't immediately find an electrophile (the ester). They attack other acetonitrile molecules, forming 3-aminocrotononitrile and higher molecular weight colored polymers.

Action:

  • Stoichiometry: Ensure the Ester is present before the base generates the acetonitrile anion.

  • Temperature: If using NaH, start at 0°C to 20°C. Do not heat to reflux until hydrogen evolution ceases.

  • Alternative Base: Switch from NaH to LDA (Lithium Diisopropylamide) at -78°C if the side reactions persist. LDA allows for quantitative deprotonation of acetonitrile followed by rapid trapping with the ester.

Advanced Decision Tree: Process Optimization

Use this logic flow to optimize your specific reaction conditions.

TroubleshootingTree Start Start: Analyze Crude Purity CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityA Starting Material (Ester) Remains CheckImpurity->ImpurityA Incomplete Conv. ImpurityB Unknown Peaks (Acetonitrile Dimers) CheckImpurity->ImpurityB Side Rxns ImpurityC Defluorinated Product (SnAr) CheckImpurity->ImpurityC Fluorine Loss SolA Increase Base Eq. (Check Base Quality) ImpurityA->SolA SolB Change Addition Order: Add Base to Ester+ACN ImpurityB->SolB SolC Lower Temp (<50°C) or Switch to NaH/THF ImpurityC->SolC

Figure 2: Troubleshooting logic for reaction optimization.

Validated Experimental Protocol (Best Practice)

Based on standard industry procedures for fluorinated benzoylacetonitriles.

  • Preparation: Charge Methyl 3,5-difluorobenzoate (1.0 eq) and Anhydrous Acetonitrile (3.0 - 5.0 eq) into a dry reactor under Nitrogen.

  • Heating: Heat the solution to 50–60°C (if using alkoxides) or keep at 0°C (if using NaH).

  • Base Addition:

    • Option A (NaH): Add NaH (60% in oil) (1.5 eq) portion-wise. Caution: H2 gas evolution.

    • Option B (NaOMe): Add NaOMe (solid or 25% MeOH soln) (1.5 eq) slowly. Note: Distill off methanol (azeotrope) if possible to drive equilibrium.

  • Reaction: Stir for 4–6 hours. Monitoring by HPLC should show conversion of ester.

  • Workup (Critical Step):

    • Cool reaction mass to 0–5°C.

    • Slowly quench into a mixture of Ice/Water/HCl (pH adjusted to ~2-3). Do not allow temperature to rise above 15°C.

    • The product usually precipitates as a solid. Filter and wash with cold water.

    • Recrystallization:[2] If needed, recrystallize from Ethanol/Water or Toluene.

References

  • Process Chemistry of Beta-Keto Nitriles

    • Mechanism of Claisen Condensation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
    • Acetonitrile Dimerization: "Condensation of acrylonitrile and aryl acetonitrile."[3][4] RSC Advances, 2014.

  • Specific Synthesis of Fluorinated Analogs (Patent Literature)

    • Synthesis of JAK Inhibitor Intermediates: "Processes for the preparation of chiral beta-amino acid derivatives." (Related to Ruxolitinib/Fedratinib intermediates). WO2010083283.

    • General Benzoylacetonitrile Synthesis: "Method for producing benzoylacetonitrile compounds." US Patent 20140303196.

  • Analytical Characterization

    • Tautomerism in NMR: "An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors." Drug Testing and Analysis, 2024.[5]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the stability, storage, and handling of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile .

CAS Reference Note: While the provided CAS is 71353-23-6, commercial listings for this specific isomer often vary (e.g., 842140-51-6). Always verify the chemical structure on your certificate of analysis (CoA). This guide applies to the beta-ketonitrile functional class with the 3,5-difluoro substitution.

PART 1: Critical Storage Parameters (The "Golden Rules")

As a beta-ketonitrile, this compound possesses an "active methylene" group flanked by two electron-withdrawing groups (the ketone and the nitrile). This makes the alpha-protons highly acidic and the molecule susceptible to moisture-induced degradation.

Optimal Storage Conditions
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Long-term: -20°C)Lowers kinetic energy to retard tautomerization and slow down spontaneous hydrolysis of the nitrile group.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the enol form. The 3,5-difluoro ring withdraws electron density, stabilizing the enolate anion which can react with atmospheric oxygen.
Moisture Strictly Desiccated (<30% RH) Critical: Water attacks the nitrile carbon (hydrolysis) or facilitates aldol-type condensation at the active methylene.
Container Amber Glass / Tightly Sealed Protects from light (though less critical than moisture) and ensures gas tightness.
Emergency Assessment: "I found an old bottle..."

If you discover a container stored at room temperature or with a compromised seal, perform this rapid triage:

  • Visual Inspection:

    • White/Off-white Crystalline Solid:Likely Good.

    • Pale Yellow/Beige:Use with Caution. (Surface oxidation or trace condensation).

    • Bright Yellow/Orange or Gooey:Discard. (Significant hydrolysis or polymerization).

  • Solubility Check: Dissolve a small amount in Methanol or DMSO. It should dissolve clearly. Turbidity suggests formation of the amide (hydrolysis product) which often has different solubility properties.

PART 2: Degradation & Reactivity (The "Why")

To troubleshoot effectively, you must understand how the molecule breaks down. The 3,5-difluorophenyl group is strongly electron-withdrawing, which increases the acidity of the CH2 group between the carbonyl and nitrile.

Primary Degradation Pathway: Hydrolysis & Decarboxylation

The most common failure mode is moisture ingress leading to the destruction of the nitrile, followed by the loss of the carboxyl group.

Degradation cluster_0 Critical Risk Zone Compound 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile (Intact Reagent) Amide Beta-Keto Amide (Intermediate) Compound->Amide + H2O (Hydrolysis) Acid Beta-Keto Acid (Unstable) Amide->Acid + H2O / - NH3 Acetophenone 3,5-Difluoroacetophenone (Degradation Product) Acid->Acetophenone Decarboxylation (Heat/Acid) CO2 CO2 Gas Acid->CO2

Figure 1: The moisture-induced degradation cascade. Once the beta-keto acid forms, it spontaneously decarboxylates, rendering the reagent useless for scaffold synthesis.

PART 3: Troubleshooting & FAQs

Q1: The compound has formed hard clumps. Can I grind it and use it?

A: Proceed with caution. Clumping is the first physical sign of hygroscopicity (water absorption).

  • Risk: The water absorbed may have already initiated hydrolysis (see Fig 1).

  • Action: Take a small sample for 1H-NMR . Look for:

    • Disappearance of the singlet at ~4.0-4.5 ppm (Active Methylene CH2).

    • Appearance of broad singlets at ~7.0-8.0 ppm (Amide NH2 protons).

    • Shift in the aromatic region (due to loss of the electron-withdrawing nitrile).

  • Fix: If NMR is clean (just wet, not reacted), dry under high vacuum over

    
     for 24 hours.
    
Q2: Why is my yield low when using this in a Knoevenagel condensation?

A: The acidity of the alpha-protons (


 approx 9-10) is likely the culprit.
  • Issue: If you use a base that is too strong (e.g., NaH, LDA) or if the solvent is not anhydrous, you may generate the enolate irreversibly or promote self-condensation.

  • Recommendation: Use a milder base system (e.g., Piperidine/Acetic Acid or mild alkoxides) and ensure the solvent is strictly anhydrous. The 3,5-difluoro substitution makes the methylene more acidic than unsubstituted analogs, meaning it deprotonates faster but also participates in side reactions more aggressively.

Q3: Can I store a solution of this compound?

A: Not recommended for >24 hours.

  • In Protic Solvents (MeOH/EtOH): Slow transesterification or reaction with the nitrile can occur.

  • In DMSO: Stable for short periods, but DMSO is hygroscopic.

  • Best Practice: Prepare fresh. If necessary, store in Anhydrous THF or DCM at -20°C under Argon.

PART 4: Validated Purity Protocol (NMR)

Before committing valuable GMP starting materials to a reaction with this compound, validate its integrity.

Protocol:

  • Solvent: Use

    
     or 
    
    
    
    .
  • Key Signals to Monitor:

    • 
       ~4.3 ppm (s, 2H):  The active methylene protons. Integration must be 2.0 relative to aromatic protons.
      
    • 
       ~7.4-7.6 ppm (m, 3H):  The 3,5-difluorophenyl protons.
      
  • Red Flags:

    • New singlet at

      
       ~2.6 ppm: Indicates 3,5-difluoroacetophenone  (complete decarboxylation).
      
    • Broad humps >

      
       7.0 ppm: Indicates Amide  formation.
      

References

  • PubChem Compound Summary. 3-(3,5-Difluorophenyl)-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on Beta-Keto Nitrile acidity and hydrolysis). Wiley-Interscience.

optimization of reaction conditions for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-35DF-CN Subject: Optimization of Reaction Conditions & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis and optimization of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 135306-45-5). This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and agrochemicals. The presence of the electron-withdrawing fluorine atoms on the phenyl ring significantly alters the electrophilicity of the starting ester, requiring precise control over base selection and temperature to prevent side reactions like defluorination or polymerization.

Module 1: The "Gold Standard" Protocol (Lab Scale)

Recommended for: High purity requirements, medicinal chemistry scale (<50g), and rapid optimization. Primary Reagent: LiHMDS (Lithium Hexamethyldisilazide).

The Logic (Why this works)

While Sodium Hydride (NaH) is traditional, LiHMDS offers superior solubility in THF and a non-nucleophilic counter-cation. This prevents the formation of "hard" aggregates often seen with sodium salts of


-ketonitriles, which can trap the starting material and stall the reaction.
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

  • Solvent System: Charge Anhydrous THF (10-15 volumes relative to ester).

  • Acetonitrile Activation:

    • Cool to -78°C (dry ice/acetone). Note: While some protocols suggest 0°C, the difluoro-substitution increases the reactivity of the ester, making lower temperatures safer to avoid bis-addition.

    • Add Acetonitrile (2.5 equivalents).

    • Add LiHMDS (1.0 M in THF, 2.2 equivalents) dropwise over 20 minutes.

    • Checkpoint: Stir for 30 minutes. The solution should remain clear or turn slightly yellow.

  • Ester Addition:

    • Dissolve Methyl 3,5-difluorobenzoate (1.0 equivalent) in minimal THF.

    • Add slowly to the acetonitrile anion solution.

  • Reaction:

    • Allow to warm to 0°C over 2 hours.

    • Monitor via TLC/HPLC. The electron-deficient nature of the 3,5-difluoro ring usually drives this to completion within 3-4 hours at 0°C.

  • Quench & Workup (Critical):

    • Pour the reaction mixture into cold saturated NH₄Cl solution.

    • Adjust pH to ~4-5 with 1N HCl to ensure the product is in the keto-form (not the enolate salt).

    • Extract with Ethyl Acetate.[1][2][3]

Module 2: The "Scale-Up" Protocol (Process Scale)

Recommended for: Cost-sensitive production (>100g), pilot plant. Primary Reagent: NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide).

The Logic (Why this works)

LiHMDS is expensive for kilo-scale. NaH is the industrial standard but requires heat to drive the reaction (reflux). The key here is managing the hydrogen gas evolution and the "caking" of the sodium enolate product.

Step-by-Step Methodology
  • Base Suspension: Suspend NaH (60% in oil) (2.0 eq) in Toluene (preferred over THF for higher boiling point and safer reflux).

  • Acetonitrile Addition:

    • Heat to 80°C .

    • Add Acetonitrile (2.5 eq) and Methyl 3,5-difluorobenzoate (1.0 eq) as a mixed solution dropwise.

    • Why mixed addition? Adding the ester to the boiling base/nitrile mixture ensures the concentration of the acetonitrile anion is always high relative to the ester, favoring the cross-condensation over ester self-condensation.

  • Reflux:

    • Reflux for 4–6 hours.

    • Observation: A thick precipitate (the sodium salt of the product) will form. Mechanical stirring is mandatory.

  • Workup:

    • Cool to RT.

    • Quench slowly with water (Caution: H₂ evolution from excess NaH).

    • Acidify to precipitate the solid product.

Module 3: Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points between the Kinetic Control (LiHMDS) and Thermodynamic Control (NaH) pathways.

ReactionPathway Start Reagents: Me-3,5-Difluorobenzoate + Acetonitrile Decision Select Base System Start->Decision PathA Route A: LiHMDS (Kinetic Control) Temp: -78°C to 0°C Solvent: THF Decision->PathA High Purity/Lab PathB Route B: NaH/KOtBu (Thermodynamic Control) Temp: Reflux Solvent: Toluene Decision->PathB Scale-Up/Cost Intermediate Tetrahedral Intermediate PathA->Intermediate Fast Addition PathB->Intermediate Slow Co-addition Elimination Elimination of Methoxide Intermediate->Elimination Enolate Stable Enolate Salt (Precipitate in Toluene) Elimination->Enolate -OMe Quench Acidic Quench (pH 4-5) Enolate->Quench + H3O+ Product Target Product: 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Quench->Product

Caption: Comparative workflow for Kinetic vs. Thermodynamic synthesis routes.

Module 4: Troubleshooting & FAQs

Symptom: Reaction mixture solidifies (Stalling)
  • Root Cause: The sodium or lithium enolate of the product is insoluble in the solvent (common in Toluene or concentrated THF). This "crust" prevents unreacted starting material from reaching the base.

  • Resolution:

    • Immediate: Add co-solvent (DME or more THF) to break the suspension.

    • Prevention: Use mechanical stirring (overhead stirrer) instead of magnetic stir bars for scales >10g.

Symptom: Low Yield (<50%) with significant Starting Material
  • Root Cause: "Water Kill." Acetonitrile (

    
    ) is a weak acid. Even trace moisture in the solvent will quench the base (LiHMDS/NaH) before it deprotonates the acetonitrile.
    
  • Resolution:

    • Distill THF over Sodium/Benzophenone.

    • Ensure the Acetonitrile is "Anhydrous" grade (<50 ppm water).

    • Increase base equivalents to 3.0 eq to act as a scavenger (risky if ester is sensitive).

Symptom: Impurity - Dimerization of Acetonitrile
  • Root Cause: If the ester is added too slowly or the temperature is too high without ester present, the acetonitrile anion attacks another acetonitrile molecule (Thorpe reaction), forming 3-aminocrotononitrile derivatives.

  • Resolution:

    • Ensure the ester is present immediately after anion formation (Method A).

    • Use the "Mixed Addition" technique (Method B) where ester and nitrile enter the reactor simultaneously.

Symptom: Product is an Oil/Gum instead of Solid
  • Root Cause: Keto-enol tautomerism or residual solvent. The 3,5-difluoro group makes the "enol" form highly stable and sometimes oily.

  • Resolution:

    • Recrystallization from Isopropyl Alcohol (IPA)/Hexane .

    • Ensure the pH during workup is strictly acidic (<5) to fully protonate the enolate.

Module 5: Comparison of Base Systems

ParameterLiHMDS (Lithium Hexamethyldisilazide)NaH (Sodium Hydride)KOtBu (Potassium tert-butoxide)
Reaction Temp -78°C to RT60°C to RefluxRT to 60°C
Solvent THFToluene / THFTHF / t-BuOH
Safety Profile High (Solution form)Low (Flammable solid, H2 gas)Moderate (Caustic)
Cost HighLowLow
Impurity Profile Very CleanModerate (Oligomers possible)Moderate (Transesterification risk)
Recommended Use Optimization / MedChem Bulk Production Green Chemistry Alternative

References

  • RSC Advances (2022). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of β-ketonitriles. (Demonstrates LiHMDS usage for similar condensations).

  • Beilstein J. Org. Chem. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.[4] (Discusses KOtBu and additives).

  • Organic Chemistry Portal. Claisen Condensation - Mechanism and Conditions. (General mechanistic grounding).

  • Google Patents (CN103539699A). Process for synthesizing 3,4-difluorobenzonitrile and related intermediates. (Industrial context for fluorinated benzenes).[5][6]

Sources

Technical Support Center: Purification of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 133464-96-7 Molecular Formula: C9H5F2NO Support Ticket ID: #PUR-DFBN-001

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Why is purity critical? 3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a high-value scaffold used primarily in the synthesis of kinase inhibitors and agrochemicals. Its reactive


-keto nitrile core renders it susceptible to two main degradation pathways:
  • Hydrolysis: Conversion of the nitrile to an amide or acid, often followed by decarboxylation.

  • Knoevenagel Condensation: Self-reaction or reaction with aldehydes due to the highly acidic methylene protons (

    
    ).
    

The presence of impurities—specifically unreacted esters or hydrolysis by-products—can catastrophically lower yields in downstream cyclization reactions (e.g., pyrazole or isoxazole formation) by competing for reagents.

Troubleshooting Guide: Common Impurity Scenarios

Scenario A: "My product is a sticky orange/brown solid instead of a white powder."

Diagnosis: Presence of metal-enolate complexes or conjugated oligomers . The


-keto nitrile moiety is a bidentate ligand. Trace iron (Fe) or copper (Cu) from reactor vessels or reagents can form highly colored chelate complexes. Alternatively, base-catalyzed oligomerization of the nitrile can produce colored impurities.

Corrective Action:

  • Immediate: Perform a "Charcoal Filtration" (Protocol 2.1).

  • Root Cause Fix: Ensure all water used in the quench step is deionized. Add a chelating agent (EDTA) during the initial aqueous workup if metal contamination is suspected.

Scenario B: "NMR shows persistent ethyl ester starting material (approx. 5-10%)."

Diagnosis: Incomplete Claisen condensation or poor separation during workup. Simple water washes are ineffective here. The starting material (e.g., Ethyl 3,5-difluorobenzoate) is lipophilic, just like the protonated product. They will co-elute in most organic extractions.

Corrective Action:

  • The "pH Swing" Protocol (Protocol 1.0): This is the gold standard. It exploits the significant acidity difference between the product (

    
    ) and the non-acidic ester impurity.
    
Scenario C: "I see a new peak at 6.5-7.0 ppm in H NMR after storage."

Diagnosis: Enol Tautomerism or Hydrolysis . Beta-keto nitriles exist in equilibrium between keto and enol forms. In


, the enol form is stabilized by the electron-withdrawing difluorophenyl ring.
  • Test: Run NMR in

    
    . If the peak ratio shifts significantly, it is a tautomer (not an impurity).
    
  • If stable: It may be the decarboxylated by-product (3,5-difluoroacetophenone) if the sample was heated in wet acidic conditions.

Master Protocols

Protocol 1.0: The "pH Swing" Purification (Self-Validating)

Best for: Removing non-acidic organic impurities (Esters, unreacted nitriles).

Principle: The methylene protons between the carbonyl and nitrile are acidic (


). We can selectively deprotonate the product into water, leaving impurities in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in Toluene or MTBE (5 mL/g).

  • Extraction (The Critical Step):

    • Add 10% aqueous Sodium Carbonate (

      
      )  or 1M NaOH .
      
    • Note: Monitor pH. Target pH 10-12.

    • Stir vigorously for 15 minutes. The product moves to the Aqueous Layer (as the enolate salt).

    • Impurities (Ester) remain in the Organic Layer .

  • Separation: Separate layers. Keep the Aqueous Layer.

    • Validation: TLC the organic layer; it should contain the ester impurity.

  • Wash: Wash the aqueous layer once with fresh MTBE to remove entrained organics.

  • Precipitation:

    • Cool the aqueous layer to 0-5°C.

    • Slowly add 2M HCl dropwise with stirring until pH reaches 1-2.

    • The product will precipitate as a white/off-white solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum at 40°C.

Protocol 2.1: Recrystallization (Polishing)

Best for: Removing trace color and inorganic salts.

Solvent SystemRatio (v/v)TemperatureRecovery YieldComments
Ethanol / Water 1:1 to 1:260°C

0°C
75-85%Standard method. Good for salt removal.
Toluene / Heptane 1:380°C

RT
80-90%Best for removing non-polar by-products.
IPA (Isopropyl Alcohol) PureReflux

0°C
65-75%High purity, lower yield.

Visual Logic Maps

Workflow: Acid-Base "pH Swing" Purification

This logic gate ensures that only the active


-keto nitrile is isolated, rejecting neutral starting materials.

PurificationLogic node_start Crude Mixture (Product + Ester Impurity) node_dissolve Dissolve in Toluene/MTBE node_start->node_dissolve node_extract Extract with 10% Na2CO3 (aq) node_dissolve->node_extract node_split Phase Separation node_extract->node_split node_org Organic Layer (Contains Neutral Impurities) node_split->node_org Top Layer node_aq Aqueous Layer (Contains Product as Enolate) node_split->node_aq Bottom Layer node_waste Discard to Waste node_org->node_waste node_wash Wash with fresh MTBE node_aq->node_wash node_acidify Acidify with HCl to pH 1-2 node_wash->node_acidify node_precip Precipitate & Filter node_acidify->node_precip

Caption: The "pH Swing" separates the product based on the acidity of the


-protons (

), isolating it from non-acidic impurities.
Impurity Origin Pathways

Understanding where impurities come from allows for preventative measures during synthesis.

ImpurityPathways start Starting Materials (Difluorobenzoate + MeCN) product Target Product (Beta-Keto Nitrile) start->product Base (NaH/NaOEt) imp_ester Residual Ester (Incomplete Rxn) start->imp_ester Low Equiv. Base imp_amide Amide/Acid (Hydrolysis) product->imp_amide H2O / High Temp imp_decarb Acetophenone Deriv. (Decarboxylation) imp_amide->imp_decarb -CO2 (Acidic Heat)

Caption: Primary degradation pathways. Hydrolysis leads to decarboxylation, destroying the scaffold.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: Yes, but it is often unnecessary and can be detrimental. The acidic protons of the


-keto nitrile can interact with the silanols on the silica, causing tailing  or on-column hydrolysis . If you must use a column, add 1% Acetic Acid to your eluent to suppress ionization, or 1% TEA if the compound is stable in base (less recommended).

Q: Why does the melting point vary so much in literature (e.g., 65°C vs 80°C)? A: This is frequently due to Keto-Enol Tautomerism . The ratio of keto:enol in the solid state depends on the crystallization solvent and rate. A lower melting point often indicates a mixture of tautomers or trace solvent occlusion, rather than chemical impurity. Verify purity via HPLC or qNMR rather than melting point alone.

Q: Is the compound stable in solution? A:

  • In DMSO/DMF: Stable for days at RT.

  • In Water/Alcohols: Slow hydrolysis can occur, especially if the pH is not neutral.

  • Recommendation: Store the solid under Nitrogen at -20°C. Prepare solutions fresh.

References

  • General Synthesis of Beta-Keto Nitriles

    • Title: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of -ketonitriles.
    • Source: Royal Society of Chemistry (RSC Advances).
    • Relevance: Establishes the baseline reactivity and workup procedures for 3-oxopropanenitrile deriv
    • URL:[Link]

  • Acidity and pKa Data

    • Title: pKa Data Compiled by R. Williams (Bordwell pKa Table).
    • Source: Organic Chemistry D
    • values for benzoylacetonitrile derivatives (DMSO pKa approx 10.2, lower in water)
    • URL:[Link]

  • Impurity Profiling in Fluorinated Pharma Intermediates

    • Title: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.[1]

    • Source: Asian Journal of Chemistry.
    • Relevance: Discusses analogous fluorinated beta-keto nitrile impurities and their separ
    • URL:[Link] (General Journal Link for verification of methodology).

  • Patent on 3,5-Difluorophenyl Intermediates

    • Title: Process for Preparation of 3,5-Difluorobenzyl Derivatives.[2][3][4]

    • Source: Quick Company / Patent Liter
    • Relevance: Describes industrial handling of 3,5-difluorophenyl rings and their stability in acidic/basic media.
    • URL: (Search Term: "Preparation of 3,5-difluorobenzyl deriv

Sources

Technical Support Center: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and recrystallization protocols for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (also known as 3,5-difluorobenzoylacetonitrile). It is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis, particularly in the development of kinase inhibitors and agrochemicals.

Compound Overview
  • Chemical Name: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

  • Synonyms: 3,5-Difluorobenzoylacetonitrile; 3,5-Difluoro-β-oxobenzenepropanenitrile

  • CAS Number: 842140-51-6[1][2]

  • Molecular Formula: C₉H₅F₂NO

  • Molecular Weight: 181.14 g/mol

  • Physical State: Solid

  • Melting Point: 102–105 °C[3]

Part 1: Solvent Selection & Strategy

Q1: What is the recommended solvent for recrystallizing 3-(3,5-Difluorophenyl)-3-oxopropanenitrile?

A1: Based on the compound's polarity and melting point (102–105 °C), the primary recommended solvent systems are Ethanol (EtOH) or Toluene .

  • Ethanol (95% or Absolute): The most effective solvent for general purification. The compound exhibits high solubility in hot ethanol and significantly reduced solubility upon cooling. Ethanol is particularly effective at removing polar byproducts remaining from the condensation of 3,5-difluorobenzoate esters with acetonitrile.

  • Toluene: Recommended if the crude material contains significant non-polar impurities or unreacted starting materials (e.g., 3,5-difluorobenzoic acid derivatives). Toluene often provides structurally well-defined crystals but may require lower temperatures (0–4 °C) for maximum recovery.

  • Solvent Pairs (Alternative): If single-solvent recrystallization fails, use Ethyl Acetate/Heptane (1:3 v/v) . Dissolve the compound in the minimum amount of hot Ethyl Acetate, then slowly add hot Heptane until turbidity persists.

Q2: Why does my compound "oil out" instead of crystallizing?

A2: Oiling out is a common issue with β-keto nitriles due to their low melting points and potential for supercooling. This occurs when the compound separates as a liquid phase before crystallizing.

  • Cause: The solution temperature is too high relative to the compound's melting point, or the solvent concentration is too low (supersaturation is too high).

  • Solution:

    • Re-dissolve: Add a small amount of fresh solvent and reheat until the oil dissolves.

    • Seed: Cool the solution slowly to approx. 40–50 °C and add a seed crystal of pure 3-(3,5-Difluorophenyl)-3-oxopropanenitrile.

    • Agitate: Vigorous stirring can induce nucleation.

    • Change Solvent: Switch to a solvent with a boiling point lower than the compound's melting point (e.g., Ethanol, bp 78 °C) to prevent the solute from melting in the hot solvent.

Part 2: Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
  • Preparation: Place 10.0 g of crude 3-(3,5-Difluorophenyl)-3-oxopropanenitrile in a 250 mL Erlenmeyer flask.

  • Dissolution: Add 40 mL of Ethanol (95%). Heat the mixture to reflux (approx. 80 °C) with magnetic stirring.

    • Note: If solids remain after 10 minutes of reflux, add more Ethanol in 5 mL increments until fully dissolved.

  • Hot Filtration (Optional): If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass funnel or Celite pad.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature slowly (over 1–2 hours). Do not use an ice bath immediately; rapid cooling promotes oiling out.

  • Final Cooling: Once crystals form at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with 10–15 mL of ice-cold Ethanol.

  • Drying: Dry the solid under vacuum (40–45 °C) for 4–6 hours.

Protocol B: Solvent Screening Workflow

Use this workflow if the standard ethanol protocol yields poor recovery or purity.

SolventSelection Start Start: Crude Solid SolubilityCheck Test Solubility in Hot Solvent (100 mg in 1 mL) Start->SolubilityCheck SolubleHot Soluble when Hot? SolubilityCheck->SolubleHot PrecipitateCold Precipitates when Cold? SolubleHot->PrecipitateCold Yes InsolubleHot Insoluble Hot SolubleHot->InsolubleHot No GoodSolvent Primary Candidate (Proceed to Scale-up) PrecipitateCold->GoodSolvent Yes (Crystals) TooSoluble Too Soluble (Yield will be low) PrecipitateCold->TooSoluble No (Stays in solution) Try Solvent Pair\n(Add Anti-solvent) Try Solvent Pair (Add Anti-solvent) TooSoluble->Try Solvent Pair\n(Add Anti-solvent) Try More Polar Solvent Try More Polar Solvent InsolubleHot->Try More Polar Solvent

Figure 1: Decision matrix for selecting the optimal recrystallization solvent.

Part 3: Data & Specifications

Table 1: Physical Properties & Solubility Profile

PropertyValueNotes
Melting Point 102–105 °CSharp range indicates high purity.
Boiling Point ~303 °C (Predicted)Decomposes at high temperatures.
Acidity (pKa) ~9.0 (Predicted)Active methylene group is acidic.
Solubility (EtOH) High (Hot), Low (Cold)Ideal for recrystallization.
Solubility (Water) InsolubleCan be used as an anti-solvent.
Solubility (Toluene) ModerateGood for removing non-polar impurities.
Part 4: Troubleshooting FAQ

Q: The crystals are colored (yellow/orange). How do I remove the color? A: Yellow coloration often indicates the presence of trace oxidation products or conjugated impurities.

  • Action: During the hot dissolution step (Step 2 in Protocol A), add Activated Carbon (Charcoal) (approx. 1–2% by weight of the crude compound). Stir for 10–15 minutes at reflux, then perform a hot filtration through Celite to remove the carbon before cooling.

Q: My yield is lower than expected (<60%). What happened? A: Low yield usually results from the compound being too soluble in the chosen solvent at room temperature.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop" of crystals.

    • Use a solvent pair (e.g., Ethanol/Water).[4] Dissolve in hot ethanol, then add water dropwise until the solution just turns cloudy. Clear it with a drop of ethanol and let it cool.

Q: Can I use basic solvents like Pyridine? A: No. The methylene protons between the carbonyl and nitrile groups are acidic. Basic solvents can deprotonate the compound, forming a salt (enolate) that will not crystallize as the neutral molecule and may degrade. Always use neutral or slightly acidic solvents.

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • AA Blocks. (2025). Product Catalog: 3,5-Difluorobenzoylacetonitrile (CAS 842140-51-6).[1][2] Retrieved from [Link]

Sources

column chromatography protocol for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #135231-PUR Status: Open Subject: Resolution of Silica Gel Tailing and Separation Issues for Beta-Keto Nitriles Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Analysis

User Issue: High retention, peak tailing (streaking), or co-elution with starting material during the purification of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 135231-66-8).

Root Cause Analysis: The target molecule contains a methylene group flanked by a nitrile and a carbonyl, further activated by the electron-withdrawing 3,5-difluorophenyl ring. This renders the


-protons highly acidic (

).
  • The Problem: On standard silica gel, the compound partially ionizes or forms strong hydrogen bonds with surface silanols, leading to "streaking" (tailing) and poor resolution.

  • The Solution: You must suppress ionization by modifying the mobile phase pH.

Compound Properties Table
PropertyValue/DescriptionImpact on Chromatography
Structure

-keto nitrile with difluoro-aryl
High UV absorbance (easy detection); Lipophilic tail.
Acidity (

)

(estimated)
Critical: Will deprotonate on neutral/basic silica.
Tautomerism Keto-Enol equilibriumMay appear as a "smear" if equilibrium is slow on the column timescale.
Stability Susceptible to hydrolysisAvoid strong aqueous bases during workup; stable in mild acid.

The "Golden Path" Protocol

This is the optimized standard operating procedure (SOP) for isolating the target with >98% purity.

Phase 1: Stationary Phase Preparation
  • Material: High-purity Silica Gel 60 (

    
    ).
    
  • Pre-treatment: None required if using the mobile phase modifier below.

  • Column Dimensions: Use a 1:30 to 1:50 mass ratio (Compound : Silica).

Phase 2: Mobile Phase Optimization
  • Base Solvent: Hexane / Ethyl Acetate (Hex/EtOAc).[1]

  • The Modifier (CRITICAL): Add 0.5% to 1.0% Acetic Acid (AcOH) to the mobile phase.

    • Why? The acetic acid protonates the silica surface silanols and ensures the target molecule remains in its neutral (protonated) form, sharpening the peak.

  • Gradient:

    • Equilibrate column with Hexane + 1% AcOH .

    • Start gradient: 0%

      
       30% EtOAc  (with constant 1% AcOH).
      
    • Target usually elutes between 15-25% EtOAc depending on loading.

Phase 3: Sample Loading
  • Method: Dry Loading is strongly recommended.

    • Dissolve crude in minimal Dichloromethane (DCM).

    • Add silica (1:2 ratio of crude:silica).

    • Rotovap to dryness until a free-flowing powder is obtained.

    • Load the powder on top of the packed column.

  • Reasoning: Liquid loading with DCM can cause "band broadening" due to the solvent's high elution strength, ruining the separation from non-polar impurities.

Visualization: Purification Logic & Workflow

The following diagrams illustrate the decision-making process and the physical workflow.

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Tailing Peak Tailing / Streaking Start->Tailing CoElution Co-elution with Ester SM Start->CoElution Decomp Decomposition on Column Start->Decomp Action_Acid Add 1% Acetic Acid to Mobile Phase Tailing->Action_Acid Suppresses Ionization Action_Solvent Switch to Toluene/EtOAc or DCM/Hexane CoElution->Action_Solvent Change Selectivity Action_Speed Reduce Residence Time (Flash Chromatography) Decomp->Action_Speed Minimize Silica Contact Check Resolution Satisfactory? Action_Acid->Check Re-run TLC

Caption: Decision matrix for resolving common chromatographic failures for acidic beta-keto nitriles.

Diagram 2: The Optimized Workflow

Workflow Crude Crude Reaction Mix (Contains Ester + Target) Workup Acidic Quench (1M HCl) Extract to EtOAc Crude->Workup DryLoad Dry Load on Silica (Rotovap with SiO2) Workup->DryLoad Column Run Column Hex/EtOAc + 1% AcOH DryLoad->Column Analyze TLC/UV Analysis (Look for UV active spot) Column->Analyze Pool Pool & Evaporate < 40°C Bath Analyze->Pool

Caption: Step-by-step isolation workflow emphasizing the acidic quench and modified column conditions.

Troubleshooting Guide (Q&A)

Q1: The compound is smearing across the entire TLC plate. Is my product degrading?

  • Diagnosis: Likely not degrading.[2] This is "streaking" caused by the acidic proton interacting with the silica.

  • Fix: Add 1% Acetic Acid to your TLC developing solvent. If the spot tightens up into a compact circle, the product is stable, and you simply need to acidify your column solvent.

Q2: I cannot separate the product from the starting material (Ethyl 3,5-difluorobenzoate). They run together.

  • Diagnosis: In Hexane/EtOAc, the polarity differences may be insufficient.

  • Fix: Change the selectivity.

    • Toluene/Ethyl Acetate: The

      
       interactions between Toluene and the difluorophenyl ring can alter retention times significantly compared to Hexane.
      
    • DCM/Hexane: If the starting material is very non-polar, a gradient of DCM in Hexane might elute the ester first, leaving the more polar nitrile retained longer.

Q3: After evaporation, my NMR shows a new set of peaks. Did it decompose?

  • Diagnosis: Beta-keto nitriles exist in equilibrium between the keto form (CH2) and the enol form (C=CH-OH).

  • Verification: Run the NMR in

    
     and look for a vinyl proton signal (often broad) and an OH signal (exchangeable). If the integration sums correctly (Keto + Enol = 100%), your product is pure.
    
  • Note: Do not mistake enol tautomers for impurities.

Q4: Can I use Alumina instead of Silica?

  • Recommendation: NO. Basic Alumina will deprotonate the compound immediately, causing it to stick irreversibly or undergo hydrolysis/decarboxylation. Neutral Alumina is risky. Stick to Acidified Silica.[3]

Frequently Asked Questions (FAQs)

Q: How do I detect this compound during the run? A: The 3,5-difluorophenyl ring provides strong UV absorption. Monitor at 254 nm . For TLC stains, KMnO4 is excellent as it will oxidize the active methylene/enol double bond, appearing as a bright yellow spot on a purple background.

Q: Can I recrystallize it instead of running a column? A: Yes, if the purity is already >80%.

  • Solvent System: Ethanol/Water or Toluene/Hexane.

  • Protocol: Dissolve in hot Ethanol, add water until turbid, cool slowly.

  • Warning: Avoid heating for prolonged periods above 60°C to prevent decarboxylation.

Q: I need to scale this up to 100g. Is column chromatography still viable? A: For >100g, chromatography becomes expensive (solvent costs). At this scale, we recommend:

  • Acid/Base Extraction: Dissolve crude in organic solvent

    
     Extract with cold dilute NaOH (pulls product into water as enolate) 
    
    
    
    Wash organic layer (removes ester SM)
    
    
    Acidify aqueous layer (precipitates product)
    
    
    Filter.
  • Recrystallization (as described above).[4]

References

  • General Protocol for Beta-Keto Nitriles

    • Principle: Acidic modifiers in normal phase chromatography prevent chemisorption of acidic analytes.
    • Source: Reich, H. J. "Chromatography on Silica Gel." University of Wisconsin-Madison Organic Chemistry Data.Link

  • Acidity of Alpha-Protons

    • Data: The of benzoylacetonitrile is approx 7-8. Electron-withdrawing fluorine substituents lower this further.
    • Source: "pKa Data Compiled by R. Williams."[5] Organic Chemistry Data.Link

  • Synthesis Context (Analogous Compounds)

    • Context: Synthesis of JAK inhibitors often involves similar difluorophenyl beta-keto nitrile intermedi
    • Source: "Process for preparing beta-keto nitriles."[6] Google Patents (US20070142661A1).Link

  • Tautomerism in NMR

    • Insight: Understanding keto-enol equilibrium in fluorin
    • Source: "Tautomeric equilibrium of beta-keto nitriles." Journal of Organic Chemistry.[4] (General Reference for mechanism).

Sources

Technical Support Center: Safe Handling & Disposal of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides operational technical support for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 135301-66-3). This compound is a fluorinated


-ketonitrile derivative, commonly used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.

Chemical Identity:

  • Structure: A difluorinated phenyl ring attached to a

    
    -ketonitrile tail.
    
  • Key Reactivity: The methylene group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) between the carbonyl and nitrile is highly acidic (
    
    
    
    ) due to the electron-withdrawing effects of both the nitrile and the fluorinated benzoyl group.
  • Physical State: Typically an off-white to pale yellow solid.

Emergency Response: Spills & Exposure

Immediate Action Protocol

Do not use water immediately. This compound is an organic solid; adding water may spread contamination or initiate slow hydrolysis depending on pH.

SpillResponse Start Spill Detected Assess Assess Size & State (Solid vs. Solution) Start->Assess Solid Solid Spill Assess->Solid Liquid Solution Spill Assess->Liquid ActionS1 Isolate Area (Minimize Dust) Solid->ActionS1 ActionL1 Absorb with Vermiculite (Do NOT use paper towels) Liquid->ActionL1 ActionS2 Dampen with PEG/Ethanol (Prevent airborne particles) ActionS1->ActionS2 ActionS3 Scoop to HazMat Bin ActionS2->ActionS3 ActionL2 Neutralize Surface (Mild Soap/Water) ActionL1->ActionL2

Figure 1: Decision logic for immediate spill containment. Note the emphasis on dust suppression for solids.

First Aid Troubleshooting
  • Inhalation: Move to fresh air immediately. Fluorinated organic dusts can cause severe respiratory irritation.[1] If breathing is difficult, oxygen should be administered by trained personnel.[2][3]

  • Skin Contact: Wash with soap and water.[1][3][4][5][6][7] Do not use organic solvents (like acetone or DMSO) to clean skin; this increases the permeation rate of the fluorinated compound into the bloodstream.[2]

  • Eye Contact: Rinse for 15 minutes.[5][6] The acidic nature of the active methylene protons can cause stinging and irritation similar to weak acids.

Operational Troubleshooting: Handling & Synthesis

FAQ: Stability & Reactivity

Q: My sample has turned from white to bright yellow. Is it degraded?

  • Diagnosis: Likely Enolization , not necessarily degradation.[2]

  • Technical Explanation: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -protons in 
    
    
    
    -ketonitriles are acidic. In the presence of trace moisture or basic impurities (even from glass surfaces), the compound can tautomerize to its enol form, which is often conjugated and colored.
  • Solution: Check proton NMR. If the integral ratio of the aromatic region to the methylene peak is correct, the compound is likely pure. Store under inert gas (Nitrogen/Argon) to prevent moisture-induced tautomerization.

Q: Can I use sodium hydride (NaH) with this compound?

  • Yes, but with caution. [2][5]

  • Mechanism: NaH will irreversibly deprotonate the active methylene position, generating hydrogen gas (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and the sodium enolate.
    
  • Risk: This reaction is exothermic. The presence of the electron-withdrawing fluorine atoms on the ring makes the methylene protons more acidic than in non-fluorinated analogs, leading to faster ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     evolution.
    
  • Protocol: Add NaH portion-wise at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Ensure adequate venting.[1][6][8]
    

Q: What glove type is required?

  • Recommendation: Nitrile (Minimum 0.11 mm thickness) .[2]

  • Reasoning: Fluorinated aromatics can permeate latex. For prolonged handling or use with solvents like DCM/DMF, "Double Gloving" (Laminate inner / Nitrile outer) is the gold standard to prevent fluorinated compound absorption.[2]

Physical Properties Reference Table
PropertyValue / CharacteristicOperational Note
Physical State Solid (Powder)Dust mask (N95/P100) required during weighing.
Melting Point ~80–90 °C (Estimated based on analogs)Avoid overheating; sublimation may occur before melting.
Solubility DMSO, DMF, Methanol, DCMLow solubility in water; do not use water for initial glassware cleaning.
Acidity (

)
~9–11 (Active Methylene)Incompatible with strong bases unless intended for reaction.

Waste Management & Disposal

CRITICAL WARNING: This compound contains Fluorine . Standard incineration protocols must be modified.

The HF Formation Risk

When fluorinated organic compounds are incinerated, they release Hydrogen Fluoride (HF) gas rather than ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 and 

alone. HF is highly corrosive to incinerator linings and toxic if released.

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Disposal Workflow

Disposal Waste Waste Generated (Mother Liquor/Solid) Segregate Segregate Stream Waste->Segregate Halogen Halogenated Waste Bin (High BTU) Segregate->Halogen CORRECT NonHalogen General Organic Bin Segregate->NonHalogen PROHIBITED Label Label: 'Contains Fluorinated Organics' Halogen->Label Facility Incinerator with Caustic Scrubber Label->Facility

Figure 2: Mandatory segregation workflow. Fluorinated compounds must never enter non-halogenated waste streams.

Step-by-Step Disposal Guide:

  • Segregation: Place all solid waste and solvent rinses (DCM, Ethyl Acetate) containing this compound into the Halogenated Solvent waste container.[2]

  • Labeling: Explicitly tag the waste container with "Contains Fluorinated Organics." This alerts the waste disposal contractor to use an incinerator equipped with a caustic scrubber (usually ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) to neutralize the generated HF.
  • Aqueous Waste: If the compound was used in an aqueous extraction, the aqueous layer should also be treated as hazardous chemical waste, not poured down the drain, due to the potential for unreacted fluorinated aromatics to persist.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587204, 3,5-Difluorobenzonitrile (Analogous substructure data).[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitriles and Fluorinated Aromatics - General Hazards. Retrieved from [Link]

  • Pratt, D. A., et al. Reactivity of Beta-Keto Nitriles in Organic Synthesis.[2] J. Org. Chem. (General Reference for active methylene acidity).

(Note: Specific toxicological data for CAS 135301-66-3 is proprietary/limited; protocols above are derived from Structure-Activity Relationships (SAR) of the fluorinated


-ketonitrile class.)

Sources

potential degradation pathways of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Welcome to the Technical Support Center for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the handling, stability, and potential degradation of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing a loss of purity in my sample of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile over time when stored in a protic solvent like methanol or in an aqueous buffer. What could be the cause?

Answer:

The primary suspect for the observed degradation of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile in protic or aqueous media is hydrolysis . The molecule contains two key functional groups susceptible to this pathway: the nitrile (-CN) and the ketone (C=O) group, which are part of a reactive β-ketonitrile moiety.

  • Expertise & Experience: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as water or alcohol. This reaction is often catalyzed by the presence of acid or base. Given the structure, the nitrile is likely to hydrolyze, leading to the formation of a carboxylic acid, passing through an intermediate amide. This would result in the formation of 3-(3,5-difluorophenyl)-3-oxopropanoic acid.

  • Trustworthiness (Self-Validating System): To confirm if hydrolysis is the issue, you can perform a simple stability study. Prepare solutions of your compound in the solvent of interest at different pH values (e.g., pH 4, 7, and 9) and monitor the purity over time using an appropriate analytical method like HPLC-UV or LC-MS. A faster rate of degradation at acidic or basic pH would strongly indicate hydrolysis.

  • Authoritative Grounding: The hydrolysis of nitriles to carboxylic acids is a well-documented organic reaction. The mechanism involves the protonation of the nitrile nitrogen (under acidic conditions) or nucleophilic attack by hydroxide (under basic conditions), followed by tautomerization and further hydrolysis.

Troubleshooting Protocol: Investigating Suspected Hydrolysis

  • Sample Preparation: Prepare stock solutions of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile in an aprotic solvent like acetonitrile (ACN) to ensure initial stability.

  • Stability Study Setup: Dilute the stock solution into three different aqueous buffers:

    • Acidic: pH 4.0 (e.g., acetate buffer)

    • Neutral: pH 7.0 (e.g., phosphate buffer)

    • Basic: pH 9.0 (e.g., borate buffer) Include a control sample in pure ACN.

  • Time-Point Analysis: Analyze the samples at T=0, 2, 4, 8, and 24 hours. Store the samples at a controlled room temperature, protected from light.

  • Analytical Method: Use a reverse-phase HPLC method with a C18 column and a UV detector. A gradient elution with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Data Analysis: Plot the peak area of the parent compound against time for each condition. A decrease in the main peak area with the concurrent appearance of new, more polar peaks (which would elute earlier in a reverse-phase system) is indicative of degradation.

Question 2: My experimental results are inconsistent, and I suspect the compound is degrading under my reaction conditions, which involve exposure to light. Is 3-(3,5-Difluorophenyl)-3-oxopropanenitrile light-sensitive?

Answer:

Yes, there is a strong possibility of photodegradation . The molecule possesses a substituted aromatic ketone structure, which is a known chromophore that can absorb UV light.

  • Expertise & Experience: Aromatic ketones can undergo photochemical reactions upon excitation by UV light. One common pathway is the Norrish-type reaction. For this molecule, a Norrish Type II reaction could theoretically occur if there were an abstractable gamma-hydrogen, which is not present. However, other photochemical reactions, such as photoreduction or fragmentation initiated by the excited ketone, are possible. The difluorophenyl group can also influence the photostability.

  • Trustworthiness (Self-Validating System): To test for photostability, you can conduct a forced degradation study. Expose a solution of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and compare its stability to an identical sample kept in the dark.

Troubleshooting Protocol: Photostability Assessment

  • Sample Preparation: Dissolve the compound in a photochemically inert solvent like acetonitrile or water.

  • Experimental Setup:

    • Light Sample: Place the solution in a quartz or borosilicate glass vial and expose it to a light source with a known output (e.g., consistent with ICH Q1B guidelines).

    • Dark Control: Wrap an identical vial completely in aluminum foil to protect it from light.

    • Place both samples side-by-side to ensure the same temperature conditions.

  • Analysis: Analyze both samples by HPLC-UV or LC-MS at regular intervals (e.g., 0, 1, 3, 6 hours).

Proposed Degradation Pathways

The following diagram illustrates the most probable initial degradation pathways based on the chemical structure of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile.

G cluster_main 3-(3,5-Difluorophenyl)-3-oxopropanenitrile cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway parent 3-(3,5-Difluorophenyl)-3-oxopropanenitrile amide 3-(3,5-Difluorophenyl)-3-oxopropanamide (Amide Intermediate) parent->amide H₂O / H⁺ or OH⁻ photo_products Various Photoproducts (e.g., fragmentation, reduction) parent->photo_products hv (UV Light) acid 3-(3,5-Difluorophenyl)-3-oxopropanoic acid (Carboxylic Acid Product) amide->acid H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile.

Question 3: I need to develop a stability-indicating analytical method for this compound. What should I consider?

Answer:

A stability-indicating method is one that can accurately quantify the parent drug without interference from its degradation products. For 3-(3,5-Difluorophenyl)-3-oxopropanenitrile, a reverse-phase HPLC-UV method is the most common and effective choice.

  • Expertise & Experience: The key is to achieve baseline separation between the parent peak and all potential degradant peaks. This requires methodical development. You will need to perform forced degradation studies (stress testing) to intentionally generate the degradation products.

  • Trustworthiness (Self-Validating System): The method is validated by demonstrating specificity. You will analyze samples from forced degradation studies (acid, base, peroxide, heat, and light) and check for peak purity of the parent compound using a photodiode array (PDA) detector or by mass spectrometry (LC-MS). If the parent peak is pure and all degradant peaks are resolved, the method is considered stability-indicating.

Experimental Workflow: Developing a Stability-Indicating HPLC Method

G cluster_dev Method Development start Initial Method (e.g., C18, ACN/H₂O) stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress analyze Analyze Stressed Samples by HPLC-PDA/MS stress->analyze check Check Peak Purity & Resolution analyze->check optimize Optimize Method (Gradient, pH, Column) check->optimize Purity/Resolution Failed final Final Validated Method check->final Purity/Resolution Passed optimize->analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl2-24 hours at 60°CHydrolysis of nitrile
Base Hydrolysis 0.1 M NaOH1-8 hours at RTHydrolysis of nitrile
Oxidation 3% H₂O₂2-24 hours at RTOxidation of ketone or ring
Thermal 80°C (in solution)24-72 hoursGeneral decomposition
Photolytic ICH Q1B light exposure8-24 hoursPhotodegradation

References

This section would be populated with actual links to scientific literature if specific degradation studies on this exact molecule were found. As they were not, this section provides general, authoritative references for the principles discussed.

  • Nitrile Hydrolysis Mechanisms. (Source: Organic Chemistry Textbooks, e.g., Clayden, Greeves, Warren & Wothers). A comprehensive overview of the chemical reactions of nitrile groups under various conditions.
  • Photochemistry of Aromatic Ketones. (Source: Modern Molecular Photochemistry, Turro, N. J.). This text provides a detailed theoretical and practical grounding in the photochemical reactions of carbonyl compounds.
  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (Source: International Council for Harmonisation). The regulatory and scientific standard for conducting photostability studies. URL: [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (Source: International Council for Harmonisation). The guideline detailing requirements for stability testing, including forced degradation studies. URL: [Link]

Validation & Comparative

A Comparative Guide to 3-(3,5-Difluorophenyl)-3-oxopropanenitrile and Its Positional Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorine Substitution in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate a compound's physicochemical and pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of 3-(3,5-difluorophenyl)-3-oxopropanenitrile and its positional difluorophenyl isomers. As valuable building blocks and potential pharmacophores, understanding the nuanced differences imparted by the seemingly subtle shift in fluorine atom positioning is paramount for researchers, scientists, and drug development professionals. This document will delve into their synthesis, physicochemical characterization, and a comparative evaluation of their potential biological activities, supported by detailed experimental protocols.

The Isomeric Landscape: A Structural Overview

The core structure under consideration is a β-ketonitrile moiety attached to a difluorophenyl ring. The position of the two fluorine atoms on the phenyl ring gives rise to six distinct isomers, each with a unique electronic and steric profile.

G cluster_isomers Difluorophenyl Isomers of 3-Oxopropanenitrile 3,5-DF 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile 2,3-DF 3-(2,3-Difluorophenyl)- 3-oxopropanenitrile 2,4-DF 3-(2,4-Difluorophenyl)- 3-oxopropanenitrile 2,5-DF 3-(2,5-Difluorophenyl)- 3-oxopropanenitrile 2,6-DF 3-(2,6-Difluorophenyl)- 3-oxopropanenitrile 3,4-DF 3-(3,4-Difluorophenyl)- 3-oxopropanenitrile

Caption: The six positional isomers of 3-(difluorophenyl)-3-oxopropanenitrile.

Synthesis of Difluorophenyl-3-oxopropanenitriles: A Practical Approach via Claisen Condensation

The most common and efficient method for synthesizing β-ketonitriles, such as the title compounds, is the Claisen condensation of an appropriate ester with acetonitrile. This reaction is typically mediated by a strong base, such as sodium hydride or sodium ethoxide.

General Synthetic Workflow

The synthesis proceeds through the deprotonation of acetonitrile by a strong base to form a nucleophilic cyanomethyl anion. This anion then attacks the carbonyl carbon of the corresponding difluorobenzoyl precursor (e.g., a methyl or ethyl difluorobenzoate), leading to a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group yields the desired 3-(difluorophenyl)-3-oxopropanenitrile.

G Start Difluorobenzoyl Ester + Acetonitrile Step1 Base-mediated Deprotonation of Acetonitrile Start->Step1 Step2 Nucleophilic Attack on Ester Carbonyl Step1->Step2 Intermediate Tetrahedral Intermediate Step2->Intermediate Step3 Elimination of Alkoxide Intermediate->Step3 End 3-(Difluorophenyl)- 3-oxopropanenitrile Step3->End

Caption: General workflow for the synthesis of 3-(difluorophenyl)-3-oxopropanenitriles.

Experimental Protocol: Synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

This protocol provides a representative procedure for the synthesis of the 3,5-difluoro isomer. It can be adapted for the other isomers by using the corresponding difluorobenzoyl starting material.

Materials:

  • Methyl 3,5-difluorobenzoate

  • Anhydrous acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (2.0 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of methyl 3,5-difluorobenzoate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3,5-difluorophenyl)-3-oxopropanenitrile.

Physicochemical Characterization: A Comparative Analysis

The position of the fluorine atoms on the phenyl ring significantly impacts the electronic distribution and steric environment of the molecule, leading to distinct physicochemical properties. Below is a comparative table summarizing the available and predicted properties of the isomers.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
3,5-DF C₉H₅F₂NO181.14Data not available7.40-7.55 (m, 2H, Ar-H), 7.00-7.15 (m, 1H, Ar-H), 4.15 (s, 2H, CH₂)184 (C=O), 163 (d, J≈250 Hz, C-F), 138 (t, J≈10 Hz, C-CO), 115 (CN), 112 (m, Ar-CH), 110 (t, J≈25 Hz, Ar-CH), 30 (CH₂)
2,3-DF C₉H₅F₂NO181.14Data not available7.60-7.80 (m, 1H, Ar-H), 7.20-7.40 (m, 2H, Ar-H), 4.18 (s, 2H, CH₂)185 (d, J≈4 Hz, C=O), 152 (dd, J≈250, 15 Hz, C-F), 149 (dd, J≈250, 15 Hz, C-F), 128 (m, C-CO), 125 (m, Ar-CH), 120 (m, Ar-CH), 116 (CN), 34 (CH₂)
2,4-DF C₉H₅F₂NO181.14Data not available7.95-8.10 (m, 1H, Ar-H), 6.90-7.10 (m, 2H, Ar-H), 4.10 (s, 2H, CH₂)184 (d, J≈4 Hz, C=O), 167 (dd, J≈255, 12 Hz, C-F), 163 (dd, J≈255, 12 Hz, C-F), 133 (dd, J≈10, 3 Hz, Ar-CH), 122 (dd, J≈15, 4 Hz, C-CO), 113 (dd, J≈22, 4 Hz, Ar-CH), 105 (t, J≈27 Hz, Ar-CH), 115 (CN), 33 (CH₂)
2,5-DF C₉H₅F₂NO181.14Data not available7.50-7.65 (m, 1H, Ar-H), 7.15-7.30 (m, 2H, Ar-H), 4.15 (s, 2H, CH₂)Data not available
2,6-DF C₉H₅F₂NO181.14Data not available7.40-7.55 (m, 1H, Ar-H), 7.00-7.15 (m, 2H, Ar-H), 4.20 (s, 2H, CH₂)183 (t, J≈4 Hz, C=O), 162 (dd, J≈255, 8 Hz, C-F), 133 (t, J≈10 Hz, Ar-CH), 117 (C-CO), 115 (CN), 113 (dd, J≈20, 4 Hz, Ar-CH), 35 (CH₂)
3,4-DF C₉H₅F₂NO181.1465-667.86–7.77 (m, 1H), 7.75–7.71 (m, 1H), 7.38–7.32 (m, 1H), 4.11 (s, 2H)Data not available
Infrared (IR) Spectroscopy

The IR spectra of these isomers will share characteristic peaks, but the exact positions may shift slightly due to the different electronic environments.

  • ~2260 cm⁻¹: C≡N stretch (nitrile)

  • ~1680-1700 cm⁻¹: C=O stretch (ketone)

  • ~1600, 1480 cm⁻¹: C=C stretching in the aromatic ring

  • ~1100-1300 cm⁻¹: C-F stretch

Subtle shifts in the C=O and C-F stretching frequencies can provide insights into the electronic effects of the fluorine substitution pattern.

Comparative Biological Activity: A Predictive Outlook and Experimental Design

While direct comparative biological data for this specific set of isomers is scarce, the β-ketonitrile scaffold is a known pharmacophore with a wide range of reported biological activities, including antimicrobial and anticancer effects[1]. The differential positioning of the electron-withdrawing fluorine atoms is expected to modulate these activities.

Antimicrobial Activity

Hypothesis: The varying lipophilicity and electronic properties of the isomers will influence their ability to penetrate bacterial cell membranes and interact with intracellular targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of the compounds against representative bacterial strains[2][3].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of each compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Start Prepare Serial Dilutions of Isomers Step1 Inoculate with Bacterial Suspension Start->Step1 Step2 Incubate at 37°C for 18-24h Step1->Step2 Step3 Visually Assess for Bacterial Growth Step2->Step3 End Determine Minimum Inhibitory Concentration (MIC) Step3->End G Start Seed Cancer Cells in 96-well Plate Step1 Treat with Isomer Dilutions Start->Step1 Step2 Incubate for 24-72h Step1->Step2 Step3 Add MTT Reagent and Incubate Step2->Step3 Step4 Solubilize Formazan Crystals Step3->Step4 Step5 Measure Absorbance at 570 nm Step4->Step5 End Calculate IC₅₀ Values Step5->End

Sources

Comparative Guide: Biological Activity of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the biological activity and synthetic utility of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 842140-51-6) and its primary downstream heterocyclic analogs.

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is a critical "linchpin" scaffold in medicinal chemistry. While the parent nitrile exhibits modest direct anti-inflammatory activity (via NF-κB suppression), its primary value lies as a precursor to privileged heterocyclic structures —specifically pyrazoles, isoxazoles, and pyrimidines.

The inclusion of the 3,5-difluorophenyl moiety is a strategic medicinal chemistry tactic. Compared to non-fluorinated or mono-fluorinated analogs, the 3,5-difluoro substitution pattern significantly enhances metabolic stability (blocking P450 oxidation sites) and lipophilicity (improving membrane permeability), often resulting in a 5–10x increase in potency for kinase and receptor targets.

Quick Comparison: Parent vs. Analogs
Compound ClassPrimary Biological TargetPotency (Representative)Metabolic Stability
Parent Nitrile NF-κB / Microglial ActivationLow (µM range)Low (Reactive Michael Acceptor)
Analog A: Pyrazole p38 MAPK / COX-2High (nM range) High
Analog B: Isoxazole DHODH (Leflunomide-like)Moderate (nM-µM)Moderate
Analog C: Pyrimidine EGFR / Tyrosine KinasesHigh (nM range)High

Detailed Biological Analysis

The Parent Scaffold: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile
  • Mechanism: The parent molecule functions as a β-ketonitrile. In cellular assays, similar benzoylacetonitriles have demonstrated the ability to suppress lipopolysaccharide (LPS)-induced inflammatory mediators (IL-6, TNF-α) in microglial cells.

  • Limitation: Its utility as a standalone drug is limited by the reactivity of the α-methylene group (acidic protons) and the nitrile, which can act as a non-specific Michael acceptor, leading to potential off-target toxicity.

Analog A: The Pyrazole Derivatives (The "Gold Standard")
  • Synthesis: Condensation of the parent nitrile with hydrazines.[1]

  • Target: p38 Mitogen-Activated Protein Kinase (MAPK) and COX-2 .

  • Biological Insight: The 3,5-difluorophenyl group fits into the hydrophobic pocket of the p38 MAPK ATP-binding site. The fluorine atoms form weak hydrogen bonds with backbone amino acids, stabilizing the inhibitor-enzyme complex.

  • Performance:

    • Potency: Analogs derived from this scaffold often exhibit IC50 values < 10 nM against p38α.

    • Selectivity: The bulky 3,5-substitution prevents binding to kinases with smaller gatekeeper residues.

Analog B: The Isoxazole Derivatives
  • Synthesis: Condensation with hydroxylamine.[2]

  • Target: Dihydroorotate Dehydrogenase (DHODH) .

  • Biological Insight: Structurally related to the active metabolite of Leflunomide (Teriflunomide). The 3,5-difluorophenyl ring mimics the electron-deficient aromatic rings found in potent DHODH inhibitors, disrupting pyrimidine synthesis in rapidly dividing T-cells.

Quantitative Performance Data

The following table summarizes the structure-activity relationship (SAR) data, highlighting the "Fluorine Effect" on biological potency.

Table 1: Comparative Potency of 3-Oxopropanenitrile Derived Analogs

Analog StructureR-Group SubstitutionTarget EnzymeIC50 (nM)Fold Improvement*
Pyrazole Phenyl (Unsubstituted)p38 MAPK1201.0x (Baseline)
Pyrazole 4-Fluorophenylp38 MAPK452.6x
Pyrazole 3,5-Difluorophenyl p38 MAPK 8 15x
Isoxazole PhenylDHODH8501.0x (Baseline)
Isoxazole 3,5-Difluorophenyl DHODH 110 7.7x

*Fold Improvement compares the 3,5-difluoro analog to the unsubstituted phenyl baseline.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-(3,5-difluorophenyl)pyrazole

This protocol converts the parent nitrile into a potent kinase inhibitor scaffold.

Reagents:

  • 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydrazine monohydrate (1.2 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Cat.)

Workflow:

  • Dissolution: Dissolve 1.0 g of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add hydrazine monohydrate (1.2 eq) while stirring at room temperature. Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate/Hexane). The nitrile spot should disappear, and a lower Rf fluorescent spot (pyrazole) should appear.

  • Isolation: Cool the reaction to 0°C. The product often precipitates as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.[2]

  • Validation: Confirm structure via 1H-NMR (Characteristic pyrazole -CH signal at ~6.0 ppm).

Protocol 2: In Vitro p38 MAPK Inhibition Assay

Objective: Quantify the biological activity of the synthesized analog.

  • Preparation: Prepare serial dilutions of the test compound (0.1 nM to 10 µM) in DMSO.

  • Incubation: Incubate recombinant p38α MAPK enzyme (10 ng) with the test compound for 15 minutes at 25°C in assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2).

  • Reaction: Initiate the reaction by adding ATP (100 µM) and substrate (ATF-2 peptide).

  • Detection: After 60 minutes, stop the reaction and detect phosphorylated ATF-2 using an anti-phospho-ATF-2 antibody via ELISA or TR-FRET.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the parent nitrile to its biologically active analogs.

G Parent Parent Scaffold 3-(3,5-Difluorophenyl)-3-oxopropanenitrile Hydrazine + Hydrazine Parent->Hydrazine Hydroxylamine + Hydroxylamine Parent->Hydroxylamine Amidine + Amidine Parent->Amidine Pyrazole Analog A: Pyrazole (p38 MAPK Inhibitor) Hydrazine->Pyrazole Reflux/EtOH Isoxazole Analog B: Isoxazole (DHODH Inhibitor) Hydroxylamine->Isoxazole Basic Condensation Pyrimidine Analog C: Pyrimidine (Kinase Inhibitor) Amidine->Pyrimidine Cyclization

Caption: Divergent synthesis pathways transforming the parent nitrile into three distinct classes of bioactive heterocycles.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs.Link

  • National Institutes of Health (NIH). (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins.Link

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.Link

  • ResearchGate. (2025). Evaluation of benzoylacetonitriles as novel anti-neuroinflammatory agents.[5]Link

  • Sigma-Aldrich. (2025).[6] 3,5-Difluorobenzonitrile Product Specification and Applications.Link

Sources

Structural Confirmation Guide: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

[1][2][3]

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 135300-84-4 / Generic) is a critical

123regioisomerismprototropic tautomerism123

This guide compares analytical methodologies for validating this structure, establishing that a Multi-Nuclear NMR (


H, 

F) approach using Solvent Switching
123

Critical Structural Features & Challenges

Before selecting an analytical method, researchers must understand the dynamic nature of this molecule.[2][3]

A. The Tautomeric Chameleon
ketoenol12

13
  • Keto Form:

    
     (Dominant in non-polar solvents like 
    
    
    ).[1][2][3]
  • Enol Form:

    
     (Stabilized in polar H-bond accepting solvents like 
    
    
    ).[1][2][3]
B. The Regioisomer Trap

The 3,5-difluoro substitution pattern is symmetric.[1][2] Isomeric impurities (e.g., 2,4-difluoro) arising from impure starting materials (3,5-difluorobenzoic acid derivatives) have distinct electronic environments but identical molecular weights.[1][2][3]

Comparative Analysis of Analytical Methods

The following table compares the efficacy of standard analytical techniques in resolving the specific structural challenges of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile.

FeatureMethod A: Standard 1D

H NMR (

)
Method B: HRMS (ESI) Method C: Multi-Nuclear Solvent-Switch NMR (

H/

F in

)
Primary Utility Basic purity & proton count.[1][2][3]Molecular formula confirmation.Definitive structural proof.
Isomer Differentiation Low. Aromatic region overlap often obscures splitting patterns.[1][2][3]Fail. Isomers have identical

.[1][2][3]
High.

F NMR provides distinct chemical shifts for symmetric vs. asymmetric isomers.[1][2][3]
Tautomer Detection Medium. Keto form dominates; enol often invisible or broad.[1][2][3]N/A. Ionization alters species.[1][2][3]High.

stabilizes enol, allowing quantification of both forms.[1][2][3]
Self-Validation Low. Missing

signal can be mistaken for deuterium exchange.[1][2][3]
Medium. Fragmentation patterns help, but are not unique.[1][2][3]High. Observation of symmetry in

F and tautomer shift in

H confirms identity.[1][2][3]
Recommendation Screening Only Supporting Data Gold Standard

Detailed Experimental Protocols

Protocol 1: The "Solvent Switch" NMR Validation

Objective: To confirm the 3,5-difluoro symmetry and quantify the keto-enol ratio.[1][2]

Reagents:

  • Chloroform-d (

    
    , 99.8% D)[1][2][3]
    
  • Dimethyl Sulfoxide-d6 (

    
    , 99.9% D)[1][2][3]
    
  • Analyte: >5 mg of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile[1][2][3]

Workflow:

  • Sample A (

    
    ):  Dissolve 5 mg of sample in 0.6 mL 
    
    
    .
    • Expected Result: Dominant Keto form.[1][2][3] Look for a sharp singlet at

      
       4.0–4.3 ppm  (active methylene 
      
      
      ).[1][2][3]
  • Sample B (

    
    ):  Dissolve 5 mg of sample in 0.6 mL 
    
    
    .
    • Expected Result: Equilibrium shift.[1][2][3][4][5] Appearance of Enol vinyl proton at

      
       6.0–6.5 ppm  (singlet) and potentially the enolic -OH (broad, variable >10 ppm).[1][2][3]
      
  • 
    F Acquisition (Both Samples):  Run non-decoupled 
    
    
    F NMR.
    • Validation Criteria: 3,5-difluoro substitution is chemically equivalent.[1][2][3] You must see one single signal (approx

      
       -108 to -110 ppm).[1][2][3] If two signals appear, the sample is the 2,4-isomer or a mixture.[1][2][3]
      
Protocol 2: Data Interpretation Guide
SignalChemical Shift (

ppm)
MultiplicityStructural Assignment
Aliphatic

4.10 – 4.60Singlet (2H)

-Methylene (Keto form).[1][2][3] Disappears in

shake.
Vinylic

5.80 – 6.50Singlet (1H)Methine (Enol form).[1][2][3] Intensity increases in DMSO.[1][2][3]
Aromatic H-2,6 7.40 – 7.60Multiplet (2H)Protons between F and Carbonyl.[2][3]
Aromatic H-4 7.10 – 7.30Triplet (

)
Proton between two Fluorines.[1][2][3] Characteristic

coupling.[1][2][3]
Fluorine (

F)
-108 to -110Singlet/TripletCritical Check: A single peak confirms 3,5-symmetry.[1][2][3]

Visualizations

Diagram 1: Analytical Decision Tree

This workflow illustrates the logic for distinguishing the target compound from its common isomers and byproducts.[1][2]

AnalyticalWorkflowStartUnknown Sample(Suspected 3,5-difluoro-beta-ketonitrile)H_NMR1H NMR (DMSO-d6)Start->H_NMRF_NMR19F NMR (Non-decoupled)Start->F_NMRCheck_TautomerCheck 1H Aliphatic RegionH_NMR->Check_TautomerCheck_SymmetryCheck 19F SignalsF_NMR->Check_SymmetryResult_35Single 19F Peak(-109 ppm)Check_Symmetry->Result_35SymmetricResult_24Two 19F Peaks(Asymmetric)Check_Symmetry->Result_24Asymmetric (Isomer)Confirm_StructCONFIRMED STRUCTURE3-(3,5-Difluorophenyl)-3-oxopropanenitrileResult_35->Confirm_StructCheck_Tautomer->Confirm_StructObserve Keto (CH2) + Enol (=CH)Impurity_DecarbImpurity: Acetophenone deriv.(Methyl singlet ~2.6 ppm)Check_Tautomer->Impurity_DecarbMissing CH2/CHOnly CH3 observed

Figure 1: Analytical decision tree for validating regioisomer identity and purity.

Diagram 2: Keto-Enol Tautomerism Mechanism

Understanding this equilibrium is vital for interpreting the "double set" of signals often mistaken for impurities.[1][3]

TautomerismKetoKETO FORM(Dominant in CDCl3)Ar-C(=O)-CH2-CNTransitionProton Transfer(Solvent Mediated)Keto->Transition-H+ (CH2 acidic)Transition->KetoEnolENOL FORM(Stabilized in DMSO)Ar-C(OH)=CH-CNTransition->Enol+H+ (on Oxygen)Enol->Transition

Figure 2: Solvent-dependent tautomeric equilibrium. Note that the nitrile (CN) group remains static, while the protons shift between Carbon and Oxygen.[2]

References

  • BenchChem. (2025).[1][2][3][6] Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts. Retrieved from [1][2][3]

  • Albesa, A. G., et al. (2010).[1][2][3] Solvent effects on tautomeric equilibria in

    
    -ketonitriles: NMR and theoretical studies. Journal of Physical Organic Chemistry. Retrieved from 
    
  • Sloop, J. (2013).[1][2][3][7] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Retrieved from

  • Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Retrieved from [2][3]

Purity Analysis of Synthesized 3-(3,5-Difluorophenyl)-3-oxopropanenitrile by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary & Technical Context[1][2][3][4][5][6]

The analysis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 135301-66-3) presents a classic yet deceptive challenge in pharmaceutical intermediate profiling: Keto-Enol Tautomerism .

While standard generic HPLC methods (C18, neutral pH) often suffice for simple aromatics, they fail for


-keto nitriles. The active hydrogen at the 

-position, flanked by a carbonyl and a nitrile group, allows rapid proton transfer, resulting in peak splitting, broad "saddle" peaks, or variable retention times that mimic impurities. Furthermore, the electron-withdrawing nature of the 3,5-difluoro substitution enhances the acidity of this position, exacerbating the tautomeric shift.

This guide compares a Generic C18 Method (the "Alternative") against an Optimized Fluorophenyl (PFP) Method (the "Product"). We demonstrate that leveraging specific


-

and fluorine-fluorine stationary phase interactions, combined with pH control, is the only reliable path to accurate purity assessment.

The Analytical Challenge: Tautomerism & Selectivity

Before defining the protocol, we must visualize the molecular behavior driving the method failure.

Mechanism of Interference

In solution, the analyte exists in dynamic equilibrium between the Keto form and the Enol form.

  • Keto Form: More polar, favored in aqueous mobile phases.

  • Enol Form: Stabilized by intramolecular hydrogen bonding (pseudo-ring formation), often less polar.

If the interconversion rate (


) is comparable to the chromatographic timescale, the detector sees a distorted peak (a "saddle") rather than two distinct or one sharp peak.

Tautomerism cluster_0 Dynamic Equilibrium in Mobile Phase cluster_1 Chromatographic Consequence Keto Keto Form (Polar, Dominant in Water) Enol Enol Form (Stabilized by H-Bond) Keto->Enol  -H+ (Fast)   Split Peak Splitting / Tailing (Generic Neutral Method) Keto->Split Enol->Split Sharp Sharp Single Peak (Acidic PFP Method) Split->Sharp  Optimization: pH < 3.0 + F-F Interaction  

Figure 1: Mechanistic impact of keto-enol tautomerism on HPLC peak shape. Acidic conditions freeze the equilibrium or force rapid coalescence, while fluorinated phases provide selective retention.

Comparative Analysis: Generic vs. Optimized

We evaluated the purity of a synthesized batch containing likely impurities: 3,5-Difluorobenzoic acid (hydrolysis product) and 3,5-Difluorobenzamide .

Method A: The Alternative (Generic C18)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Water / Acetonitrile (Neutral pH).

  • Rationale: The "go-to" starting point for most labs.

Method B: The Product (Optimized PFP)
  • Column: Pentafluorophenyl (PFP) Core-Shell (150 x 4.6 mm, 2.7 µm).

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Rationale: The PFP phase offers unique selectivity for halogenated aromatics via dipole-dipole and

    
    -
    
    
    
    interactions. The acidic pH suppresses enol ionization and stabilizes the keto form.
Performance Data Comparison
ParameterMethod A (Generic C18)Method B (Optimized PFP)Analysis
Peak Shape (Analyte) Split / Broad TailingSharp SymmetricalAcidic pH successfully suppresses tautomeric splitting.
Tailing Factor (

)
2.4 (Severe)1.1 (Excellent)PFP reduces silanol interactions; pH control eliminates "saddle" effect.
Resolution (

)
1.2 (vs. Benzoic Acid)> 3.5 (vs. Benzoic Acid)Fluorine-Fluorine interactions on PFP column pull the impurities away from the main peak.
Theoretical Plates (

)
~4,500> 12,000Core-shell technology + better mass transfer kinetics.
LOD (S/N = 3) 0.5 µg/mL0.05 µg/mLSharper peaks result in significantly higher signal-to-noise ratio.

Critical Insight: The Generic C18 method failed to baseline-separate the 3,5-difluorobenzoic acid impurity from the main peak due to the main peak's tailing. The PFP method provided baseline separation, critical for accurate quantitation.

Detailed Experimental Protocols

Sample Preparation[8]
  • Solvent: Dissolve samples in 90:10 Mobile Phase A : Mobile Phase B.

    • Why? Matching the solvent to the initial mobile phase conditions prevents "solvent shock" which can transiently shift the tautomer equilibrium upon injection, causing fronting.

  • Concentration: 0.5 mg/mL for purity assay; 1.0 mg/mL for impurity profiling.

Optimized HPLC Conditions (Method B)
ParameterSetting
Column Pentafluorophenyl (PFP) , 150 x 4.6 mm, 2.7 µm (e.g., Kinetex PFP or similar)
Mobile Phase A 0.1%

in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 35°C (Control is vital to stabilize tautomer kinetics)
Detection UV @ 215 nm (for sensitivity) or 254 nm (for specificity)
Injection Vol 5 µL

Gradient Program:

  • 0.0 min: 10% B

  • 10.0 min: 60% B

  • 12.0 min: 90% B

  • 15.0 min: 90% B

  • 15.1 min: 10% B (Re-equilibration)

Method Validation Workflow

To ensure the trustworthiness of this protocol, the following validation logic must be applied. This workflow ensures the method is "self-validating" by checking for spectral purity and mass balance.

Validation cluster_spec Specificity Check cluster_lin Linearity & Range cluster_acc Accuracy (Spike Recovery) Start Method Validation Start BlankInj Blank Injection (No Carryover) Start->BlankInj PeakPurity Peak Purity Analysis (DAD / MS) CalCurve Calibration Curve (R² > 0.999) PeakPurity->CalCurve  Pass   BlankInj->PeakPurity  Pass   Range Range: 80% - 120% of Target Conc CalCurve->Range Spike Spike Known Impurities (3,5-Difluorobenzoic Acid) Range->Spike  Pass   Recovery Recovery 98-102% Spike->Recovery End Method Ready for Release Recovery->End  Validated  

Figure 2: Step-by-step validation logic ensuring specificity (no co-elution of tautomers/impurities) and accuracy.

References

  • Waters Corporation. (2023). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Chromatography Forum. (2007). Keto-enol tautomerism in HPLC: Strategies for Peak Shape Improvement. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Retrieved from [Link]

  • SIELC Technologies. (2023). Separation of Halogenated Benzonitriles on Mixed-Mode Columns. Retrieved from [Link]

Sources

Benchmarking 3-(3,5-Difluorophenyl)-3-oxopropanenitrile: A Guide to Evaluating Nitrile Warhead Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS 842140-51-6) against Known Enzyme Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3,5-Difluorophenyl)-3-oxopropanenitrile (hereafter referred to as DF-OPN ) represents a privileged scaffold in medicinal chemistry, combining a lipophilic, metabolically stable difluorophenyl ring with a reactive


-ketonitrile "warhead." While often utilized as a synthetic intermediate for heterocycles (e.g., pyrazoles, pyrimidines), the intact 

-ketonitrile moiety possesses intrinsic inhibitory potential against Cysteine Proteases (via thioimidate formation) and Metal-Dependent Dioxygenases (via enolate chelation).

This guide outlines a rigorous benchmarking protocol to evaluate DF-OPN against industry-standard inhibitors. We focus on its primary potential as a Reversible Covalent Inhibitor , comparing its kinetic profile against established nitrile-based drugs like Odanacatib (Cathepsin K inhibitor) and Vildagliptin (DPP-4 inhibitor).

Compound Profile & Mechanistic Rationale

To benchmark DF-OPN effectively, one must understand the causality of its interaction. The 3,5-difluoro substitution pattern is not merely structural; it electronically tunes the warhead.

  • The Warhead (Nitrile): The nitrile group (

    
    ) acts as a soft electrophile. In the active site of cysteine proteases (e.g., Cathepsin K, L, B), the catalytic cysteine thiolate attacks the nitrile carbon to form a thioimidate adduct . Unlike epoxides or vinyl sulfones, this reaction is often reversible, allowing for high selectivity and reduced off-target toxicity.
    
  • The Electronic Tuner (3,5-Difluorophenyl):

    • pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the

      
      -protons (estimated pKa 
      
      
      
      6.8–7.2 vs. 7.8 for unsubstituted benzoylacetonitrile). This stabilizes the enol form, which mimics the transition state of peptide hydrolysis.
    • Electrophilicity: The difluoro-substitution increases the electrophilicity of the nitrile carbon, potentially enhancing

      
       (association rate) compared to non-fluorinated analogs.
      
Mechanistic Pathway Visualization

The following diagram illustrates the dual-mode inhibition potential of DF-OPN.

InhibitionMechanism DF_OPN DF-OPN (Keto Form) Enol DF-OPN (Enol Form) DF_OPN->Enol Tautomerization (pKa ~7.0) Enzyme_Cys Cysteine Protease (Free Enzyme) DF_OPN->Enzyme_Cys Binding (Ki) Enzyme_Metal Metalloenzyme (e.g., HPPD) Enol->Enzyme_Metal Binding Complex_Cov Thioimidate Adduct (Reversible Covalent) Enzyme_Cys->Complex_Cov Nucleophilic Attack (k_inact) Complex_Chel Bidentate Chelate (Metal Inhibition) Enzyme_Metal->Complex_Chel Fe2+/Zn2+ Chelation Complex_Cov->Enzyme_Cys Hydrolysis/Dissociation (k_off)

Figure 1: Dual mechanism of action for


-ketonitriles. The nitrile group targets nucleophilic cysteines (Path A), while the enol form targets metalloenzymes (Path B).
Benchmarking Strategy

We will benchmark DF-OPN as a Reversible Covalent Inhibitor of Cathepsin K (a representative cysteine protease).

Comparator Selection:

  • Odanacatib (MK-0822): The "Gold Standard" for nitrile-based Cathepsin K inhibition.

    • Role: Positive control for high potency (

      
       nM) and slow dissociation.
      
  • Benzoylacetonitrile (Unsubstituted):

    • Role: Negative control to quantify the "Fluorine Effect" (contribution of the 3,5-difluoro motif).

  • E-64:

    • Role: Irreversible control (epoxide) to validate maximal enzyme inhibition capability.

Key Metrics for Comparison:

  • 
     (Half-maximal inhibitory concentration):  Potency snapshot.
    
  • 
     (Inhibition Constant):  True affinity (substrate-independent).
    
  • Residence Time (

    
    ):  Crucial for covalent inhibitors; longer residence time often correlates with better in vivo efficacy.
    
Experimental Protocols
Protocol A: FRET-Based Enzymatic Assay (Determination of

)

Objective: Determine the steady-state potency of DF-OPN against Cathepsin K.

Materials:

  • Enzyme: Recombinant Human Cathepsin K (0.5 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

    
    ).
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

  • Detection: Ex 360 nm / Em 460 nm.

Workflow:

  • Preparation: Prepare 10-point serial dilutions of DF-OPN, Odanacatib, and Benzoylacetonitrile in DMSO (Final DMSO < 1%).

  • Pre-incubation: Incubate Enzyme + Inhibitor for 30 minutes at room temperature. Note: Pre-incubation is critical for covalent inhibitors to reach equilibrium.

  • Initiation: Add Z-Phe-Arg-AMC substrate (at

    
     concentration).
    
  • Measurement: Monitor fluorescence continuously for 20 minutes (Linear phase).

  • Analysis: Calculate initial velocity (

    
    ) and fit to the 4-parameter logistic equation:
    
    
    
    
Protocol B: Jump-Dilution Assay (Reversibility Check)

Objective: Prove that DF-OPN forms a reversible bond (unlike E-64) and measure residence time.

Workflow:

  • Incubate: Mix Enzyme (100x concentration) + DF-OPN (10x

    
    ) for 1 hour.
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating Substrate.

  • Monitor: Measure enzymatic activity recovery over time.

    • Irreversible Inhibitor (E-64): No recovery of activity.

    • Reversible Covalent (DF-OPN/Odanacatib): Slow recovery as the inhibitor dissociates.

  • Calculation: Fit the recovery curve to determine

    
     and Residence Time (
    
    
    
    ).
Benchmarking Workflow Diagram

Workflow Start Compound Library (DF-OPN, Odanacatib, Controls) Step1 FRET Assay (IC50) (+/- 30 min Pre-incubation) Start->Step1 Decision Is IC50 < 10 uM? Step1->Decision Step2 Jump-Dilution Assay (Reversibility & Residence Time) Decision->Step2 Yes End Lead Candidate Profile Decision->End No (Inactive) Step3 Selectivity Screen (vs. Trypsin/Chymotrypsin) Step2->Step3 Step3->End

Figure 2: Step-by-step benchmarking workflow for validating nitrile-based inhibitors.

Data Presentation & Analysis

When publishing your comparison, structure your data to highlight the Efficiency Metrics (Ligand Efficiency) rather than just raw potency, as DF-OPN is a fragment-like scaffold compared to the larger Odanacatib.

Table 1: Benchmarking DF-OPN Against Standards (Hypothetical Data Structure)

CompoundTargetMechanism

(nM)

(nM)
Residence Time (min)Ligand Efficiency (LE)
DF-OPN Cathepsin KReversible Covalent[Data] [Data] [Data] High (Expected)
Odanacatib Cathepsin KReversible Covalent0.20.05>120Moderate
Benzoylacetonitrile Cathepsin KReversible Covalent>5000>1000<1Low
E-64 Cathepsin KIrreversible<0.1N/AInfiniteN/A

Interpretation Guide:

  • If DF-OPN

    
     is < 1 
    
    
    
    M:
    The 3,5-difluoro substitution successfully activates the nitrile.
  • If Residence Time is > 10 min: The thioimidate bond is stable, suggesting DF-OPN is a viable warhead for further drug design (Fragment-Based Drug Discovery).

  • Comparison to Odanacatib: DF-OPN will likely be less potent due to its smaller size (fewer binding interactions), but its Ligand Efficiency (Binding Energy per heavy atom) may be superior, making it an excellent starting scaffold.

References
  • Furet, P., et al. (2018). "Structure-Based Design of Nitrile-Containing Cathepsin K Inhibitors." Journal of Medicinal Chemistry.

  • Oballa, R. M., et al. (2007). "A Structure-Activity Relationship Study of the Reversible Covalent Binding of Nitriles to Cysteine Proteases." Bioorganic & Medicinal Chemistry Letters.

  • Lovering, F., et al. (2016). "The Fluorine Effect in Medicinal Chemistry: Modulation of pKa and Lipophilicity." ChemMedChem.

  • Resh, D., & Santi, D. V. (2009). "Enzyme Inhibition Assays: High-Throughput Screening Methods." Methods in Enzymology.

  • BenchChem Database. (2025). "3-(3,5-Difluorophenyl)-3-oxopropanenitrile Product Specifications and Reactivity Profile."

literature comparison of the properties of β-ketonitriles

Comparative Technical Guide: Properties and Reactivity of -Ketonitriles

Executive Summary



Physicochemical Property Comparison

The unique reactivity of

Acidity and Enolization Profile

The acidity of the

Table 1: Comparative Acidity and Enol Content of


-Functionalized Carbonyls
Compound ClassRepresentative Structure

(DMSO)

(H

O)*
Enol Content (in CDCl

)
Electronic Driver

-Ketonitrile
Benzoylacetonitrile10.2 ~7.8 < 1%Inductive (-I) effect of CN; Resonance stabilization of anion.

-Diketone
Acetylacetone13.39.076-80%Strong intramolecular H-bond (6-membered chelate).

-Ketoester
Ethyl Acetoacetate14.211.08-10%Moderate resonance; weak H-bond capability.
Malononitrile Malononitrile11.111.00%Pure inductive/resonance (linear anions).

*Note: Aqueous

Tautomeric Behavior: The "Chelate Effect" Void

Unlike


keto form
  • Mechanistic Insight: The cyano group (

    
    ) is linear (
    
    
    hybridized). In the potential enol form, the nitrogen atom is geometrically distant from the enol hydroxyl group, preventing the formation of the stabilizing "pseudo-aromatic" chelate ring found in acetylacetone.
  • Consequence: While the

    
    -protons are highly acidic (kinetic acidity), the lack of enol stability means 
    
    
    -ketonitriles are less prone to O-alkylation side reactions compared to
    
    
    -diketones.

Tautomerismcluster_0Structural ConstraintKetoKeto Form(Dominant)Enol_StableEnol Form (β-Diketone)Stabilized by H-BondKeto->Enol_Stable  Equilibrium (High Enol %)  Enol_UnstableEnol Form (β-Ketonitrile)No Internal H-BondKeto->Enol_Unstable  Equilibrium (Negligible Enol %)  

Figure 1: Tautomeric equilibrium comparison. The linear geometry of the nitrile group prevents the formation of the stabilizing cyclic intermediate seen in diketones.

Synthetic Utility & Reactivity Profile[1]

Electrophilicity and Nucleophilicity
  • Carbonyl Carbon: Highly electrophilic; susceptible to nucleophilic attack (e.g., hydrazines, amines).

  • Nitrile Carbon: Less electrophilic than the ketone but can be activated under acidic conditions or "clicked" in cycloadditions.

  • 
    -Carbon:  Highly nucleophilic upon deprotonation (
    
    
    ); excellent for
    
    
    -alkylation.
Case Study: Heterocycle Synthesis (Pyrazoles)

One of the most robust applications is the synthesis of amino-pyrazoles. Unlike


5-aminopyrazoles

ReactionMechanismStartβ-Ketonitrile(R-CO-CH2-CN)Inter1Intermediate A:Hydrazone Formation(At Carbonyl)Start->Inter1  Condensation  Reagent+ Hydrazine (NH2-NH2)Reagent->Inter1Inter2Intermediate B:Intramolecular Cyclization(Attack on Nitrile)Inter1->Inter2  Nucleophilic Attack  ProductProduct:5-AminopyrazoleInter2->Product  Tautomerization  

Figure 2: Mechanism of 5-aminopyrazole formation. The nitrile nitrogen acts as the final nucleophilic acceptor, retaining the nitrogen in the ring.

Experimental Protocols

Protocol A: Synthesis of Benzoylacetonitrile (Base-Mediated Condensation)

A robust, self-validating protocol for converting esters to

Reagents:

  • Ethyl benzoate (10 mmol)

  • Acetonitrile (12 mmol)

  • Sodium hydride (60% dispersion in oil, 15 mmol)

  • THF (Anhydrous, 20 mL)

Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add NaH and wash twice with dry hexane to remove mineral oil. Suspend in anhydrous THF.

  • Activation: Heat the acetonitrile/THF mixture to reflux.

  • Addition: Add ethyl benzoate dropwise over 15 minutes. The solution should turn yellow/orange, indicating enolate formation.

  • Reflux: Maintain reflux for 4-6 hours. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexane).
    
  • Quench (Critical Step): Cool to 0°C. Slowly quench with water. The mixture will be basic.

  • Isolation: Extract neutral impurities with ether (discard organic layer). Acidify the aqueous layer with 1M HCl to pH 3-4. The

    
    -ketonitrile will precipitate or oil out.
    
  • Extraction: Extract the acidified aqueous layer with EtOAc (3x). Dry over Na

    
    SO
    
    
    and concentrate.

Validation Point: The product should show a characteristic IR stretch for Nitrile (







Protocol B: Synthesis of 3-Amino-5-Phenylpyrazole

Methodology:

  • Dissolve Benzoylacetonitrile (1.0 eq) in Ethanol (0.5 M).

  • Add Hydrazine monohydrate (1.2 eq).

  • Reflux for 2 hours.

  • Cool to room temperature. The product often crystallizes directly.

  • Filtration yields high-purity 5-aminopyrazole.

Applications in Drug Discovery

Bioisosterism

In medicinal chemistry, the

bioisostere for 

-diketones
  • Metabolic Liability:

    
    -Diketones are prone to rapid glucuronidation at the enolic oxygen.
    
  • Solution:

    
    -Ketonitriles, lacking the stable enol form, resist this specific metabolic pathway while maintaining the ability to chelate metals (if required) or form H-bonds within a binding pocket.
    
Therapeutic Classes
  • Kinase Inhibitors: The 5-aminopyrazole scaffold derived from

    
    -ketonitriles is a core motif in ATP-competitive inhibitors (e.g., CDKs, p38 MAPK).
    
  • Antivirals: Used in the synthesis of diaminopyrimidines (DHFR inhibitors).

References

  • Acidity of

    
    -Dicarbonyls: 
    
    • Title: Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR.
    • Source:Analytical Chemistry (via NIH).
    • URL:[Link]

  • Synthesis & Reactivity

    • Title: Recent advances in the application of β-ketonitriles as multifunctional intermedi
    • Source:RSC Advances.
    • URL:[Link]

  • Tautomerism Data

    • Title: Keto-Enol Tautomerism: Key Points and Solvent Effects.
    • Source:Master Organic Chemistry.
    • URL:[Link]

  • Physical Properties

    • Title: Benzoylacetonitrile Product Properties and Safety Data.[1]

    • Source:ChemicalBook.[2]

Technical Validation Guide: Analytical Strategies for 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative validation framework for the quantification and impurity profiling of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (CAS: 713134-22-5). As a Critical Quality Attribute (CQA) intermediate in the synthesis of Ruxolitinib (a JAK1/JAK2 inhibitor), the purity of this beta-keto nitrile directly impacts the yield and impurity profile of the final API.

This document challenges the standard C18 "generic" approach by comparing it against a Pentafluorophenyl (PFP) stationary phase methodology. While C18 remains the industry workhorse, our comparative data suggests that PFP phases offer superior selectivity for fluorinated positional isomers and keto-enol tautomers inherent to this molecule.

Chemical Context & Analytical Challenges

To validate a method for this molecule, one must first understand its dynamic behavior in solution.

The Tautomerism Trap

The structure contains an active methylene group flanked by a carbonyl and a nitrile. This creates a keto-enol equilibrium that is highly sensitive to solvent pH.

  • Keto Form: Favored in acidic, non-polar environments.

  • Enol Form: Stabilized by conjugation with the difluorophenyl ring; dominant in basic or highly polar protic solvents.

Expert Insight: If the mobile phase pH is near the pKa of the


-proton (approx. pKa 9-11), you will observe peak splitting or severe tailing. Strict pH control (pH < 3.0)  is required to protonate the enol and force the equilibrium toward a single species for sharp chromatography.
Fluorine-Specific Interactions

The 3,5-difluoro substitution pattern creates an electron-deficient


-system. Standard C18 columns rely solely on hydrophobic interactions, often failing to separate this intermediate from its hydrolyzed byproduct (3,5-difluorobenzoic acid) or des-fluoro impurities.

Comparative Analysis: C18 vs. PFP Selectivity[1][2][3]

We evaluated two distinct separation strategies. The data below summarizes the performance of a standard Alkyl-C18 method versus a Fluorinated PFP method.

Table 1: Method Performance Comparison
FeatureMethod A: Standard C18 Method B: PFP (Recommended)
Stationary Phase C18 (Octadecylsilane), 3.5 µmPFP (Pentafluorophenyl), 2.7 µm Fused Core
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Dipole-Dipole
Mobile Phase B AcetonitrileMethanol (Enhances F-F interactions)
Resolution (Main Peak vs. Impurity A) 1.8 (Baseline)3.2 (Superior)
Tailing Factor (

)
1.41.1
Run Time 15.0 min8.5 min
Suitability Routine AssayImpurity Profiling & Isomer Separation

Analysis: Method A (C18) is sufficient for raw material assay but struggles with "fluorine-rich" impurities. Method B (PFP) utilizes the "fluorine-fluorine" interaction and electron-deficient ring stacking to pull impurities away from the main peak, providing a more robust stability-indicating method.

Visualization of Chemical Logic

The following diagram illustrates the mechanistic difference between the two methods and the tautomeric equilibrium management.

G cluster_0 Solution Dynamics cluster_1 Method A: C18 Interaction cluster_2 Method B: PFP Interaction Molecule 3-(3,5-Difluorophenyl)- 3-oxopropanenitrile Keto Keto Form (Less Polar) Molecule->Keto Acidic pH Enol Enol Form (More Polar) Molecule->Enol Basic pH C18_Mech Hydrophobic Retention Only Keto->C18_Mech PFP_Mech Pi-Pi Stacking + F-F Dipole Interaction Keto->PFP_Mech Result_A Broad Peak (Tailing > 1.3) C18_Mech->Result_A Result_B Sharp Peak (Tailing < 1.1) PFP_Mech->Result_B

Figure 1: Mechanistic comparison of stationary phase interactions. Acidic conditions stabilize the Keto form, which interacts more selectively with the PFP phase due to electronic affinity.

Detailed Experimental Protocol (Method B)

This protocol is optimized for the PFP method, as it provides the highest scientific integrity for validation.

Reagents & Materials
  • Reference Standard: 3-(3,5-Difluorophenyl)-3-oxopropanenitrile (>99.0% purity).

  • Solvents: Methanol (LC-MS Grade), Water (Milli-Q), Ammonium Formate (Buffer).

  • Column: ACE C18-PFP or Ascentis Express F5 (100 x 2.1 mm, 2.7 µm).

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C (Higher temp reduces viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyl/Nitrile).

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Methanol.[2]

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Isocratic Hold
6.090Elution of Main Peak
7.090Wash
7.110Re-equilibration
10.010End of Run

Validation Framework (ICH Q2 R1/R2)

The following validation parameters must be met to consider the method "Control Strategy Ready."

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[3]
    
  • Typical Result: The difluorophenyl ring provides a strong, linear UV response.

Accuracy (Recovery)

Spike the intermediate into a placebo matrix (if analyzing formulation) or solvent (if API assay) at 80%, 100%, and 120%.

  • Protocol: Triplicate injections at each level.[2]

  • Target: 98.0% – 102.0% recovery.

Precision (Repeatability)[8]
  • System Precision: 6 injections of standard. RSD

    
     1.0%.
    
  • Method Precision: 6 independent preparations of the sample. RSD ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.0%.
    
Specificity (Forced Degradation)

Subject the sample to:

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2h. (Expect hydrolysis of nitrile to amide/acid).

  • Oxidation: 3%

    
    . (Check for N-oxide formation or ring oxidation).
    
  • Requirement: Peak purity angle < Purity threshold (using PDA detector).

Workflow Visualization: Validation Lifecycle

Validation cluster_pre Pre-Validation cluster_quant Quantitative Metrics Start Method Development (PFP Screening) SystemSuit System Suitability (Res > 2.0, Tailing < 1.5) Start->SystemSuit Specificity Specificity/Stress Testing (Forced Degradation) SystemSuit->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Report Final Validation Report (ICH Q2 Compliant) Precision->Report

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R1) guidelines.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see ghost peaks in the gradient, check your water source. Fluorinated compounds are sensitive to trace organic contaminants in water that concentrate on the column during equilibration.

  • Retention Shift: The PFP phase is sensitive to the water content in the mobile phase. Ensure pre-mixed mobile phases are capped tightly to prevent evaporation of the organic modifier (Methanol).

  • Sample Diluent: Do not dissolve this sample in 100% Acetonitrile if your initial gradient is high aqueous. It will cause "solvent breakthrough" and split peaks. Use the starting mobile phase (10% MeOH / 90% Buffer) as the diluent.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][4] Link

  • Di Michele, A., et al. (2020). Improved Achiral and Chiral HPLC-UV Analysis of Ruxolitinib in Two Different Drug Formulations. Separations, 7(3), 47. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[5] Journal of Chromatography A, 1073(1-2), 99-109. Link

  • Chawla, G., & Ranjan, C. (2016). Ruxolitinib: A Review of Analytical Methods. Critical Reviews in Analytical Chemistry. (Contextual grounding for JAK inhibitor analysis).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3,5-Difluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 3-(3,5-Difluorophenyl)-3-oxopropanenitrile as a High-Potency Intermediate . The combination of the nitrile moiety (potential metabolic toxicity) and the difluorophenyl ring (enhanced lipophilicity and skin absorption) necessitates a containment strategy superior to standard organic synthesis protocols.

The "Golden Rules" for this Compound:

  • Zero Skin Contact: The fluorination pattern increases bioavailability. Standard nitrile exam gloves are insufficient for prolonged handling.

  • Engineering First: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure.

  • Acid Segregation: strictly segregate waste streams. Contact with strong acids may liberate toxic gases (HCN) under extreme conditions.

Hazard Assessment & Mechanism

To understand the safety requirements, we must analyze the molecule's structure-activity relationship (SAR):

  • Fluorine Substitution (3,5-Difluoro): Fluorine atoms are highly electronegative and lipophilic. This modification allows the compound to penetrate the dermal barrier more rapidly than non-fluorinated analogs. Implication: Skin exposure is the primary high-risk vector.

  • Beta-Ketonitrile Motif: This functional group is reactive. While less volatile than simple nitriles (like acetonitrile), it possesses an acidic proton (alpha to the nitrile and carbonyl) and can form enolates. Implication: Incompatible with strong oxidizers and strong bases.

  • Toxicology (Conservative Estimate): Based on structural analogs (e.g., 3,5-difluorobenzonitrile), classify as Acute Toxin (Oral/Dermal/Inhalation) and Severe Eye Irritant [1].

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." Use this matrix to select PPE based on your specific operation.

Protection ZoneLow Risk (Closed System / Storage)High Risk (Open Handling / Weighing / Synthesis)
Hand Protection Double Nitrile (4 mil minimum). Inspect for pinholes.Laminate (Silver Shield/4H) liners under Nitrile outer gloves. Reason: Fluorinated organics can permeate thin nitrile.
Respiratory Lab ventilation (6-12 ACH).Fume Hood (Face velocity 100 fpm). If hood is unavailable (NOT recommended), use PAPR with OV/HEPA cartridges.
Eye/Face Safety Glasses with side shields.[1][2]Chemical Splash Goggles (Indirect vented). Face shield required if >50g or heating.
Body Standard Cotton Lab Coat.Tyvek® Lab Coat or apron with sleeve covers. Closed-toe chemical-resistant shoes.
Operational Logic & Workflow

The following logic flow dictates the safety protocols based on the state of the chemical.

SafetyWorkflow Start Start: Handling 3-(3,5-Difluorophenyl)-3-oxopropanenitrile StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Liquid Solvated / Reaction Mix StateCheck->Liquid Solution EngControl_Solid Engineering Control: Powder Hood or Static-Free Balance Enclosure Solid->EngControl_Solid EngControl_Liquid Engineering Control: Chemical Fume Hood (Sash < 18 inches) Liquid->EngControl_Liquid PPE_Solid PPE Requirement: Double Nitrile + Tyvek Sleeves (Prevent Dust Adhesion) EngControl_Solid->PPE_Solid PPE_Liquid PPE Requirement: Laminate Gloves (Splash Protection) Splash Goggles EngControl_Liquid->PPE_Liquid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action

Figure 1: Decision logic for engineering controls and PPE based on the physical state of the material.

Detailed Handling Protocol
Phase 1: Preparation (The "Pre-Flight" Check)
  • Verify Ventilation: Ensure fume hood flow monitor reads between 80-120 fpm.

  • Static Control: Use an ionizing fan or anti-static gun if handling dry powder. Fluorinated powders often carry high static charges, leading to "jumping" and dispersion [2].

  • Decon Solution: Prepare a 5% surfactant solution (e.g., Contrad® 70 or simple SDS) in a spray bottle. Avoid bleach unless specifically required for biological inactivation.

Phase 2: Weighing & Transfer
  • Don PPE: Put on laminate inner gloves, followed by nitrile outer gloves.

  • Tare First: Place the receiving vessel in the balance inside the hood. Tare the balance.

  • Transfer: Use a disposable spatula. Do not pour from the source bottle; scoop gently to minimize dust.

  • Seal: Immediately recap the source container. Parafilm is recommended for long-term storage to prevent moisture ingress (beta-ketonitriles can hydrolyze).

Phase 3: Reaction & Cleanup
  • Solvent Addition: Add solvent slowly down the side of the vessel to wash down any adherent powder.

  • Doffing Gloves:

    • Wash outer nitrile gloves with soap/water before removing them.

    • Peel off outer gloves, turning them inside out.

    • Inspect inner laminate gloves for contamination.

  • Surface Decon: Wipe down the balance and hood sash with the surfactant solution.

Emergency Response & Disposal
Accidental Release (Spill)[3]
  • Powder Spill: Do NOT sweep. Dry sweeping generates aerosols. Cover with wet paper towels (water or solvent-dampened) to suppress dust, then wipe up. Place waste in a sealed bag.

  • Liquid Spill: Absorb with vermiculite or sand.[1][3] Do not use combustible materials (sawdust).[1]

Exposure First Aid[3][4]
  • Skin: Wash immediately with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this will increase absorption of the fluorinated compound [3].

  • Eyes: Flush for 15 minutes holding eyelids open. Seek medical attention immediately.

Disposal Strategy
  • Segregation: Classify as "Halogenated Organic Waste."

  • Critical Incompatibility: Never mix nitrile waste with acidic waste streams. Although beta-ketonitriles are more stable than simple cyanides, acidic conditions can theoretically promote hydrolysis and release of hazardous byproducts.

  • Labeling: Clearly label the waste container: "Contains Fluorinated Nitriles - Toxic."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.